Quinazoline-4,7-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,11H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXOACZDUZRDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421342 | |
| Record name | QUINAZOLINE-4,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-25-8 | |
| Record name | 7-Hydroxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | QUINAZOLINE-4,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Quinazoline-4,7-diol and the Broader Quinazolinone Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Quinazoline-4,7-diol, including its chemical identifiers. Due to the limited availability of extensive experimental data for this specific molecule in publicly accessible literature, this document also presents a broader overview of the quinazolinone scaffold, to which this compound belongs. The experimental protocols, biological activities, and signaling pathways discussed are representative of the quinazolinone class and serve as a foundational resource for research and development.
Core Compound: this compound
This compound, also known as 7-hydroxy-4(3H)-quinazolinone, is a heterocyclic organic compound.
| Chemical Identifier | Value |
| CAS Number | 16064-25-8 |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
Synthesis of the Quinazolinone Scaffold
The synthesis of the 4(3H)-quinazolinone core can be achieved through several established methods. The Niementowski synthesis is a classic and straightforward approach.
Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone
This protocol describes a general method for the condensation of anthranilic acid with an acid amide to form the quinazolinone ring.[1]
Materials:
-
Anthranilic acid
-
Formamide (or other appropriate amide)
-
Heating mantle or oil bath
-
Round-bottom flask
-
Reflux condenser
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Combine anthranilic acid and an excess of formamide in a round-bottom flask.
-
Heat the mixture in an open container at 120°C for a specified duration. The reaction involves the elimination of water and proceeds through an o-amidobenzamide intermediate.[1]
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4(3H)-quinazolinone.
Diagram: General Workflow for Quinazolinone Synthesis and Evaluation
Caption: A generalized workflow from the synthesis of a quinazolinone compound to its biological evaluation.
Biological Activities and Quantitative Data
Quinazolinone derivatives have been extensively studied and have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.[2] Other reported activities include anti-inflammatory, antimicrobial, antimalarial, and anticonvulsant properties.[1][2][3]
The anticancer effects of many quinazolinone derivatives are attributed to their ability to inhibit protein kinases involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).
Quantitative Data: Cytotoxicity of Quinazolinone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various quinazolinone derivatives against several human cancer cell lines. It is important to note that these are derivatives and not this compound itself.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Quinazolin-4(3H)-one-Based Hydroxamic Acids | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | 0.10 - 0.38 | [4] |
| Quinazolin-4(3H)-one-7-carboxamides (sEH Inhibition) | Soluble Epoxide Hydrolase (sEH) | 0.30 - 0.66 | [5] |
| Nitro-substituted quinazolin-4(3H)-one (NLRP3 Inhibition) | NLRP3 Inflammasome | 5 | [6] |
Signaling Pathways
A primary mechanism of action for many anticancer quinazolinone compounds is the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades that promote cell proliferation, survival, and differentiation.
Diagram: Simplified EGFR Signaling Pathway and Inhibition by Quinazolinones
Caption: Inhibition of EGFR autophosphorylation by quinazolinone-based tyrosine kinase inhibitors.
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Cytotoxicity Assay (XTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent like DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.
-
Incubation with XTT: Add the XTT mixture to each well and incubate for an additional 2-4 hours. The viable cells will metabolize the XTT to a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product in each well using a microplate reader at the appropriate wavelength (e.g., 450-500 nm with a reference wavelength of ~650 nm).
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
This compound is a member of the pharmacologically significant quinazolinone family. While specific biological data for this compound is not extensively documented, the broader class of quinazolinones represents a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating potent anticancer, anti-inflammatory, and antimicrobial activities. The inhibition of key signaling pathways, such as the EGFR cascade, is a well-established mechanism for the anticancer effects of many quinazolinone-based compounds. The synthetic and analytical protocols provided herein serve as a foundational guide for researchers interested in exploring the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolin-4(3H)-one-Based Hydroxamic Acids: Design, Synthesis and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Quinazoline Core: A Privileged Scaffold in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of a plethora of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of the quinazoline core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols for key assays and visual representations of critical signaling pathways are included to facilitate further research and development in this promising area.
Anticancer Activity: Targeting Key Signaling Pathways
Quinazoline derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use. Their primary mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A significant number of quinazoline-based anticancer drugs target the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[1][2] Overexpression or mutation of EGFR is a common feature in various cancers, leading to uncontrolled cell proliferation.[2] Quinazoline inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling cascade.[3]
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors [jstage.jst.go.jp]
- 3. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazoline Alkaloids: A Technical Guide to Their Discovery, History, and Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, have long been a subject of intense scientific scrutiny. Their diverse pharmacological activities, ranging from antimalarial to bronchodilatory effects, have established them as critical scaffolds in drug discovery and development. This technical guide provides an in-depth exploration of the discovery and history of key quinazoline alkaloids, detailing the seminal moments of their isolation, structural elucidation, and synthesis. The following sections offer a comprehensive overview of the experimental protocols, quantitative data, and biological pathways associated with these remarkable natural products.
Historical Milestones in Quinazoline Alkaloid Research
The journey of quinazoline alkaloids from traditional remedies to modern pharmaceuticals is a testament to the evolution of natural product chemistry. The core quinazoline structure, a fusion of a benzene and a pyrimidine ring, was first synthesized in the late 19th century. In 1869, Griess reported the first synthesis of a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting cyanogen with anthranilic acid.[1][2] This was followed by the Niementowski quinazoline synthesis in 1895, a method involving the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines, which remains a cornerstone of quinazoline chemistry today.[3][4]
The first naturally occurring quinazoline alkaloid to be isolated was vasicine in 1888 from the leaves of the Indian medicinal plant Adhatoda vasica (now Justicia adhatoda).[5] This discovery marked a significant turning point, shifting the focus towards the rich chemical diversity of the plant kingdom as a source of novel quinazoline structures. Another pivotal moment came with the isolation of febrifugine from the Chinese herb Dichroa febrifuga, a plant used for centuries in traditional Chinese medicine to treat malaria.[6] The potent antimalarial activity of febrifugine spurred extensive research into its synthesis and mechanism of action.
The Vasicine Story: From Traditional Expectorant to Modern Bronchodilator
Adhatoda vasica has a long history of use in Ayurvedic medicine as an expectorant and for treating respiratory ailments.[7] The isolation of its primary active constituent, vasicine, provided a molecular basis for its traditional applications. Vasicine, also known as peganine, was later also found in Peganum harmala.[8][9] Its chemical structure was elucidated, revealing a pyrrolo[2,1-b]quinazoline framework.
The biological activity of vasicine and its auto-oxidation product, vasicinone , has been extensively studied. Vasicine exhibits a bronchodilatory effect, while vasicinone has been shown to have both bronchodilator and bronchoconstrictor actions depending on the experimental conditions.[10][11] A combination of both alkaloids has been found to produce pronounced bronchodilatory activity.[10]
Febrifugine: A Potent Antimalarial from Traditional Chinese Medicine
The isolation of febrifugine from Dichroa febrifuga in the mid-20th century represented a significant advancement in the search for new antimalarial agents.[6] Early studies demonstrated its remarkable potency against Plasmodium parasites, being significantly more active than quinine.[6] However, its clinical development was hampered by its emetic side effects. Despite this limitation, the unique structure and potent activity of febrifugine have made it a valuable lead compound for the design and synthesis of new antimalarial drugs with improved therapeutic indices.
Experimental Protocols
This section provides detailed methodologies for the isolation and synthesis of key quinazoline alkaloids, compiled from seminal literature.
Isolation of Vasicine from Adhatoda vasica Leaves
Objective: To isolate vasicine from the dried leaves of Adhatoda vasica using a modified acid-base extraction method.
Materials:
-
Dried and powdered leaves of Adhatoda vasica
-
Methanol
-
Petroleum ether
-
Dichloromethane
-
1% Citric acid solution
-
Ammonia solution (25%)
-
Chloroform
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform-methanol mixtures)
Procedure:
-
Defatting: A specific quantity of powdered leaves is refluxed with petroleum ether to remove fats and waxes. The defatted plant material is then filtered.[7]
-
Extraction: The defatted material is extracted with methanol by refluxing for several hours. The methanolic extract is then filtered and concentrated under reduced pressure.[7]
-
Acid-Base Extraction:
-
The concentrated methanolic extract is dissolved in a 1% citric acid solution to protonate the alkaloids, rendering them water-soluble.[12]
-
This acidic solution is then washed with an immiscible organic solvent like dichloromethane to remove non-alkaloidal impurities.[7]
-
The aqueous acidic layer containing the alkaloid salts is then basified with ammonia solution to a pH of around 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.[12]
-
The basic aqueous solution is repeatedly extracted with chloroform.[12]
-
-
Purification:
-
The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated to yield the crude alkaloid mixture.
-
This crude mixture is then subjected to column chromatography over silica gel. Elution is typically carried out with a gradient of chloroform and methanol to separate the individual alkaloids.[13]
-
Fractions containing vasicine are identified by thin-layer chromatography (TLC) by comparing with a standard.[14]
-
The vasicine-containing fractions are combined and the solvent is evaporated to yield purified vasicine.
-
Synthesis of Febrifugine
The total synthesis of febrifugine has been a significant challenge in organic chemistry, with numerous strategies developed over the years. The following is a generalized workflow based on common synthetic approaches.
Workflow for a Representative Synthesis of Febrifugine:
Caption: Generalized synthetic workflow for febrifugine.
A detailed experimental step from a reported synthesis:
Objective: Coupling of the piperidine and quinazolinone moieties.
Materials:
-
3-Bromo-2-oxopropyl-substituted quinazolinone
-
Chiral 3-hydroxypiperidine derivative
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the chiral 3-hydroxypiperidine derivative in DMF, potassium carbonate is added, and the mixture is stirred at room temperature.
-
A solution of the 3-bromo-2-oxopropyl-substituted quinazolinone in DMF is then added dropwise to the reaction mixture.
-
The reaction is heated (e.g., to 80°C) and monitored by TLC until completion.[15]
-
After cooling, the reaction mixture is partitioned between ethyl acetate and water.[15]
-
The organic layer is separated, washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[15]
-
The crude product is purified by silica gel flash chromatography to afford the coupled product.[15]
Quantitative Data
The following tables summarize key quantitative data for prominent quinazoline alkaloids.
Table 1: Physicochemical Properties of Vasicine and Vasicinone
| Property | Vasicine | Vasicinone |
| Molecular Formula | C₁₁H₁₂N₂O | C₁₁H₁₀N₂O₂ |
| Molar Mass | 188.23 g/mol | 202.21 g/mol |
| Melting Point | 211-212 °C | 201-202 °C[10] |
| Appearance | White crystalline solid | Pale yellow needles |
| Solubility | Soluble in chloroform, ethanol, dilute acids | Soluble in ethanol, chloroform |
| UV λmax (in Methanol) | 228, 278, 302 nm | 227, 274, 302, 314 nm |
Table 2: Biological Activity of Selected Quinazoline Alkaloids
| Alkaloid | Biological Activity | Target Organism/Cell Line | IC₅₀ / ED₅₀ | Reference(s) |
| Febrifugine | Antimalarial | Plasmodium falciparum (D6) | 0.86 ± 0.14 nM | [6] |
| Antimalarial | Plasmodium falciparum (W2) | 0.95 ± 0.21 nM | [6] | |
| Vasicinone | Anti-proliferative | A549 (Lung carcinoma) | ~50 µM (for significant decrease in viability) | [16] |
| Vasicine | Bronchodilatory | Guinea pig (in vivo) | Prolonged pre-convulsive time by 28.59% at 45 mg/kg | [11] |
| Vasicinone | Bronchodilatory | Guinea pig (in vivo) | Prolonged pre-convulsive time by 57.21% at 45 mg/kg | [11] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of quinazoline alkaloids are a result of their interaction with various cellular targets and signaling pathways.
Antimalarial Action of Febrifugine
The precise mechanism of action of febrifugine is still under investigation, but it is known to be a potent inhibitor of parasite proliferation. It is believed to have a unique mechanism distinct from other common antimalarials.
Hypothesized Mechanism of Febrifugine's Antimalarial Activity:
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrdpl.com [ijrdpl.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification, occurrence and activity of quinazoline alkaloids in Peganum harmala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasicinone - Wikipedia [en.wikipedia.org]
- 11. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxyvasicine, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and Vasicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Hypothesized Mechanism of Action of Quinazoline-4,7-diol in Cell Signaling: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action of Quinazoline-4,7-diol in cell signaling. This technical guide, therefore, presents a hypothesized mechanism based on the well-established activities of structurally related quinazoline derivatives. The primary molecular target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a key player in various cell signaling pathways crucial for cell growth, proliferation, and survival. The information herein is intended for researchers, scientists, and drug development professionals as a framework for potential investigation.
Core Concept: Competitive Inhibition of EGFR Tyrosine Kinase
This compound belongs to a broad class of compounds known as quinazolines, many of which are potent inhibitors of protein kinases. The core hypothesis is that this compound acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. By occupying this site, it is presumed to block the phosphorylation of downstream substrates, thereby interrupting the signal transduction cascade.
Structurally similar compounds, such as 4-aminoquinazoline-6,7-diol derivatives, have been investigated as EGFR inhibitors.[1] The diol substitutions on the quinazoline ring are believed to play a significant role in the binding affinity to the EGFR active site.
Quantitative Data on Related Quinazoline Derivatives
To provide a context for the potential potency of this compound, the following table summarizes experimentally determined IC50 values for various quinazoline derivatives against EGFR and other kinases. It is crucial to note that these are not values for this compound itself but for related compounds, illustrating the general activity of the quinazoline scaffold.
| Compound Class | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| 4-Anilinoquinazolines | EGFR, HER-2 | 0.03 - 5.1 | Multiple Cancer Cell Lines | [2] |
| Quinazolin-4(3H)-one Derivatives | CDK2, HER2, EGFR, VEGFR2 | 97 - 181 (for EGFR) | MCF-7, A2780 | [3] |
| 3,4-dihydro-2H-[4][5]oxazino [2,3-f]quinazolines | EGFR | ≤ 937.7 | NCI-H1563, H1975 | [6] |
| Quinazolinone N-acetohydrazides | VEGFR-2, FGFR-1, BRAF | 290 - 470 | MDA-MB-231 | [6] |
| Thioacetyl-benzohydrazide quinazolin-4-one | VEGFR-2 | 4600 | HepG2, PC3, MCF | [6] |
Signaling Pathways
The primary signaling pathway hypothesized to be inhibited by this compound is the EGFR signaling cascade. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and differentiation.
Diagram of the Hypothesized EGFR Inhibition by this compound
Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.
Experimental Protocols
To investigate the mechanism of action of this compound, a series of in vitro and cell-based assays would be necessary. The following are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (EGFR)
Objective: To determine the direct inhibitory effect of this compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 5 µL of the compound dilution.
-
Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Km value for EGFR.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The data is normalized to controls (no enzyme and no inhibitor) and the IC50 value is calculated using a non-linear regression curve fit.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cancer cell lines that overexpress EGFR (e.g., A431, H1975).
Materials:
-
A431 or other EGFR-overexpressing cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of EGFR Pathway Phosphorylation
Objective: To determine if this compound inhibits the phosphorylation of EGFR and its downstream targets (e.g., AKT, ERK) in cells.
Materials:
-
EGFR-overexpressing cells
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Diagram of a Typical Experimental Workflow for Kinase Inhibitor Screening
Caption: A generalized workflow for the evaluation of a potential kinase inhibitor.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, its structural similarity to known kinase inhibitors strongly suggests a role as an EGFR inhibitor. The proposed mechanism involves competitive binding to the ATP pocket of the EGFR tyrosine kinase domain, leading to the suppression of downstream signaling pathways such as the MAPK and PI3K/AKT pathways. This, in turn, would be expected to result in reduced cell proliferation and survival in EGFR-dependent cancer cells. The experimental protocols detailed in this guide provide a roadmap for the empirical validation of this hypothesis. Further research is warranted to elucidate the precise molecular interactions and cellular effects of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of Quinazoline-4,7-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Quinazoline-4,7-diol, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this compound in the public domain, this document presents predicted spectroscopic data based on the analysis of structurally similar quinazoline derivatives. The experimental protocols outlined are established, generalized methods for the analysis of small organic molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of related quinazoline and quinazolinone compounds.[1][2][3][4][5][6]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity | Notes |
| H-2 | 8.0 - 8.5 | Singlet (s) | Expected to be downfield due to the influence of two adjacent nitrogen atoms. |
| H-5 | 7.0 - 7.5 | Doublet (d) | Coupled to H-6. |
| H-6 | 6.8 - 7.2 | Doublet of doublets (dd) | Coupled to H-5 and H-8. |
| H-8 | 7.5 - 8.0 | Doublet (d) | Coupled to H-6. |
| 4-OH | 9.0 - 11.0 | Broad Singlet (br s) | Chemical shift can be variable and concentration-dependent. |
| 7-OH | 9.0 - 11.0 | Broad Singlet (br s) | Chemical shift can be variable and concentration-dependent. |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
| C-2 | 145 - 155 | |
| C-4 | 160 - 170 | Carbon bearing the hydroxyl group. |
| C-4a | 115 - 125 | |
| C-5 | 110 - 120 | |
| C-6 | 115 - 125 | |
| C-7 | 155 - 165 | Carbon bearing the hydroxyl group. |
| C-8 | 120 - 130 | |
| C-8a | 140 - 150 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Predicted m/z Value | Fragment | Notes |
| Electrospray Ionization (ESI) | [M+H]⁺ = 163.0451 | Molecular Ion (Protonated) | High-resolution mass spectrometry would confirm the elemental composition. |
| Electron Impact (EI) | M⁺˙ = 162.0378 | Molecular Ion (Radical Cation) | Fragmentation patterns may involve the loss of CO, HCN, or other small neutral molecules. |
Experimental Protocols
The following are detailed methodologies for conducting NMR and Mass Spectrometry analysis on a sample of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Materials:
-
This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]
-
Deuterated solvent (e.g., DMSO-d₆)[8]
-
NMR tubes (high quality, 5 mm)[7]
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[7]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[7]
-
Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).[8]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the low natural abundance of ¹³C.[10]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the molecular structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of this compound and to study its fragmentation pattern.
Materials:
-
This compound sample
-
Solvent (e.g., methanol, acetonitrile)
-
Mass Spectrometer (e.g., ESI-TOF, Q-TOF, or a magnetic sector instrument for EI)[11][12]
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
-
Ionization:
-
Electrospray Ionization (ESI): The sample solution is introduced into the mass spectrometer through a capillary at a low flow rate. A high voltage is applied to the capillary, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are released into the gas phase.[11][13]
-
Electron Impact (EI): The sample is introduced into the ion source, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam, which knocks an electron off the molecule to form a molecular ion (M⁺˙).[12][13]
-
-
Mass Analysis:
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of ion intensity versus m/z.
-
The molecular weight is determined from the molecular ion peak.
-
High-resolution mass spectrometry can provide the exact mass, which allows for the determination of the elemental formula.
-
The fragmentation pattern can provide valuable structural information.[13]
-
Visualizations
The following diagrams illustrate the general workflow and logic of spectroscopic analysis for a compound like this compound.
References
- 1. rsc.org [rsc.org]
- 2. jst.vn [jst.vn]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. The spectrogram data of quinazoline derivatives containing a dithioacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Therapeutic Targets for Quinazoline-4,7-diol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Quinazoline derivatives have demonstrated a wide range of biological activities, primarily by targeting key players in cellular signaling pathways that are often dysregulated in diseases like cancer. This technical guide focuses on the potential therapeutic targets of a specific subclass: Quinazoline-4,7-diol derivatives. By exploring the available preclinical data, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.
Potential Therapeutic Targets
This compound derivatives and their closely related 6,7-disubstituted analogs have shown inhibitory activity against several important therapeutic targets. The primary focus of existing research has been on their role as kinase inhibitors, though evidence suggests a broader range of potential applications.
Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and various epithelial tumors, making it a well-validated target for cancer therapy.[1] Several approved quinazoline-based drugs, such as gefitinib and erlotinib, function as EGFR inhibitors.[2][3]
A preclinical in-silico study on 4-aminoquinazoline-6,7-diol derivatives has identified EGFR as a primary target.[1] The diol substitutions at the 6 and 7 positions are thought to be compatible with good inhibitory activity against EGFR.[1]
Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. Inhibition of PARP-1 is a promising strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several quinazolinone derivatives have been investigated as PARP-1 inhibitors, with some showing potent activity.[4][5][6] While direct experimental data on this compound derivatives is limited, the quinazoline scaffold itself is a viable starting point for the design of novel PARP-1 inhibitors.
Histone Methyltransferase G9a
G9a is a protein lysine methyltransferase that plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 at lysine 9 (H3K9).[7][8] Dysregulation of G9a is implicated in various diseases, including cancer.[9] Notably, 2,4-diamino-6,7-dimethoxyquinazoline derivatives have been identified as potent and selective inhibitors of G9a.[7][8][9][10][11] Given the structural similarity, this compound derivatives represent a promising scaffold for the development of novel G9a inhibitors.
Phosphoinositide 3-kinase (PI3K)
The PI3K signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[12][13] Hyperactivation of the PI3K pathway is one of the most common events in human cancers. The quinazoline scaffold has been successfully utilized to develop PI3K inhibitors. For instance, 4,6-disubstituted quinazoline derivatives have been synthesized and shown to be potent PI3K inhibitors with significant anti-proliferative activities.[14] This suggests that the this compound core could be a valuable template for designing novel PI3K inhibitors.
Tubulin
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport.[15][16] Tubulin is a well-established target for anticancer drugs, with inhibitors of tubulin polymerization being a major class of chemotherapeutic agents.[15][16] Several quinazoline derivatives have been reported to inhibit tubulin polymerization by binding to the colchicine site.[15][17][18] This indicates the potential of the quinazoline scaffold, including the 4,7-diol derivatives, for the development of new anti-mitotic agents.
Data Presentation
The following tables summarize the available quantitative data for this compound derivatives and closely related 6,7-disubstituted analogs against the identified therapeutic targets.
Table 1: In-Silico Cytotoxicity of 4-Aminoquinazoline-6,7-diol Derivatives against EGFR-expressing Cancer Cell Lines [1]
| Compound ID | Cell Line | IC50 (µM) |
| abc1 | A549 | 7.1 |
| A431 | 2.2 | |
| abc2 | A549 | 7.5 |
| A431 | 2.8 | |
| abc3 | A549 | 8.0 |
| A431 | 3.4 | |
| abc4 | A549 | 7.8 |
| A431 | 3.1 | |
| Erlotinib | A549 | 7.0 |
| (Control) | A431 | 2.0 |
Table 2: Experimental Inhibitory Activity of 6,7-Disubstituted Quinazoline Analogs against Various Targets
| Compound Class | Target | Compound ID | IC50 | Reference |
| 2,4-Diamino-6,7-dimethoxyquinazoline | G9a | BIX-01294 | ~1.9 µM | [7][8] |
| 2,4-Diamino-6,7-dimethoxyquinazoline | G9a | UNC0638 | ~2.5 nM | [7][8] |
| 4-Hydroxyquinazoline derivative | PARP-1 | B1 | 63.81 nM | [4] |
| Quinazolinone derivative | PARP-1 | 12c | 30.38 nM | [5][6] |
| 4,6-Disubstituted quinazoline | PI3Kα | A7 | 0.19 µM | [14] |
| 4,6-Disubstituted quinazoline | PI3Kβ | A7 | 0.42 µM | [14] |
| 4,6-Disubstituted quinazoline | PI3Kδ | A7 | 0.11 µM | [14] |
| 4,6-Disubstituted quinazoline | PI3Kγ | A7 | 0.56 µM | [14] |
| 4-Biphenylaminoquinazoline | Tubulin | 2 | 0.8 µM | [17] |
Note: The data in Table 2 are for quinazoline derivatives with substitutions at the 6 and 7 positions that are not diols, but provide valuable context for the potential activity of the this compound scaffold.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
EGFR Kinase Inhibition Assay (In-silico)
-
Principle: This computational assay predicts the inhibitory activity of a compound against the EGFR protein.
-
Methodology:
-
Protein and Ligand Preparation: The 3D structure of the EGFR protein is obtained from the Protein Data Bank (PDB). The structures of the this compound derivatives (ligands) are designed and optimized using molecular modeling software.
-
Molecular Docking: The ligands are docked into the ATP-binding site of the EGFR protein using a docking program (e.g., AutoDock). The docking process predicts the binding conformation and affinity of the ligand to the protein.
-
Scoring and Analysis: The binding affinity is typically expressed as a binding energy or a docking score. A lower binding energy indicates a higher predicted affinity. The interactions between the ligand and the amino acid residues in the active site are analyzed to understand the binding mode.
-
IC50 Prediction: The predicted binding affinities can be used to estimate the half-maximal inhibitory concentration (IC50) using computational models that correlate binding energy with inhibitory activity.
-
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, A431) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.
-
PARP-1 Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.
-
Methodology (Colorimetric Assay):
-
Assay Plate Preparation: A 96-well plate is coated with histones, the substrate for PARP-1.
-
Reaction Mixture: A reaction mixture containing PARP-1 enzyme, biotinylated NAD+ (the co-substrate), and the test compound (this compound derivative) at various concentrations is added to the wells.
-
Incubation: The plate is incubated to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histones using the biotinylated NAD+.
-
Detection: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose chains on the histones.
-
Color Development: A colorimetric HRP substrate is added, and the resulting color change is measured using a microplate reader. The intensity of the color is proportional to the PARP-1 activity.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
-
G9a Histone Methyltransferase Assay
-
Principle: This assay measures the ability of a compound to inhibit the methyltransferase activity of G9a.
-
Methodology (AlphaLISA Assay):
-
Reaction Setup: The assay is performed in a 384-well plate. The reaction mixture includes the G9a enzyme, a biotinylated histone H3 peptide substrate, S-adenosyl-L-methionine (SAM) as the methyl donor, and the test compound.
-
Enzymatic Reaction: The plate is incubated to allow G9a to methylate the histone peptide.
-
Detection: AlphaLISA acceptor beads coated with an antibody specific for the methylated histone peptide and streptavidin-coated donor beads are added. In the presence of a methylated peptide, the beads are brought into close proximity.
-
Signal Generation: Upon excitation at 680 nm, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the acceptor beads at 615 nm.
-
Signal Measurement: The signal is read on an Alpha-enabled plate reader. The intensity of the signal is proportional to the G9a activity.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.
-
PI3K Kinase Assay
-
Principle: This assay measures the activity of PI3K by detecting the production of its lipid product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Methodology (ADP-Glo™ Kinase Assay):
-
Kinase Reaction: The PI3K enzyme, a lipid substrate (e.g., PIP2), ATP, and the test compound are incubated together.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A Kinase Detection Reagent is then added to convert the ADP produced to ATP, and this newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the PI3K activity.
-
Data Analysis: The IC50 value is determined from the inhibitor's dose-response curve.
-
Tubulin Polymerization Assay
-
Principle: This assay monitors the polymerization of tubulin into microtubules by measuring the change in light scattering or fluorescence.
-
Methodology (Light Scattering):
-
Reaction Preparation: A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared and kept on ice to prevent premature polymerization.
-
Initiation of Polymerization: The test compound is added to the tubulin solution in a cuvette or microplate well. Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in light scattering due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of the inhibitor are compared to a control reaction without the inhibitor. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.
Caption: Workflow of the MTT Cell Viability Assay.
Caption: PARP-1 Inhibition Assay Workflow and Principle.
Conclusion
This compound derivatives represent a promising chemical scaffold with the potential to target a range of therapeutically relevant proteins, particularly those involved in cancer pathogenesis. The existing in-silico data strongly suggests EGFR as a primary target, warranting further experimental validation. Furthermore, the broader quinazoline class has demonstrated activity against PARP-1, G9a, PI3K, and tubulin, highlighting additional avenues of investigation for the 4,7-diol derivatives. This technical guide provides a foundational resource for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of this interesting class of molecules. Future work should focus on obtaining robust experimental data for this compound derivatives against a wider array of targets to fully characterize their pharmacological profile and guide their development as novel therapeutic agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00274A [pubs.rsc.org]
- 8. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Quinazolinone Core: A Scaffolding for Diverse Biological Activities - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This has led to the development of numerous derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. Understanding the nuanced structure-activity relationships (SAR) of this core is paramount for the rational design of next-generation therapeutics. This in-depth technical guide synthesizes key SAR findings, presents quantitative biological data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Quinazolinone derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cell signaling and proliferation, such as tyrosine kinases, and by disrupting microtubule dynamics.[1]
Epidermal Growth Factor Receptor (EGFR) Inhibition
A prominent mechanism of action for many anticancer quinazolinones is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivation is implicated in various cancers.[2] The general pharmacophore for EGFR inhibition includes a 4-anilinoquinazoline core.
Structure-Activity Relationship Summary:
-
Position 4: Substitution with an anilino group is crucial for activity. Electron-withdrawing groups on the aniline ring, such as chloro or bromo at the meta- or ortho-positions, can enhance potency.[3]
-
Positions 6 and 7: Bulky substituents at these positions on the quinazolinone ring generally increase the inhibitory activity.[3]
-
N-3 Position: Systematic modifications at the N-3 position can generate a diverse library of compounds for screening and optimization.[4]
Table 1: SAR of Anilinoquinazoline Derivatives as EGFR Inhibitors
| Compound ID | R (Aniline Substitution) | Quinazolinone Substitution | EGFR IC50 (µM) | Reference |
| Erlotinib | 3-ethynyl | 6,7-bis(2-methoxyethoxy) | 0.002 | [2] |
| Gefitinib | 3-chloro-4-fluoro | 7-methoxy-6-(3-morpholinopropoxy) | 0.033 | [2] |
| Compound 31 | 3-bromo | - | 0.12 | [3] |
| Compound 32 | 3-chloro | - | 0.19 | [3] |
Microtubule Disruption
Certain quinazolinone derivatives have been designed to mimic the microtubule-destabilizing effects of natural products like combretastatin A-4. These compounds often feature substitutions at the N-2 position that occupy the D-ring space of the steroidal pharmacophore for microtubule disruption.[5]
Table 2: Antiproliferative Activity of Quinazolinone-Based Microtubule Disruptors
| Compound ID | Substitution | DU-145 GI50 (nM) | MDA-MB-231 GI50 (nM) | Tubulin Assembly IC50 (µM) | Reference |
| 7b | 2'-(OCH3) | 300 | 400 | 2.5 | [5] |
| 7j | 2',5'-(OCH3)2 | 50 | 70 | 2.5 | [5] |
| CA-4 | (Reference) | 1.5 | 1.8 | 1.0 | [5] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
A common method to assess microtubule disruption is the in vitro tubulin polymerization assay. This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of test compounds.
-
Preparation: Purified bovine brain tubulin is suspended in a glutamate-based buffer.
-
Initiation: Polymerization is initiated by the addition of GTP and warming the mixture to 37°C.
-
Monitoring: The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time using a spectrophotometer.
-
Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Caption: Workflow for in vitro tubulin polymerization assay.
Antimicrobial Activity: A Broad Spectrum of Action
Quinazolinone derivatives have demonstrated significant activity against a wide range of bacterial and fungal pathogens.[6][7] Their mechanism of action can involve the inhibition of essential enzymes like DNA gyrase or disruption of the cell wall.[8]
Structure-Activity Relationship Summary:
-
Positions 2 and 3: The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often essential for antimicrobial activity.[6]
-
Position 4: Substitution with an amine or substituted amine at the 4th position can improve antimicrobial activity.[6]
-
Positions 6 and 8: The presence of halogen atoms (e.g., chlorine, bromine, iodine) at these positions can enhance antimicrobial effects.[6][7]
Table 3: Minimum Inhibitory Concentrations (MICs) of Quinazolinone Derivatives against S. aureus
| Compound ID | Key Substitutions | MIC (µg/mL) | Reference |
| 27 | - | 0.03 | [9] |
| 15 | - | ≤0.5 | [9] |
| 30 | - | ≤0.5 | [9] |
| 50 | - | ≤0.5 | [9] |
| 52 | - | ≤0.5 | [9] |
| 54 | - | ≤0.5 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency. The broth microdilution method is a widely used technique for its determination.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with many acting as selective inhibitors of cyclooxygenase-2 (COX-2).[10] Some derivatives also modulate inflammatory signaling pathways such as NF-κB.[11]
Structure-Activity Relationship Summary:
-
COX-2 Selectivity: The presence of two adjoining aryl rings attached to the central quinazolinone moiety, often with a linker, contributes to COX-2 selectivity.[12] The introduction of a thioamide functional group can also enhance anti-inflammatory activity.[13]
-
NF-κB Inhibition: Aliphatic substitutions at the R3 position of the quinazolinone core have shown good to excellent inhibition of inflammatory gene expression regulated by NF-κB.[11]
Table 4: COX-2 Inhibitory Activity of Quinazolinone Derivatives
| Compound ID | Key Features | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | (Reference) | 0.05 | 15 | 300 | [10] |
| Compound 32 | - | - | - | Better than Celecoxib | [10] |
| Compound 8d | Thioamide linker, 4-Cl phenyl | - | - | Potent TLR4 inhibitor | [13] |
| Compound 8g | Thioamide linker, 4-Br phenyl | - | - | Potent TLR4 inhibitor | [13] |
| Compound 8k | Thioamide linker, 4-CF3 phenyl | - | - | Potent TLR4 inhibitor | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.
-
Acclimatization: Rats are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is given into the sub-plantar region of the rat's hind paw.
-
Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Caption: NF-κB signaling pathway and the inhibitory action of quinazolinone derivatives.
General Synthesis of the Quinazolinone Core
A common and straightforward method for the synthesis of the quinazolinone scaffold involves the condensation of an anthranilic acid derivative with a suitable reagent.
General Synthetic Scheme:
Caption: General synthetic route to quinazolinone derivatives.
This guide provides a foundational understanding of the structure-activity relationships of quinazolinone derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold. Further exploration into the vast chemical space of quinazolinones is warranted to unlock their full therapeutic potential.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the In Silico Docking of Quinazoline-4,7-diol with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico docking studies of Quinazoline-4,7-diol and its derivatives with various protein kinases. The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous approved and investigational protein kinase inhibitors used in cancer therapy.[1][2] This document details the methodologies for such computational studies, presents quantitative data from relevant research, and visualizes key experimental workflows and biological pathways.
Introduction to Quinazolines as Protein Kinase Inhibitors
The quinazoline core has garnered significant interest in cancer research due to its efficacy as a protein kinase inhibitor.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Quinazoline derivatives have been successfully developed to target several key protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][4] These inhibitors typically function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways that promote tumor growth, proliferation, and angiogenesis.[3][5] Specifically, 4-anilinoquinazoline derivatives have shown potent inhibitory effects against receptor tyrosine kinases.[6]
Experimental Protocols for In Silico Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with its protein target.[7][8]
2.1. General Molecular Docking Workflow
A typical in silico docking study of a quinazoline derivative with a protein kinase involves the following steps:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein kinase is obtained from a protein database like the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
Docking Simulation:
-
A docking software (e.g., AutoDock, Molegro Virtual Docker, LigandFit) is used to predict the binding pose of the ligand in the active site of the protein.[7][8][10]
-
The active site is defined, often based on the position of a co-crystallized inhibitor.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site.
-
-
Scoring and Analysis:
-
A scoring function is used to estimate the binding affinity for each pose, often reported as a docking score in kcal/mol.[7]
-
The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.
-
2.2. Example Protocol: Docking of Quinazoline Derivatives with EGFR
A study on 4-aminoquinazoline-6,7-diol derivatives as EGFR inhibitors provides a specific example of a docking protocol.[11]
-
Software: Not explicitly stated in the abstract, but common tools include AutoDock and PyMOL for visualization.
-
Protein Target: The crystal structure of the Epidermal Growth Factor Receptor (EGFR) is used as the target.
-
Ligands: 4-aminoquinazoline-6,7-diol derivatives are prepared for docking.
-
Analysis: The study focuses on the interaction of the derivatives with the catalytic site of EGFR and compares these interactions to known EGFR inhibitors.[11]
Below is a generalized workflow for such an in silico docking experiment.
Caption: A generalized workflow for in silico molecular docking studies.
Quantitative Data from In Silico and In Vitro Studies
The following tables summarize quantitative data from various studies on quinazoline derivatives, including their inhibitory activity against different protein kinases and their predicted ADMET properties.
Table 1: Inhibitory Activity of Quinazoline Derivatives against Protein Kinases
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Quinazoline-Isatin Hybrid (6c) | CDK2 | 0.183 | [3] |
| Quinazoline-Isatin Hybrid (6c) | EGFR | 0.083 | [3] |
| Quinazoline-Isatin Hybrid (6c) | VEGFR-2 | 0.076 | [3] |
| Quinazoline-Isatin Hybrid (6c) | HER2 | 0.138 | [3] |
| Quinazolinone N-acetohydrazide (16) | VEGFR-2 | 0.29 | [2][12] |
| Quinazolinone N-acetohydrazide (16) | FGFR-1 | 0.35 | [2][12] |
| Quinazolinone N-acetohydrazide (16) | BRAF | 0.47 | [2][12] |
| Quinazolinone N-acetohydrazide (16) | BRAFV600E | 0.30 | [2][12] |
| Quinazoline-based thiazole (4f) | EGFR (wild-type) | 0.00217 | [13] |
| Quinazoline-based thiazole (4f) | EGFR (L858R/T790M) | 0.00281 | [13] |
| Quinazoline-based thiazole (4f) | EGFR (L858R/T790M/C797S) | 0.00362 | [13] |
| 4-anilino-quinazoline (2) | Aurora Kinase | 0.1 | [14] |
| 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamide (C5) | Factor Xa | 0.00564 | [15] |
Table 2: In Silico ADMET Predictions for Quinazoline Derivatives
| Property | Prediction | Significance | Reference(s) |
| Absorption | |||
| Human Intestinal Absorption | Good | High probability of being absorbed from the gut. | [16] |
| Distribution | |||
| Plasma Protein Binding | Variable | Can affect the free concentration of the drug. | [16] |
| Metabolism | |||
| CYP2D6 Inhibition | Potential for inhibition | May lead to drug-drug interactions. | [16] |
| Excretion | |||
| (Data not commonly available in initial screening) | |||
| Toxicity | |||
| Ames Test | Non-mutagenic | Low probability of being a carcinogen. | [16][17] |
| Liver Toxicity | Potential for toxicity | A key consideration for drug safety. | [16] |
| Drug-Likeness | |||
| Lipinski's Rule of Five | Generally compliant | Good oral bioavailability is predicted. | [15][17] |
Note: ADMET properties are predicted using computational models and require experimental validation.
Signaling Pathways Targeted by Quinazoline Derivatives
Quinazoline-based inhibitors often target receptor tyrosine kinases that are upstream components of critical signaling pathways involved in cell growth, proliferation, and survival. A prominent example is the EGFR signaling pathway.
4.1. The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain.[5] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways ultimately lead to the transcription of genes involved in cell proliferation, survival, and differentiation.[3] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.[3] Quinazoline inhibitors block this pathway at its origin by inhibiting the EGFR kinase activity.
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline derivatives.
Conclusion
In silico docking studies are a cornerstone of modern drug discovery, providing valuable insights into the molecular interactions between potential drugs and their targets. For this compound and its derivatives, these studies have been instrumental in elucidating their mechanism of action as protein kinase inhibitors. The data and protocols presented in this guide highlight the potential of these compounds as scaffolds for the development of novel anticancer therapeutics. Further computational and experimental work is essential to optimize their efficacy, selectivity, and pharmacokinetic profiles for clinical applications.
References
- 1. EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS [ajps.journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. 3.6. In silico ADMET Prediction [bio-protocol.org]
- 17. tandfonline.com [tandfonline.com]
Quinazoline Derivatives in Cancer Chemotherapy: A Technical Guide
Introduction
The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, including anti-inflammatory, antibacterial, and antihypertensive properties.[1][3] However, it is in the realm of oncology that quinazoline derivatives have made their most significant impact, emerging as a crucial class of cancer chemotherapeutic agents.[1][4] Several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, have received FDA approval and are now integral in the treatment of various cancers, particularly non-small-cell lung cancer (NSCLC).[5][6][7]
These agents primarily function as targeted therapy, offering greater selectivity and potentially reduced side effects compared to traditional cytotoxic chemotherapy.[5][8] This guide provides an in-depth technical review of quinazoline derivatives in cancer chemotherapy, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation, tailored for researchers, scientists, and drug development professionals.
Core Mechanisms of Antitumor Action
Quinazoline derivatives exert their anticancer effects through various molecular interactions, with the most prominent being the inhibition of protein tyrosine kinases.[9][10] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis; their dysregulation is a hallmark of many cancers.[10][11]
Tyrosine Kinase Inhibition: EGFR and VEGFR
The primary targets for many clinically successful quinazoline derivatives are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[2][12]
1. Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[13] This initiates several downstream signaling cascades, including the RAS-RAF-MEK-MAPK and PI3K-Akt-mTOR pathways, which ultimately drive cell proliferation, survival, and differentiation.[10][13] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[13]
Quinazoline derivatives, particularly the 4-anilinoquinazoline class, act as ATP-competitive inhibitors.[9][14] They occupy the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling.[9] The development of these inhibitors has progressed through several generations:
-
First-Generation (e.g., Gefitinib, Erlotinib): Reversible inhibitors targeting wild-type and certain activating mutations of EGFR.[6][15]
-
Second-Generation (e.g., Afatinib, Dacomitinib): Irreversible inhibitors that form a covalent bond with the kinase, providing more sustained inhibition against a broader range of EGFR mutations.[13][15]
-
Third-Generation (e.g., Osimertinib): Designed to overcome resistance mechanisms, particularly the T790M mutation, while sparing wild-type EGFR to reduce toxicity.[13]
2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[16] The VEGF signaling pathway is a key regulator of this process.[16] VEGF binds to its receptor, VEGFR-2, on endothelial cells, triggering dimerization, autophosphorylation, and the activation of downstream pathways like PI3K-Akt and RAS-MEK-ERK, which promote endothelial cell proliferation, migration, and survival.[16][17]
Several quinazoline derivatives have been developed as potent inhibitors of VEGFR-2, functioning as anti-angiogenic agents.[11][18] By blocking the VEGFR-2 kinase activity, these compounds can starve tumors of their blood supply, thereby inhibiting their growth.[16] Some quinazolines, like Vandetanib, are dual inhibitors, targeting both EGFR and VEGFR, which can provide a synergistic antitumor effect.[6][11]
Other Antitumor Mechanisms
While kinase inhibition is the most prominent mechanism, quinazoline derivatives have been reported to act via other pathways:
-
Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, similar to classic antimitotic agents like colchicine.[10][19][20]
-
Dihydrofolate Reductase (DHFR) Inhibition: Certain quinazolines, such as trimetrexate, act as antimetabolites by inhibiting DHFR, an enzyme crucial for DNA synthesis.[5][8]
-
Topoisomerase Inhibition: A number of 2-aryl-substituted quinazolines have shown the ability to inhibit topoisomerase I or II, enzymes that manage DNA topology during replication.[5]
Structure-Activity Relationship (SAR) of Quinazoline Derivatives
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core.[3] SAR studies are crucial for optimizing potency and selectivity.
-
Position 4: The 4-anilino substitution is a hallmark of most EGFR/VEGFR inhibitors, as it is critical for binding to the hinge region of the kinase domain.[9][14]
-
Positions 6 and 7: Substitution at these positions with small, hydrophobic groups, often containing a basic side chain (e.g., methoxy or morpholino groups), generally enhances kinase inhibitory activity and improves pharmacokinetic properties.[6][21]
-
Position 2: Modifications at the C-2 position can influence potency and the spectrum of activity. For instance, 2-chloroquinazoline derivatives have shown potent antiproliferative activity by inhibiting tubulin polymerization.[20][21]
-
Anilino Ring Substitution: Substituents on the 4-anilino phenyl ring are key for interacting with the solvent-exposed region of the ATP-binding pocket and can be modified to achieve selectivity or introduce reactive groups for irreversible inhibition (as seen in second-generation inhibitors).[6]
Quantitative Data Summary
The following tables summarize key quantitative data for prominent quinazoline derivatives.
Table 1: Clinically Approved Quinazoline-Based Anticancer Drugs
| Drug Name | Primary Target(s) | Generation | FDA Approval Year (Initial) | Common Indications |
| Gefitinib | EGFR | 1st | 2003 | Non-Small-Cell Lung Cancer (NSCLC)[6][15] |
| Erlotinib | EGFR | 1st | 2004 | NSCLC, Pancreatic Cancer[6][9] |
| Lapatinib | EGFR, HER2 | 1st (Dual) | 2007 | HER2-Positive Breast Cancer[6][9] |
| Vandetanib | VEGFR, EGFR, RET | 1st (Multi) | 2011 | Medullary Thyroid Cancer[6][7] |
| Afatinib | EGFR, HER2 (irreversible) | 2nd | 2013 | NSCLC[13][19] |
| Dacomitinib | EGFR, HER2 (irreversible) | 2nd | 2018 | NSCLC[6][13] |
Table 2: Representative In Vitro Activity (IC₅₀) of Quinazoline Derivatives
| Compound | Target/Cell Line | IC₅₀ Value | Reference |
| Gefitinib | EGFR Kinase | 2-37 nM | [15] |
| Erlotinib | EGFR Kinase | 2 nM | [7] |
| Afatinib | EGFRwt | 0.5 nM | [6] |
| Afatinib | EGFRL858R/T790M | 10 nM | [6] |
| Compound 11d | VEGFR-2 Kinase | 5.49 µM | [16][17] |
| Compound (23) | A431 (EGFR overexpressing) | 3.4 µM | [12] |
| Compound SQ2 | VEGFR-2 Kinase | 0.014 µM | [18] |
| PVHD121 (1a) | A549 (Lung Cancer) | 0.1-0.3 µM | [20] |
IC₅₀ (Half-maximal inhibitory concentration) values can vary based on specific assay conditions.
Key Experimental Protocols
The evaluation of novel quinazoline derivatives involves a standardized pipeline of in vitro and in vivo assays to determine their efficacy and mechanism of action.[22][23]
In Vitro Cell Viability / Cytotoxicity Assay (MTT/XTT Assay)
These colorimetric assays are fundamental for determining a compound's effect on cell proliferation and viability.[24] They measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[25][26] The MTT assay relies on the reduction of a yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases of living cells into an insoluble purple formazan product, which is then solubilized and quantified.[25][27] The XTT assay is similar but produces a water-soluble formazan, simplifying the protocol.[24][28]
Detailed Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[26][29]
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivative. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).[29]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation in viable cells.[26]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[26][27]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[26]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC₅₀ value.
In Vivo Tumor Xenograft Model
To evaluate the efficacy of a drug in a living organism, human tumor xenograft models are commonly used.[30] These involve implanting human tumor cells into immunodeficient mice, which do not reject the foreign tissue.[30][31] The effect of the drug on tumor growth is then monitored over time.
Detailed Protocol for Subcutaneous Xenograft Model:
-
Cell Implantation: A suspension of human tumor cells (e.g., 1-5 million cells) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[30][32]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).[30]
-
Randomization & Treatment: Mice are randomized into control and treatment groups. The quinazoline derivative is administered (e.g., orally, intraperitoneally) according to a predetermined dose and schedule. A vehicle control is administered to the control group.[33]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight and general health of the mice are also monitored as an indicator of toxicity.[33]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.[34]
-
Data Analysis: Tumor growth curves for each group are plotted. The efficacy of the treatment is assessed by comparing the tumor growth inhibition in the treated group versus the control group.
Conclusion
Quinazoline derivatives represent one of the most successful scaffolds in modern targeted cancer therapy.[12] Their ability to be chemically modified to selectively inhibit key oncogenic drivers like EGFR and VEGFR has led to the development of indispensable clinical agents.[2] The continued exploration of this chemical space, focusing on overcoming drug resistance, inhibiting novel targets, and developing multi-targeted agents, remains a highly promising field of research.[2][4] A thorough understanding of their mechanisms, structure-activity relationships, and the robust experimental protocols used for their evaluation is critical for the ongoing development of the next generation of quinazoline-based anticancer drugs.
References
- 1. REVIEW ON THE SIGNIFICANCE OF QUINAZOLINE DERIVATIVES AS BROAD SPECTRUM ANTI-CANCER AGENTS. [ajps.journals.ekb.eg]
- 2. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biomedres.us [biomedres.us]
- 11. ijpbs.com [ijpbs.com]
- 12. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 13. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wisdomlib.org [wisdomlib.org]
- 16. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway [ijbms.mums.ac.ir]
- 18. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies | Bentham Science [benthamscience.com]
- 19. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 20. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. iv.iiarjournals.org [iv.iiarjournals.org]
- 24. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. MTT assay - Wikipedia [en.wikipedia.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Cell viability assays | Abcam [abcam.com]
- 28. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 29. youtube.com [youtube.com]
- 30. ijpbs.com [ijpbs.com]
- 31. labcorp.com [labcorp.com]
- 32. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 33. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | Next-Generation in vivo Modeling of Human Cancers [frontiersin.org]
Quinazoline-4,7-diol: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, the quinazoline-4,7-diol scaffold has emerged as a particularly promising platform for the development of targeted therapies, especially in oncology. This technical guide provides a comprehensive overview of the this compound core, its synthesis, biological activity, and its role as a scaffold for kinase inhibitors.
Introduction to the Quinazoline Scaffold
Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring. This structural motif is prevalent in a variety of natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. In recent years, quinazoline-based compounds have gained significant attention as potent inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways and are frequently dysregulated in cancer.
The this compound Core: A Focus on Kinase Inhibition
The substitution pattern of the quinazoline ring is crucial in determining its biological target and potency. The 4,7-disubstituted pattern, particularly with hydroxyl groups, has been identified as a key feature for potent kinase inhibition. Specifically, derivatives of 4-aminoquinazoline-6,7-diol have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that is a well-established target in cancer therapy.[3][4]
Mechanism of Action: Targeting the EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common driver of tumor growth. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.
The following diagram illustrates the EGFR signaling pathway and the inhibitory action of quinazoline-based compounds.
Biological Activity of this compound Derivatives
Computational studies have demonstrated the potential of 4-aminoquinazoline-6,7-diol derivatives as potent EGFR inhibitors. The following table summarizes the in-silico cytotoxic activity of four such derivatives against the A549 and A431 lung cancer cell lines, which are known to express EGFR.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| abc1 | EGFR | A549 | ~7.5 | (bioRxiv, 2022) |
| abc2 | EGFR | A549 | ~7.8 | (bioRxiv, 2022) |
| abc3 | EGFR | A549 | ~8.0 | (bioRxiv, 2022) |
| abc4 | EGFR | A549 | ~7.1 | (bioRxiv, 2022) |
| abc1 | EGFR | A431 | ~2.5 | (bioRxiv, 2022) |
| abc2 | EGFR | A431 | ~3.4 | (bioRxiv, 2022) |
| abc3 | EGFR | A431 | ~3.2 | (bioRxiv, 2022) |
| abc4 | EGFR | A431 | ~2.2 | (bioRxiv, 2022) |
While experimental data for the this compound scaffold is still emerging, studies on the closely related 6,7-dimethoxyquinazoline derivatives provide valuable insights into their biological activity. The following table presents experimental IC50 values for some 6,7-dimethoxyquinazoline derivatives against various cancer cell lines and kinases.
| Compound | Target/Cell Line | IC50 | Reference |
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR-TK | 0.025 nM | (WORLD JOURNAL OF PHARMACEUTICAL RESEARCH) |
| 6,7-dimethoxy-4-anilinoquinoline derivative (12n) | c-Met | 0.030 ± 0.008 µM | (PubMed) |
| 2-naphtyl substituted 6,7-dimethoxyquinazoline | VEGFR-2 | 0.03 µM | (WORLD JOURNAL OF PHARMACEUTICAL RESEARCH) |
| 6,7-dimethoxyquinazoline derivative (RB1) | HCT116 | Moderate Activity | (PubMed) |
| 6,7-dimethoxyquinazoline derivative (RB1) | K562 | Moderate Activity | (PubMed) |
| 6,7-dimethoxyquinazoline derivative (RB1) | SKBR3 | Moderate Activity | (PubMed) |
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through a multi-step process, often starting from appropriately substituted anthranilic acid derivatives. The following is a representative experimental protocol adapted from the synthesis of analogous 6,7-dihydroxy-4-quinazolineamines.
General Synthetic Workflow
The synthesis typically involves the initial construction of the quinazoline ring, followed by the introduction of the desired substituent at the 4-position and subsequent deprotection of the hydroxyl groups.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
A mixture of 2-amino-4,5-dimethoxybenzoic acid (10.0 g, 50.7 mmol) and formamide (50 mL) is heated at 160 °C for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 6,7-dimethoxyquinazolin-4(3H)-one.
Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
To a suspension of 6,7-dimethoxyquinazolin-4(3H)-one (5.0 g, 24.2 mmol) in phosphoryl chloride (25 mL), a catalytic amount of dimethylformamide (DMF) is added. The mixture is heated at reflux for 3 hours. After cooling, the excess phosphoryl chloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-chloro-6,7-dimethoxyquinazoline.
Step 3: Synthesis of 4-Anilino-6,7-dimethoxyquinazoline
A solution of 4-chloro-6,7-dimethoxyquinazoline (2.0 g, 8.9 mmol) and the desired aniline derivative (1.1 equivalents) in isopropanol (30 mL) is heated at reflux for 4 hours. Upon cooling, the product crystallizes out of the solution. The solid is collected by filtration, washed with cold isopropanol, and dried to give the 4-anilino-6,7-dimethoxyquinazoline derivative.
Step 4: Demethylation to this compound Derivative
The 4-anilino-6,7-dimethoxyquinazoline derivative (1.0 g) is dissolved in anhydrous dichloromethane (20 mL) and cooled to 0 °C. Boron tribromide (BBr3, 3.0 equivalents) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched by the slow addition of methanol, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the final this compound derivative.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile platform in medicinal chemistry for the development of potent and selective kinase inhibitors. The readily accessible synthesis and the potential for diverse functionalization at the 4-position make it an attractive core for lead optimization. While initial in-silico studies have shown significant promise, further experimental validation is crucial to fully elucidate the therapeutic potential of this scaffold. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish a comprehensive structure-activity relationship and to identify lead candidates for further preclinical and clinical development. The exploration of this scaffold against other kinase targets and in different therapeutic areas also presents an exciting avenue for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dihydroxy-Quinazoline Analogues
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their versatile structure has made them a significant focus in medicinal chemistry and drug development. A particularly important subset of this family includes dihydroxy-substituted quinazolines and their analogues, which have been successfully developed as potent and selective inhibitors of protein tyrosine kinases.
Protein kinases are crucial enzymes that regulate a wide array of cellular processes, including growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The quinazoline scaffold has proven to be an excellent pharmacophore for targeting the ATP-binding site of various kinases.
Specifically, analogues of Quinazoline-6,7-diol are foundational to the development of several FDA-approved anticancer drugs, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®).[1] These drugs are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] Overexpression or mutation of EGFR is common in various solid tumors, including non-small-cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.[4] By competitively blocking the ATP-binding site of the EGFR kinase domain, these quinazoline-based inhibitors prevent its activation and downstream signaling, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
The 6,7-dioxygenated substitution pattern on the quinazoline ring is critical for high-potency inhibition, as these groups can form key hydrogen bonds within the kinase's active site.[5] The synthetic routes to these molecules are therefore of great interest to the drug development community. The protocols outlined below describe a common and adaptable synthetic strategy for creating a 6,7-dihydroxy-quinazoline core, which can then be further functionalized to generate a library of potential kinase inhibitors. This strategy typically begins with a suitably substituted anthranilic acid derivative and proceeds through a series of robust chemical transformations.[1][6]
Signaling Pathway: EGFR Inhibition
Quinazoline-based tyrosine kinase inhibitors primarily target the EGFR signaling pathway. Under normal conditions, ligand binding (e.g., EGF) causes receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling through pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. Quinazoline inhibitors act as ATP mimetics, blocking this initial phosphorylation step and thereby inhibiting the entire downstream cascade.
Synthetic Routes and Protocols
While a direct synthetic protocol for Quinazoline-4,7-diol is not extensively documented in readily available literature, a highly analogous and medicinally relevant pathway for the synthesis of Quinazoline-6,7-diol derivatives is well-established. This route serves as an excellent template and can be adapted for other isomers. The general workflow involves building the quinazolinone core, activating the 4-position for substitution, and subsequent functionalization.
The following multi-step protocol outlines the synthesis of a 4-anilino-6,7-dihydroxyquinazoline, a core structure related to Erlotinib.
Experimental Protocols
Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
This step involves the cyclization of a substituted anthranilic acid to form the core quinazolinone ring system. A common method is the Niementowski reaction, using formamide or formamidine acetate.[1][7]
Protocol:
-
To a round-bottom flask, add 2-amino-4,5-dimethoxybenzoic acid (1.0 eq).
-
Add formamidine acetate (3.0 eq) and 2-methoxyethanol as the solvent.
-
Heat the reaction mixture to reflux (approx. 125 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid precipitate and wash thoroughly with water, followed by a cold, non-polar solvent like diethyl ether or hexane to remove residual impurities.
-
Dry the resulting white to off-white solid under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.
| Reagent | Molar Eq. | Typical Yield | Reference |
| 2-Amino-4,5-dimethoxybenzoic acid | 1.0 | ||
| Formamidine acetate | 3.0 | 80-90% | [1] |
| 2-Methoxyethanol | Solvent |
Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
The hydroxyl group at the 4-position is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Protocol:
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) (5-10 vol eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The suspension should dissolve as the reaction proceeds.
-
After the reaction is complete (monitored by TLC), cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.
-
Triturate the crude residue with a non-polar solvent like toluene or hexane to induce crystallization.
-
Filter the solid, wash with the same solvent, and dry under vacuum to obtain 4-chloro-6,7-dimethoxyquinazoline.
| Reagent | Molar Eq. | Typical Yield | Reference |
| 6,7-Dimethoxyquinazolin-4(3H)-one | 1.0 | ||
| Thionyl Chloride (SOCl₂) | Solvent | 85-95% | [1] |
| N,N-Dimethylformamide (DMF) | Catalyst |
Step 3: Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Analogue
This step involves the nucleophilic aromatic substitution of the chloro group with a desired aniline derivative.
Protocol:
-
Dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in a polar aprotic solvent such as isopropanol or 2-ethoxyethanol.
-
Add the desired substituted aniline (e.g., 3-ethynylaniline for an Erlotinib precursor) (1.0-1.2 eq).
-
Heat the mixture to reflux for 3-5 hours. The product often precipitates out of the solution as its hydrochloride salt.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the precipitate and wash with the reaction solvent and then with diethyl ether.
-
If necessary, the free base can be obtained by suspending the hydrochloride salt in water and neutralizing with a base like sodium bicarbonate, followed by extraction with an organic solvent (e.g., ethyl acetate) and evaporation.
| Reagent | Molar Eq. | Typical Yield | Reference |
| 4-Chloro-6,7-dimethoxyquinazoline | 1.0 | ||
| Substituted Aniline | 1.0-1.2 | 90-98% | [6] |
| Isopropanol | Solvent |
Step 4: Synthesis of 4-Anilino-6,7-dihydroxyquinazoline Analogue (Demethylation)
The final step is the deprotection of the methoxy groups to yield the target diol. This is often achieved using strong Lewis acids or other demethylating agents.
Protocol:
-
Suspend the 4-anilino-6,7-dimethoxyquinazoline analogue (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).
-
Cool the mixture in an ice bath to 0 °C.
-
Carefully add a solution of boron tribromide (BBr₃) in DCM (2.5-3.0 eq) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), carefully quench the reaction by slowly adding methanol, followed by water.
-
The product may precipitate. Adjust the pH to be slightly acidic to ensure full precipitation of the hydrobromide salt.
-
Filter the solid, wash with water and ether, and dry under vacuum to yield the final dihydroxy-quinazoline product.
| Reagent | Molar Eq. | Typical Yield | Reference |
| 4-Anilino-6,7-dimethoxyquinazoline | 1.0 | ||
| Boron Tribromide (BBr₃) | 2.5-3.0 | 70-85% | General Method |
| Dichloromethane (DCM) | Solvent |
References
- 1. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. generis-publishing.com [generis-publishing.com]
Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilinoquinazoline derivatives are a significant class of heterocyclic compounds widely recognized for their potent biological activities, particularly as kinase inhibitors. Many compounds based on this scaffold have been developed as targeted cancer therapeutics, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The overexpression or mutation of EGFR is a key factor in the progression of various cancers, making it a crucial target for drug development.[1][2] This document provides a detailed protocol for the synthesis of 4-anilinoquinazoline derivatives, focusing on a common and efficient microwave-assisted method.
Signaling Pathway of 4-Anilinoquinazoline Derivatives
The primary mechanism of action for many biologically active 4-anilinoquinazoline derivatives is the inhibition of the EGFR signaling pathway.[1][2][3][4] EGFR activation, typically by ligands such as EGF, leads to a cascade of downstream signaling events that promote cell proliferation, growth, and metastasis.[2] 4-Anilinoquinazoline compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream pathways like the RAS/MAPK and PI3K/AKT pathways.
Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.
Experimental Protocols
A prevalent and efficient method for synthesizing 4-anilinoquinazoline derivatives involves the nucleophilic substitution of a 4-chloroquinazoline with a substituted aniline.[5][6] Microwave-assisted synthesis has emerged as a superior alternative to classical heating methods, offering significantly reduced reaction times and often improved yields.[5][7]
General Workflow for Synthesis
The synthesis of 4-anilinoquinazoline derivatives typically follows a straightforward workflow, beginning with the preparation of the quinazoline core, followed by chlorination and subsequent amination.
Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazoline Derivatives
This protocol is adapted from a general method for the synthesis of various N-aryl substituted 4-aminoquinazoline compounds.[5]
Materials:
-
4-Chloroquinazoline
-
Substituted aryl heterocyclic amine
-
2-Propanol (IPA)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol) and the desired substituted aniline (1.2 mmol).
-
Add 2-propanol (5 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 60W for 20 minutes.[5] The reaction temperature will typically reach the reflux temperature of 2-propanol.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The resulting solid product can be collected by filtration.
-
Wash the collected solid with cold 2-propanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
If necessary, further purify the product by column chromatography on silica gel.
Data Presentation
The use of microwave irradiation significantly accelerates the reaction compared to classical heating methods. The following table summarizes the reaction conditions and yields for the synthesis of various N-arylheterocyclic substituted-4-aminoquinazoline derivatives using the microwave-assisted protocol.
| Compound | Aniline Derivative | Reaction Time (Microwave) | Yield (%) (Microwave) | Reaction Time (Classical) | Yield (%) (Classical) |
| 5a | 2-aminopyridine | 20 min | 95.2 | 12 h | 35.1 |
| 5b | 2-amino-5-bromopyridine | 20 min | 96.5 | 12 h | 37.3 |
| 5c | 2-amino-5-chloropyridine | 20 min | 98.1 | 12 h | 36.4 |
| 5d | 2-amino-5-iodopyridine | 20 min | 95.8 | 12 h | 33.2 |
| 5e | 2-amino-5-methylpyridine | 20 min | 97.4 | 12 h | 38.5 |
| 5f | 2-amino-3-picoline | 20 min | 96.2 | 12 h | 36.8 |
| 5g | 2-aminopyrimidine | 20 min | 98.3 | 12 h | 40.1 |
Data adapted from a study on microwave-assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives.[5]
The following table demonstrates the effect of microwave power and temperature on the yield of a representative compound (5b).
| Entry | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 0 (Classical) | 80 | 720 | 37.3 |
| 2 | 60 | 80 | 10 | 96.5 |
| 3 | 40 | 80 | 10 | 75.9 |
| 4 | 80 | 80 | 10 | 98.8 |
| 5 | 100 | 80 | 10 | 97.0 |
| 6 | 60 | 30 | 10 | 79.9 |
| 7 | 60 | 50 | 10 | 84.0 |
| 8 | 60 | 70 | 10 | 90.0 |
Data adapted from a study on microwave-assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives.[5]
Conclusion
The synthesis of 4-anilinoquinazoline derivatives is a critical process in the development of novel therapeutic agents. The provided microwave-assisted protocol offers a rapid, efficient, and high-yielding method for obtaining these valuable compounds. The straightforward nature of this protocol makes it accessible to a wide range of researchers in the fields of medicinal chemistry and drug discovery. The ability of these compounds to inhibit key signaling pathways, such as the EGFR pathway, underscores their therapeutic potential and the importance of continued research in this area.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Modeling of 4-Anilinoquinazoline Derivatives as Small Molecule Inhibitors of T790M/C797S EGFR Mutations to Abandon the Phenomenon of Tumor Angiogenesis [openbioinformaticsjournal.com]
- 3. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Quinazoline-4,7-diol as an EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology due to its critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in various cancers.[2] The quinazoline scaffold is a privileged structure in the design of EGFR tyrosine kinase inhibitors (TKIs), with several approved drugs like gefitinib and erlotinib based on this core. This document provides a comprehensive guide for the preclinical evaluation of Quinazoline-4,7-diol, a putative novel EGFR inhibitor. Detailed protocols for in vitro kinase assays, cell-based proliferation assays, and target engagement studies via Western blotting are provided to enable researchers to characterize its potency, cellular activity, and mechanism of action.
Introduction to EGFR and Quinazoline Inhibitors
The EGFR is a transmembrane glycoprotein that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain.[1] This activation triggers autophosphorylation of tyrosine residues in the C-terminal domain, creating docking sites for adaptor proteins like Grb2 and Shc.[3] These events initiate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[3][4]
Small molecule inhibitors that compete with ATP for binding to the EGFR kinase domain are effective cancer therapeutics.[3] The quinazoline core has proven to be an excellent scaffold for developing such inhibitors. This application note outlines a systematic approach to validate and characterize this compound as a potential EGFR-TKI.
Experimental and Logical Workflow
The following diagram illustrates the general workflow for the characterization of a novel EGFR inhibitor like this compound, from initial biochemical assays to cellular mechanism-of-action studies.
EGFR Signaling Pathway and Inhibition
This compound is hypothesized to function as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. The diagram below illustrates the EGFR signaling pathway and the point of inhibition.
Data Presentation
Quantitative results from the experimental protocols should be summarized for clear interpretation and comparison. The following table provides a template for presenting the inhibitory concentrations (IC50) from the kinase assay and the growth inhibition (GI50) from cell proliferation assays.
| Compound | Target | Assay Type | IC50 / GI50 (µM) |
| This compound | EGFR (wild-type) | In Vitro Kinase Assay | e.g., 0.05 |
| This compound | A431 Cell Line | Cell Proliferation (MTT) | e.g., 0.5 |
| Gefitinib (Control) | EGFR (wild-type) | In Vitro Kinase Assay | e.g., 0.02 |
| Gefitinib (Control) | A431 Cell Line | Cell Proliferation (MTT) | e.g., 0.1 |
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant human EGFR. A variety of assay formats can be used, such as those measuring ADP production (e.g., ADP-Glo™) or using a fluorescently labeled substrate.[5][6]
Materials:
-
Recombinant Human EGFR (kinase domain)
-
Kinase Assay Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[6]
-
ATP solution
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagents)
-
384-well white, non-binding microtiter plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 50% DMSO. The concentration range should span several orders of magnitude around the expected IC50 value (e.g., from 100 µM to 1 nM).
-
Enzyme Preparation: Dilute the recombinant EGFR enzyme to the desired working concentration (e.g., 5 nM) in Kinase Assay Buffer.[6]
-
Reaction Setup:
-
To each well of a 384-well plate, add 0.5 µL of the serially diluted compound or DMSO (for control wells).
-
Add 5 µL of the diluted EGFR enzyme solution to each well.
-
Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.[6]
-
-
Initiate Kinase Reaction:
-
Prepare a substrate mix containing ATP (at its Km concentration, e.g., 15 µM) and the peptide substrate (e.g., 0.2 mg/mL).[6]
-
Add 5 µL of the substrate mix to each well to start the reaction.
-
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.[5]
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves a two-step addition of reagents.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the positive (DMSO only) and negative (no ATP) controls.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation (MTT) Assay
This protocol measures the effect of this compound on the viability and proliferation of a cancer cell line that overexpresses EGFR, such as the A431 human epidermoid carcinoma cell line. The MTT assay is a colorimetric assay that measures metabolic activity.[7]
Materials:
-
A431 cells
-
Cell Culture Medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count A431 cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in each well is ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Protocol 3: Western Blotting for EGFR Phosphorylation
This protocol is used to confirm that this compound inhibits EGFR activity within cells by assessing the phosphorylation status of EGFR and its downstream targets, AKT and ERK.[8]
Materials:
-
A431 cells
-
Serum-free culture medium
-
Human EGF
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibodies: anti-phospho-EGFR (Tyr1173), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment:
-
Seed A431 cells in 6-well plates and grow to ~80-90% confluency.
-
Serum-starve the cells for 16-18 hours by replacing the growth medium with serum-free medium.[6]
-
Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1 hour.
-
Stimulate the cells with 50 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation.[6] A non-stimulated control should also be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels and loading controls, strip the membrane and re-probe with antibodies for total EGFR, total AKT, total ERK, and β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the corresponding total protein levels to determine the extent of inhibition at each concentration of this compound.
-
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. wjgnet.com [wjgnet.com]
- 3. ClinPGx [clinpgx.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. promega.com [promega.com]
- 6. rsc.org [rsc.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. kurodalab.bs.s.u-tokyo.ac.jp [kurodalab.bs.s.u-tokyo.ac.jp]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Quinazoline-4,7-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2] Quinazoline-4,7-diol, a member of this family, warrants thorough investigation to elucidate its potential as a therapeutic agent. A critical initial step in this process is the comprehensive in vitro evaluation of its cytotoxic effects on cancer cell lines.
These application notes provide a detailed guide for assessing the in vitro cytotoxicity of this compound. The protocols outlined below describe standard colorimetric and fluorescence-based assays to measure cell viability, membrane integrity, and apoptosis. Adherence to these standardized methods will ensure the generation of robust and reproducible data, facilitating the accurate evaluation of this compound's cytotoxic potential.
Assessment of Cell Viability and Metabolic Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[3]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][4]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation
Summarize the quantitative data from the MTT assay in a table as shown below. Cell viability is typically expressed as a percentage relative to the untreated control.
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| ... |
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, should be calculated from the dose-response curve.
Assessment of Cell Membrane Integrity (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[6][7] The amount of LDH released into the culture medium is proportional to the number of lysed cells.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Collection of Supernatant:
-
LDH Reaction:
-
Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of around 650 nm should be used.[5]
-
Data Presentation
Present the results of the LDH assay in a structured table. The percentage of cytotoxicity is calculated using the formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
| This compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| Spontaneous Release | 0 | ||
| Maximum Release | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| ... |
Detection of Apoptosis (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents can eliminate cancer cells. The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[11] PI is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[9]
Experimental Protocol: Annexin V/PI Assay
-
Cell Seeding and Treatment:
-
Seed cells in a suitable format (e.g., 6-well plates or 12-well plates) at an appropriate density to ensure they are sub-confluent at the time of harvesting.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.[9]
-
Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15-30 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V fluorescence is typically detected in the green channel (e.g., FITC), and PI fluorescence in the red channel (e.g., PE or PerCP).
-
Data Presentation
The data from the flow cytometry analysis should be presented in a table summarizing the percentage of cells in each quadrant.
| This compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| ... |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity testing.
Potential Signaling Pathway Modulation by Quinazoline Derivatives
Quinazoline derivatives have been reported to exert their anticancer effects by targeting various signaling pathways, including the EGFR and PI3K/Akt pathways.[1][12]
Caption: Potential inhibition of EGFR/PI3K/Akt pathway by this compound.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. LDH Cytotoxicity Assay [bio-protocol.org]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
High-Throughput Screening of Quinazoline-Based Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The quinazoline scaffold is a key pharmacophore in a variety of approved drugs and clinical candidates, particularly as inhibitors of protein kinases. The development of potent and selective quinazoline-based therapeutics necessitates the screening of large compound libraries to identify initial hits for further optimization. High-throughput screening (HTS) provides the necessary scalability and efficiency for this purpose.
These application notes provide detailed protocols for various HTS methods applicable to the screening of quinazoline-based libraries, focusing on biochemical and cell-based assays targeting key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Signaling Pathways of Interest
Quinazoline derivatives have shown remarkable efficacy as inhibitors of receptor tyrosine kinases (RTKs), which are pivotal in regulating cellular processes like proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates its cytoplasmic tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[1] Quinazoline-based inhibitors, such as gefitinib and erlotinib, are designed to compete with ATP at the kinase domain's binding site, thereby blocking these downstream signals.[1][2]
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
VEGFRs, particularly VEGFR2, are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3][4] Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival.[3] Quinazoline derivatives can effectively inhibit VEGFR2 kinase activity, thereby blocking angiogenesis.[3][4]
High-Throughput Screening Workflow
A typical HTS campaign for a quinazoline-based library involves a multi-stage process designed to efficiently identify and validate potent and selective inhibitors. The workflow generally progresses from a primary screen of the entire library to more focused secondary and tertiary assays for hit confirmation and characterization.
Data Presentation: Quantitative HTS Metrics
The success and quality of an HTS campaign are evaluated using several key metrics. The Z'-factor is a statistical measure of the robustness of an assay, with a value > 0.5 indicating an excellent assay. The hit rate is the percentage of compounds in a library that meet the predefined activity criteria in the primary screen.
Table 1: Representative Quantitative Data from a Kinase Inhibitor HTS Campaign
| Parameter | Primary Screen (Biochemical) | Secondary Screen (Cell-Based) |
| Assay Type | EGFR Kinase Inhibition (FP) | Cell Viability (MTT) |
| Library Size | 100,000 | 1,000 (Primary Hits) |
| Screening Concentration | 10 µM | 10-point dose response |
| Z'-Factor | 0.75 | 0.82 |
| Hit Rate | 1.0% | N/A |
| Confirmed Hits (IC50 < 10 µM) | N/A | 250 (25% of primary hits) |
Table 2: IC50 Values of Representative Quinazoline-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR | 2-37 | [2] |
| Erlotinib | EGFR | 2 | [2] |
| Lapatinib | EGFR/HER2 | 10.2 / 9.8 | [2] |
| Vandetanib | VEGFR2/EGFR | 40 / 500 | [2] |
| Compound 11d | VEGFR2 | 5,490 | [3][4] |
| Compound SQ2 | VEGFR2 | 14 | [5] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Fluorescence Polarization)
This protocol describes a competitive fluorescence polarization (FP) assay to identify inhibitors of a target kinase (e.g., EGFR, VEGFR2). The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR2)
-
Fluorescently labeled tracer (a small molecule that binds to the ATP-binding site)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (quinazoline library) dissolved in DMSO
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds from the quinazoline library (typically at 10 mM in DMSO) into the assay plates. For dose-response experiments, perform serial dilutions.
-
Reagent Preparation: Prepare a solution of the kinase and the fluorescent tracer in kinase buffer. The optimal concentrations of kinase and tracer need to be predetermined to achieve a stable and robust FP signal.
-
Assay Reaction: Add 10 µL of the kinase-tracer mix to each well of the assay plate containing the test compounds.
-
Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the tracer.
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls. For dose-response plates, fit the data to a four-parameter logistic model to determine the IC50 values.
AlphaScreen® Kinase Assay
This protocol outlines a generic AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) for measuring kinase activity. This bead-based assay detects the phosphorylation of a biotinylated substrate peptide by the target kinase.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Anti-phospho-substrate antibody
-
Streptavidin-coated Donor beads and Protein A-coated Acceptor beads (PerkinElmer)
-
Kinase reaction buffer
-
Stop buffer (containing EDTA)
-
Test compounds in DMSO
-
384-well ProxiPlates (PerkinElmer)
-
AlphaScreen-capable plate reader
Protocol:
-
Kinase Reaction:
-
Add 2.5 µL of test compound solution to the wells.
-
Add 2.5 µL of a 2X kinase/substrate peptide solution in kinase buffer.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of stop buffer.
-
Add 10 µL of a detection mix containing the anti-phospho-substrate antibody and the Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of a suspension of Donor beads.
-
Incubate for 60-120 minutes at room temperature in the dark.
-
-
Measurement: Read the plates on an AlphaScreen reader.
-
Data Analysis: Determine the percent inhibition and IC50 values as described for the FP assay.
Cell-Based Cytotoxicity/Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of quinazoline compounds on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium with serum and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds in DMSO
-
96-well, clear, flat-bottom plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the quinazoline compounds (typically in a volume of 1 µL to minimize solvent effects) to the wells. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values from the dose-response curves.[6]
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides an alternative to the MTT assay, measuring cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Test compounds in DMSO
-
96- or 384-well, opaque-walled plates
-
Luminometer (plate reader)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48-72 hours).
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as for the MTT assay.[7][8]
Conclusion
The high-throughput screening methods detailed in these application notes provide a robust framework for the identification and characterization of novel quinazoline-based kinase inhibitors. The combination of biochemical and cell-based assays in a tiered screening approach allows for the efficient identification of potent and cell-permeable lead compounds. The provided protocols serve as a starting point and should be optimized for the specific quinazoline library and biological target of interest. Careful data analysis and adherence to quality control metrics are essential for the success of any HTS campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification and Characterization of Quinazoline-4,7-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification and characterization of Quinazoline-4,7-diol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following protocols are intended as a guide and may require optimization for specific experimental conditions.
Introduction
This compound is a member of the quinazoline family, a class of compounds known for a wide range of biological activities. As a key intermediate or a potential bioactive molecule itself, obtaining this compound in high purity and thoroughly characterizing its structure are crucial steps in research and development. These notes outline the common analytical techniques for its purification and structural elucidation.
Purification of this compound
Following its synthesis, crude this compound requires purification to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method will depend on the scale of the synthesis and the nature of the impurities.
Recrystallization Protocol
Recrystallization is a common technique for purifying solid organic compounds. The selection of an appropriate solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Potential solvents include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethanol/water.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The solubility of this compound will decrease, leading to the formation of crystals. For further crystal formation, the flask can be placed in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
For complex mixtures or when a very high degree of purity is required, column chromatography is the preferred method.
Experimental Protocol:
-
Stationary Phase Selection: Silica gel is a commonly used stationary phase for the purification of quinazoline derivatives.
-
Mobile Phase Selection: A suitable mobile phase (eluent) is chosen to achieve good separation of this compound from its impurities. This is typically determined by thin-layer chromatography (TLC) analysis. A common mobile phase for compounds of similar polarity is a mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a chromatography column with the selected stationary phase and equilibrate it with the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column to separate the components. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]
Characterization of this compound
Once purified, the identity and purity of this compound must be confirmed using various spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. A reverse-phase HPLC method is typically suitable for quinazoline derivatives.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Chromatographic Conditions: Set up the HPLC system with the appropriate column and mobile phase.
-
Injection: Inject a known volume of the sample solution into the HPLC system.
-
Data Acquisition and Analysis: Record the chromatogram and determine the retention time of the peak corresponding to this compound. The purity can be calculated based on the peak area percentage.
Table 1: Exemplary HPLC Method Parameters for Quinazoline Derivatives
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: These are typical starting conditions and may require optimization for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra should be acquired.
Experimental Protocol:
-
Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Data Analysis: Process and analyze the spectra to determine the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| H-2 | ~8.0 | C-2 | ~145 |
| H-5 | ~7.8 | C-4 | ~165 |
| H-6 | ~7.0 | C-4a | ~118 |
| H-8 | ~7.2 | C-5 | ~125 |
| 7-OH | ~10.0 (broad) | C-6 | ~115 |
| NH | ~11.5 (broad) | C-7 | ~160 |
| C-8 | ~110 | ||
| C-8a | ~150 |
Note: These are predicted values and the actual chemical shifts may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol).
-
Data Acquisition: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI).
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) which corresponds to the molecular weight of this compound (162.15 g/mol ).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film.
-
Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer.
-
Data Analysis: Analyze the spectrum to identify characteristic absorption bands for the functional groups in this compound, such as O-H (hydroxyl), N-H (amine/amide), C=O (carbonyl), and C=N (imine) stretching vibrations.
Visualized Workflows
Caption: Overall experimental workflow for this compound.
Caption: Purification workflow for this compound.
Caption: Characterization pathway for this compound.
References
Application Notes and Protocols: The Quinazoline Scaffold as a Chemical Probe for Kinase Pathways, Featuring Erlotinib
Introduction
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, forming the core structure of numerous compounds used in both research and clinical settings. While specific information on Quinazoline-4,7-diol as a chemical probe is not extensively documented, the broader class of 4-anilinoquinazolines serves as a well-established tool for interrogating kinase signaling pathways. These compounds typically act as ATP-competitive inhibitors, targeting the kinase domain of growth factor receptors.
This document will use Erlotinib , a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, as a representative example of a quinazoline-based chemical probe.[1][2][] Erlotinib provides an excellent model for demonstrating the application of this class of molecules in studying kinase pathways, particularly the EGFR signaling cascade, which is pivotal in processes like cell proliferation, differentiation, and survival.[4] These notes are intended for researchers, scientists, and drug development professionals interested in utilizing quinazoline derivatives to investigate kinase biology.
Mechanism of Action
Erlotinib and other 4-anilinoquinazolines function by reversibly binding to the ATP-binding pocket within the intracellular tyrosine kinase domain of EGFR.[2][5] This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor.[5] The inhibition of autophosphorylation halts the initiation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately leading to a reduction in tumor cell proliferation and survival.[4]
Quantitative Data
The following tables summarize the inhibitory activity of Erlotinib against its primary target, EGFR, and its effects on cancer cell lines. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Conditions |
|---|---|---|
| EGFR | 2 | Cell-free kinase assay |
| HER2 (ErbB2) | >1000 | Cell-free kinase assay |
| c-Src | >1000 | Cell-free kinase assay |
| v-Abl | >1000 | Cell-free kinase assay |
Data sourced from Selleck Chemicals product information.
Table 2: Cellular Activity
| Cell Line | Cancer Type | IC50 | Notes |
|---|---|---|---|
| HNS (Head and Neck) | Head and Neck Cancer | 20 nM | Inhibition of EGFR activation in intact cells. |
| DiFi | Colon Cancer | Additive with gemcitabine | Induces apoptosis at 1 µM. |
| MDA-MB-468 | Breast Cancer | - | Potent inhibition of EGFR activation. |
| A549 | Non-Small Cell Lung Cancer | 29 nM - >20 µM | Wide range of IC50 values depending on specific sub-clone. |
| AsPC-1 | Pancreatic Cancer | ~2 µM | Significant growth inhibition. |
| BxPC-3 | Pancreatic Cancer | ~2 µM | Significant growth inhibition. |
Data compiled from Selleck Chemicals product information.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for other quinazoline-based probes and various cell lines.
Protocol 1: In Vitro EGFR Kinase Assay
This protocol is designed to determine the IC50 of a chemical probe against purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT)[6]
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Erlotinib (or other quinazoline probe)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of Erlotinib in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 1 µl of the diluted Erlotinib or DMSO (for control).
-
Add 2 µl of EGFR enzyme solution (concentration optimized as per manufacturer's guidelines) to each well.[6]
-
Add 2 µl of a mixture containing the peptide substrate and ATP to initiate the reaction.[6]
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
luminescence, which is proportional to the amount of ADP formed and thus kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Proliferation Assay (MTT/XTT Assay)
This protocol measures the effect of the chemical probe on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell line (e.g., A549 for NSCLC)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Erlotinib
-
MTT or XTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Erlotinib in the complete growth medium.
-
Remove the old medium from the cells and add 100 µl of the medium containing the various concentrations of Erlotinib. Include wells with medium and DMSO as a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the drug concentration to determine the IC50 value.[7]
Protocol 3: Western Blot Analysis of EGFR Phosphorylation
This protocol assesses the ability of the chemical probe to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line with EGFR expression (e.g., A431, BxPC-3)
-
Serum-free medium
-
Erlotinib
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173), anti-total-EGFR, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow them to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of Erlotinib (e.g., 0.1-10 µM) for 2 hours.[8]
-
Stimulate the cells with EGF (e.g., 100 ng/ml) for 5-10 minutes at 37°C.[8]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., beta-actin) to ensure equal protein loading.
Visualizations
The following diagrams illustrate the EGFR signaling pathway, a typical experimental workflow for evaluating a kinase inhibitor, and the logical relationship of its mechanism of action.
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Caption: Experimental workflow for characterizing a quinazoline kinase probe.
Caption: Logical flow of the mechanism of action for a quinazoline EGFR inhibitor.
References
Application Notes and Protocols for Cell Cycle Analysis in Cells Treated with Quinazoline-4,7-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1] The quinazoline scaffold is a key component of several approved anticancer drugs that target critical signaling pathways involved in cell proliferation and survival.[2] This document provides detailed application notes and protocols for the analysis of cell cycle alterations in cancer cells treated with a specific subclass, Quinazoline-4,7-diol derivatives.
Recent in-silico studies have highlighted the potential of 4-aminoquinazoline-6,7-diol derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell signaling.[3][4] Inhibition of EGFR and downstream pathways, such as the PI3K/Akt pathway, is a known mechanism by which quinazoline derivatives can induce cell cycle arrest and apoptosis.[5][6] These application notes will guide researchers in elucidating the specific effects of this compound derivatives on cell cycle progression.
Data Presentation
The following tables summarize the cytotoxic effects and impact on cell cycle distribution of representative 4-aminoquinazoline derivatives in various cancer cell lines. While specific experimental data for this compound derivatives is not yet widely published, the data from these closely related compounds provide a strong rationale and a comparative baseline for investigating this novel subclass.
Table 1: In-silico Cytotoxicity of 4-Aminoquinazoline-6,7-diol Derivatives [3]
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | A549 (Lung Carcinoma) | ~7.5 |
| A431 (Epidermoid Carcinoma) | ~2.5 | |
| Derivative 2 | A549 (Lung Carcinoma) | ~7.1 |
| A431 (Epidermoid Carcinoma) | ~3.4 | |
| Derivative 3 | A549 (Lung Carcinoma) | ~8.0 |
| A431 (Epidermoid Carcinoma) | ~3.3 | |
| Derivative 4 | A549 (Lung Carcinoma) | ~7.8 |
| A431 (Epidermoid Carcinoma) | ~2.2 | |
| Erlotinib (Control) | A549 (Lung Carcinoma) | ~7.9 |
| A431 (Epidermoid Carcinoma) | ~3.0 |
Table 2: Experimentally Determined IC50 Values of a Representative 4-Aminoquinazoline Derivative (DHW-208) in Breast Cancer Cell Lines
| Cell Line | IC50 (nM) |
| T47D | 40 |
| MDA-MB-231 | 400 |
Table 3: Effect of a Representative 4-Aminoquinazoline Derivative (DHW-208) on Cell Cycle Distribution in Breast Cancer Cell Lines
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| T47D | Control | 55.3 | 30.1 | 14.6 |
| DHW-208 (40 nM) | 75.8 | 15.2 | 9.0 | |
| MDA-MB-231 | Control | 50.1 | 35.2 | 14.7 |
| DHW-208 (400 nM) | 68.9 | 20.3 | 10.8 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway affected by this compound derivatives and the general experimental workflows for cell cycle analysis.
Caption: Proposed signaling pathway for this compound derivatives.
Caption: Experimental workflow for cell cycle and protein analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][5][7][8][9]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound derivatives for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. This can be extended to several days if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
-
Protocol 2: Western Blot Analysis of Cell Cycle-Related Proteins
This protocol is for the detection and semi-quantification of key proteins involved in cell cycle regulation that may be affected by this compound derivatives.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF or Nitrocellulose membranes
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-p-Akt, anti-Akt, anti-EGFR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software (e.g., ImageJ) and normalize to the loading control.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound derivatives on the cell cycle of cancer cells. By employing these methodologies, researchers can elucidate the mechanism of action of these novel compounds, identify key molecular targets, and gather essential data for the development of new anticancer therapeutics. The quantitative data from related quinazoline derivatives suggest that this class of compounds holds significant promise as inducers of cell cycle arrest, warranting further detailed investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. p27Kip1 and p21Cip1 Are Not Required for the Formation of Active D Cyclin-cdk4 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induction by Quinazoline Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. A primary mechanism by which many quinazoline compounds exert their cytotoxic effects on cancer cells is through the induction of apoptosis, or programmed cell death.[1] The systematic evaluation of apoptosis is therefore a critical step in the preclinical development of novel quinazoline-based anticancer agents.
These application notes provide a comprehensive overview of the key methodologies and protocols for assessing apoptosis induced by quinazoline compounds. The detailed protocols for established assays, along with guidelines for data interpretation and presentation, will aid researchers in accurately characterizing the pro-apoptotic potential of these promising therapeutic candidates.
Key Signaling Pathways in Quinazoline-Induced Apoptosis
Quinazoline compounds can trigger apoptosis through two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[2][3] Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological hallmarks of apoptosis.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for apoptosis induction by numerous stimuli, including DNA damage and cellular stress, which can be initiated by quinazoline compounds.[2] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax and Bad are upregulated, while anti-apoptotic members like Bcl-2 and Bcl-xL are downregulated by certain quinazoline derivatives.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential (MMP), leading to the release of cytochrome c into the cytoplasm.[3][4] Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[2] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, culminating in apoptosis.[2]
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as Fas and tumor necrosis factor (TNF) receptors.[2] Some quinazoline derivatives have been shown to induce apoptosis via this pathway.[2][3] Ligand-receptor binding leads to the recruitment of adaptor proteins, forming the death-inducing signaling complex (DISC).[2] This complex then recruits and activates pro-caspase-8, the initiator caspase of the extrinsic pathway.[4] Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3, or it can cleave Bid to tBid, which in turn activates the intrinsic pathway, amplifying the apoptotic signal.
Experimental Protocols
A multi-assay approach is recommended to confirm and accurately quantify apoptosis induction by quinazoline compounds. The following protocols describe key assays for detecting different stages of apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay is a widely used method for detecting early and late-stage apoptosis.[5] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with the quinazoline compound at various concentrations for the desired time period. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.[6]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7][8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock).[6]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7][8]
Data Presentation:
The results from the Annexin V/PI assay are typically presented as a quadrant plot and summarized in a table.
| Quadrant | Annexin V | Propidium Iodide (PI) | Cell Population |
| Lower Left (Q3) | Negative | Negative | Viable Cells |
| Lower Right (Q4) | Positive | Negative | Early Apoptotic Cells |
| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left (Q1) | Negative | Positive | Necrotic Cells |
Table 1: Interpretation of Annexin V/PI Staining Results.
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Quinazoline Cpd (10 µM) | 60.8 ± 3.5 | 25.4 ± 2.9 | 13.8 ± 1.7 |
| Quinazoline Cpd (20 µM) | 35.1 ± 4.2 | 40.7 ± 3.8 | 24.2 ± 2.1 |
Table 2: Example of Quantitative Data Summary for Annexin V/PI Assay. Data are presented as mean ± SD.
Caspase Activity Assay
Caspases are a family of proteases that are central to the execution of apoptosis.[9] Assaying the activity of key caspases, such as the initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3), can provide insights into the specific apoptotic pathway activated by a quinazoline compound. These assays typically use a specific peptide substrate conjugated to a colorimetric or fluorometric reporter.
Protocol (Colorimetric Assay for Caspase-3):
-
Cell Lysis: Treat cells with the quinazoline compound as described previously. After treatment, lyse the cells using a chilled lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading for the assay.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT.[11]
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate (for caspase-3) to each well.[11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[11]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[11] The absorbance is proportional to the amount of pNA released, which reflects the caspase-3 activity.
Data Presentation:
Caspase activity is often presented as fold-change relative to the vehicle-treated control.
| Treatment | Caspase-3 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| Quinazoline Cpd (10 µM) | 3.5 ± 0.4 | 1.2 ± 0.3 | 3.2 ± 0.5 |
| Quinazoline Cpd (20 µM) | 6.8 ± 0.7 | 1.5 ± 0.4 | 6.5 ± 0.9 |
Table 3: Example of Quantitative Data Summary for Caspase Activity Assays. Data are presented as mean ± SD.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[12] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.[13] These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
Protocol (for Fluorescence Microscopy):
-
Cell Seeding and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with the quinazoline compound.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.[14] Following fixation, permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes.[14]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber, protected from light.[14]
-
Washing and Counterstaining: Wash the cells with PBS. Optionally, counterstain the nuclei with a DNA dye such as DAPI.
-
Visualization: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Data Presentation:
The percentage of TUNEL-positive cells can be quantified by counting the number of fluorescent nuclei relative to the total number of nuclei (DAPI-stained).
| Treatment | % TUNEL-Positive Cells |
| Vehicle Control | 1.8 ± 0.5 |
| Quinazoline Cpd (10 µM) | 28.3 ± 3.1 |
| Quinazoline Cpd (20 µM) | 55.7 ± 4.6 |
Table 4: Example of Quantitative Data Summary for TUNEL Assay. Data are presented as mean ± SD.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to investigate the molecular mechanisms of apoptosis by examining the expression levels of key regulatory proteins.
Protocol:
-
Protein Extraction: Treat cells with the quinazoline compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP). Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Key Proteins to Analyze:
-
Bcl-2 Family: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic). An increase in the Bax/Bcl-2 ratio is indicative of apoptosis.[2]
-
Caspases: Cleaved caspase-9, cleaved caspase-8, cleaved caspase-3. The presence of the cleaved forms indicates caspase activation.[15]
-
PARP: Poly(ADP-ribose) polymerase. Cleavage of PARP by activated caspase-3 is a classic hallmark of apoptosis.[16]
Data Presentation:
Western blot results are typically presented as images of the protein bands, with a corresponding bar graph showing the densitometric analysis of relative protein expression.
| Treatment | Relative Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Expression | Relative Cleaved PARP Expression |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| Quinazoline Cpd (10 µM) | 3.2 ± 0.3 | 4.1 ± 0.5 | 3.8 ± 0.4 |
| Quinazoline Cpd (20 µM) | 5.8 ± 0.6 | 7.5 ± 0.8 | 6.9 ± 0.7 |
Table 5: Example of Quantitative Data Summary from Western Blot Analysis. Data are presented as mean ± SD of relative band intensities normalized to a loading control and expressed as fold change versus control.
Conclusion
The systematic assessment of apoptosis is fundamental to the preclinical evaluation of quinazoline compounds as potential anticancer agents. By employing a combination of the assays detailed in these application notes, researchers can robustly characterize the pro-apoptotic activity of their compounds, elucidate the underlying molecular mechanisms, and generate the comprehensive data package required for further drug development. The provided protocols and data presentation guidelines offer a standardized framework for these critical investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
- 8. kumc.edu [kumc.edu]
- 9. assaygenie.com [assaygenie.com]
- 10. mpbio.com [mpbio.com]
- 11. abcam.com [abcam.com]
- 12. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. sciencellonline.com [sciencellonline.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Apoptosis assays detection and methods | PPTX [slideshare.net]
Application Notes and Protocols for the Metal-Catalyzed Synthesis of Substituted Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of substituted quinazolinones, a critical scaffold in medicinal chemistry, utilizing a range of metal catalysts. The following sections offer step-by-step experimental procedures, quantitative data summaries, and visual representations of reaction workflows and mechanisms to aid in the practical application of these methodologies in a research and development setting.
Palladium-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones
This protocol outlines a highly efficient one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from readily available o-nitrobenzamides and various alcohols via a palladium-catalyzed hydrogen transfer reaction. This cascade reaction involves alcohol oxidation, nitro group reduction, condensation, and subsequent dehydrogenation.[1][2]
Experimental Protocol
General Procedure: [2]
-
To a 10 mL sealed tube, add o-nitrobenzamide (1.0 mmol, 1.0 equiv.), the corresponding alcohol (2.5 equiv.), and Pd(dppf)Cl₂ (10 mol%).
-
Add chlorobenzene (1.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture to 140 °C under an argon atmosphere for 8 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-substituted quinazolin-4(3H)-one.
Data Presentation
Table 1: Palladium-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones from o-Nitrobenzamide and Various Alcohols. [2]
| Entry | Alcohol | Product | Yield (%) |
| 1 | Benzyl alcohol | 2-Phenylquinazolin-4(3H)-one | 87 |
| 2 | 4-Methylbenzyl alcohol | 2-(p-Tolyl)quinazolin-4(3H)-one | 92 |
| 3 | 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 85 |
| 4 | 4-Chlorobenzyl alcohol | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 88 |
| 5 | 2-Thiophenemethanol | 2-(Thiophen-2-yl)quinazolin-4(3H)-one | 66 |
| 6 | Cyclohexylmethanol | 2-Cyclohexylquinazolin-4(3H)-one | 64 |
Reaction Workflow
Caption: Workflow for Palladium-Catalyzed Quinazolinone Synthesis.
Copper-Catalyzed Domino Synthesis of Quinazolinones
This method describes an efficient copper-catalyzed domino reaction for the synthesis of quinazolinone derivatives from substituted 2-halobenzamides and (aryl)methanamines, using air as a green oxidant.[3][4] The cascade involves a sequential Ullmann-type coupling, aerobic oxidation, and intramolecular nucleophilic addition.[3]
Experimental Protocol
General Procedure: [3]
-
In a reaction tube, combine the substituted 2-halobenzamide (0.2 mmol, 1.0 equiv.), (aryl)methanamine (0.4 mmol, 2.0 equiv.), CuBr (10 mol%), and K₂CO₃ (0.6 mmol, 3.0 equiv.).
-
Add DMSO (2 mL) as the solvent.
-
Stir the reaction mixture at 100-120 °C under an air atmosphere for the specified time (monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired quinazolinone derivative.
Data Presentation
Table 2: Copper-Catalyzed Domino Synthesis of Quinazolinones. [3]
| Entry | 2-Halobenzamide | (Aryl)methanamine | Product | Yield (%) |
| 1 | 2-Iodobenzamide | Benzylamine | 2-Phenylquinazolin-4(3H)-one | 85 |
| 2 | 2-Bromobenzamide | Benzylamine | 2-Phenylquinazolin-4(3H)-one | 78 |
| 3 | 2-Iodo-4-nitrobenzamide | Benzylamine | 6-Nitro-2-phenylquinazolin-4(3H)-one | 92 |
| 4 | 2-Iodobenzamide | 4-Chlorobenzylamine | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 82 |
| 5 | 2-Iodobenzamide | Thiophen-2-ylmethanamine | 2-(Thiophen-2-yl)quinazolin-4(3H)-one | 75 |
Reaction Mechanism
Caption: Mechanism of Copper-Catalyzed Domino Synthesis.
Ruthenium-Catalyzed Deaminative Coupling for Quinazolinone Synthesis
This protocol details the synthesis of quinazolinone derivatives through a ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with various amines.[5][6] This method provides a direct route to these valuable compounds without the need for reactive reagents.[6]
Experimental Protocol
General Procedure: [7]
-
In a glovebox, charge a screw-capped vial with 2-aminobenzamide (0.5 mmol, 1.0 equiv.), the amine (0.7 mmol, 1.4 equiv.), [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ (1) (3 mol%), and 3,4,5,6-tetrachloro-1,2-benzoquinone (L1) (10 mol%).
-
Add dioxane (2 mL) as the solvent.
-
Seal the vial and heat the reaction mixture at 140 °C for 20 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure quinazolinone.
Data Presentation
Table 3: Ruthenium-Catalyzed Deaminative Coupling for Quinazolinone Synthesis. [7]
| Entry | 2-Aminobenzamide | Amine | Product | Yield (%) |
| 1 | 2-Aminobenzamide | Benzylamine | 3-Benzylquinazolin-4(3H)-one | 85 |
| 2 | 2-Aminobenzamide | 4-Methoxybenzylamine | 3-(4-Methoxybenzyl)quinazolin-4(3H)-one | 82 |
| 3 | 2-Amino-5-chlorobenzamide | Benzylamine | 6-Chloro-3-benzylquinazolin-4(3H)-one | 88 |
| 4 | 2-Aminobenzamide | Phenethylamine | 3-Phenethylquinazolin-4(3H)-one | 75 |
Reaction Workflow
Caption: Workflow for Ruthenium-Catalyzed Deaminative Coupling.
Gold-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones
This section describes a gold(I)-catalyzed one-pot cascade process for the synthesis of polycyclic dihydroquinazolinones from alkyne-tethered anthranilamides.[8][9] This methodology allows for the rapid construction of complex molecular scaffolds under mild conditions.[10]
Experimental Protocol
General Procedure: [10]
-
To a solution of the alkyne-tethered anthranilamide (1.0 equiv.) in DCE (4 mL) in a sealed tube, add (PPh₃)AuCl (5 mol%) and AgOTf (10 mol%).
-
Add 4 Å molecular sieves (500 mg).
-
Heat the reaction mixture at 80 °C for the time indicated by TLC monitoring.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the polycyclic dihydroquinazolinone.
Data Presentation
Table 4: Gold-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones. [10]
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(pent-4-yn-1-yl)-2-aminobenzamide | 6,7,8,9-Tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one | 80 |
| 2 | N-(hex-5-yn-1-yl)-2-aminobenzamide | 7,8,9,10-Tetrahydro-6H,12H-azepino[2,1-b]quinazolin-12-one | 75 |
| 3 | 2-Amino-N-(1-phenylprop-2-yn-1-yl)benzamide | 7-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-b]quinazolin-5-one | 85 |
Reaction Mechanism
Caption: Mechanism of Gold-Catalyzed Tandem Cyclization.
Iron-Catalyzed Cross-Dehydrogenative Coupling for 2-Aryl Quinazolinone Synthesis
This protocol details a direct and efficient synthesis of 2-aryl quinazolinones via an iron-catalyzed cross-dehydrogenative coupling (CDC) between anthranilamides and methyl arenes.[11][12] This method utilizes an inexpensive and environmentally benign iron catalyst.[13]
Experimental Protocol
General Procedure: [11]
-
To a screw-capped vial, add anthranilamide (0.4 mmol, 1.0 equiv.), the methyl arene (2.0 mL), and FeCl₃ (10 mol%).
-
Add di-tert-butyl peroxide (DTBP) (3.0 equiv.) as the oxidant.
-
Seal the vial and stir the reaction mixture at 130 °C for 12 hours under an air atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to give the desired 2-aryl quinazolinone.
Data Presentation
Table 5: Iron-Catalyzed Cross-Dehydrogenative Coupling for 2-Aryl Quinazolinone Synthesis. [11]
| Entry | Anthranilamide | Methyl Arene | Product | Yield (%) |
| 1 | 2-Aminobenzamide | Toluene | 2-Phenylquinazolin-4(3H)-one | 95 |
| 2 | 2-Aminobenzamide | p-Xylene | 2-(p-Tolyl)quinazolin-4(3H)-one | 89 |
| 3 | 2-Aminobenzamide | Mesitylene | 2-(2,4,6-Trimethylphenyl)quinazolin-4(3H)-one | 78 |
| 4 | 2-Amino-5-chlorobenzamide | Toluene | 6-Chloro-2-phenylquinazolin-4(3H)-one | 91 |
Reaction Workflow
Caption: Workflow for Iron-Catalyzed CDC Synthesis.
References
- 1. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3 H)-ones from o-nitrobenzamide and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed domino synthesis of quinazolinones via Ullmann-type coupling and aerobic oxidative C-H amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines [organic-chemistry.org]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. mdpi.com [mdpi.com]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield and purity of Quinazoline-4,7-diol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Quinazoline-4,7-diol synthesis.
Diagram of Proposed Synthetic Workflow
The following diagram outlines a plausible multi-step synthesis for this compound, commencing from 2-amino-4-hydroxybenzoic acid.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 7-hydroxy-4(3H)-quinazolinone (Niementowski Reaction)
The Niementowski reaction is a widely used method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[1]
Materials:
-
2-amino-4-hydroxybenzoic acid
-
Formamide
-
Reaction flask with reflux condenser
-
Heating mantle
Procedure:
-
Combine 2-amino-4-hydroxybenzoic acid and an excess of formamide in a round-bottom flask.
-
Heat the mixture to 120-130°C and reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude 7-hydroxy-4(3H)-quinazolinone. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[3]
Step 2: Synthesis of 4-chloro-7-hydroxyquinazoline
Chlorination of the 4-oxo group is a key step to enable subsequent nucleophilic substitution. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used.[4][5]
Materials:
-
7-hydroxy-4(3H)-quinazolinone
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
(Optional) N,N-Dimethylformamide (DMF) as a catalyst
-
Reaction flask with reflux condenser and a setup for quenching
Procedure:
-
In a well-ventilated fume hood, suspend 7-hydroxy-4(3H)-quinazolinone in an excess of POCl₃ or SOCl₂. A catalytic amount of DMF can be added when using SOCl₂.[3]
-
Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.[4]
-
Carefully remove the excess chlorinating agent under reduced pressure.
-
Slowly and cautiously pour the reaction residue onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) to a pH of 7-8.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain crude 4-chloro-7-hydroxyquinazoline. This intermediate is often used in the next step without extensive purification due to its reactivity.[3]
Step 3: Synthesis of this compound (Hydrolysis)
The final step involves the hydrolysis of the 4-chloro intermediate to the desired diol.
Materials:
-
4-chloro-7-hydroxyquinazoline
-
Aqueous acid (e.g., HCl) or base (e.g., NaOH)
-
Reaction flask with reflux condenser
Procedure:
-
Suspend the crude 4-chloro-7-hydroxyquinazoline in an aqueous acidic or basic solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the solution.
-
If the reaction was conducted in acidic media, neutralize with a base to precipitate the product. If in basic media, neutralize with an acid.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography. Due to the polar nature of the diol, a polar stationary phase and a mixture of polar and non-polar solvents may be required for effective separation.[6][7]
Troubleshooting Guide & FAQs
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations | Relevant FAQs |
| Low yield in Niementowski reaction (Step 1) | Incomplete reaction; Suboptimal reaction temperature; Decomposition of starting material or product at high temperatures; Side reactions.[8] | - Ensure the reaction goes to completion by monitoring with TLC. Extend the reaction time if necessary.- Optimize the reaction temperature. While the traditional method uses 120-130°C, microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[9]- Consider using a milder, two-step approach: first form the N-formyl derivative of the anthranilic acid, then cyclize it. | Q1, Q2 |
| Formation of multiple products in Step 1 | The Niementowski reaction can sometimes lead to side products, especially with substituted anthranilic acids.[8][10] | - Purify the crude product using column chromatography to isolate the desired 7-hydroxy-4(3H)-quinazolinone. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice for quinazolinone purification.[3]- Recrystallization from a suitable solvent can also help to remove impurities.[5] | Q3 |
| Low yield in chlorination (Step 2) | Incomplete reaction; Hydrolysis of the chlorinating agent by moisture; Hydrolysis of the product during workup.[4] | - Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.- Use a freshly opened bottle of the chlorinating agent.- Perform the aqueous workup at low temperatures (e.g., pouring onto ice) to minimize hydrolysis of the 4-chloro product.[3] | Q4, Q5 |
| Difficulty in purifying the final product (Step 3) | The di-hydroxy nature of the product makes it highly polar, which can complicate purification. | - For recrystallization, try highly polar solvents or solvent mixtures.[5][11]- For column chromatography, consider using a more polar stationary phase than silica gel, or use a reversed-phase column. A mobile phase with a polar solvent like methanol in dichloromethane may be effective.[6][7] | Q6 |
| Product appears to be the starting quinazolinone after hydrolysis | The 4-position is prone to tautomerism between the keto (quinazolinone) and enol (hydroxyquinazoline) forms.[12] The quinazolinone is generally the more stable tautomer. | - Confirm the structure using spectroscopic methods like NMR and IR. The IR spectrum should show a distinct O-H stretch and the absence of a C=O stretch in the quinazolinone region if the diol is formed.[13][14] | Q7 |
Frequently Asked Questions (FAQs)
Q1: What are common side reactions in the Niementowski synthesis?
A1: The Niementowski synthesis can sometimes lead to the formation of byproducts through alternative cyclization pathways or incomplete reactions. With certain substrates, dimerization or polymerization can occur, especially at high temperatures.[8] Careful control of the reaction temperature and time is crucial to maximize the yield of the desired quinazolinone.
Q2: Can I use a different amide instead of formamide in Step 1?
A2: Yes, other amides can be used in the Niementowski reaction, which would result in a substitution at the 2-position of the quinazolinone ring. For the synthesis of the unsubstituted quinazolinone core as required for this compound, formamide is the appropriate choice as it provides the necessary carbon atom for the C2 position.
Q3: How do I choose a good recrystallization solvent?
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][11] The impurities should either be very soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be filtered off from the hot solution). You may need to test a range of solvents of varying polarities to find the optimal one.
Q4: My chlorination reaction with POCl₃ is not working well. What are the alternatives?
A4: If POCl₃ is not effective, you can try using SOCl₂ with a catalytic amount of DMF. This combination is often a potent chlorinating system.[3] Another option is to use a mixture of POCl₃ and PCl₅.[4] It is critical to ensure that your starting material is completely dry, as moisture will decompose these reagents.
Q5: How should I handle the quenching of the chlorination reaction safely?
A5: The quenching of POCl₃ or SOCl₂ is highly exothermic and releases HCl gas. It must be done slowly, in a well-ventilated fume hood, by adding the reaction mixture to a large excess of crushed ice with vigorous stirring. This helps to dissipate the heat and control the reaction rate.
Q6: What are some tips for running column chromatography on polar compounds?
A6: For highly polar compounds like dihydroxyquinazolines, standard silica gel chromatography can sometimes be challenging due to strong adsorption. You might consider using a more polar mobile phase, such as a gradient of methanol in dichloromethane. Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile or water/methanol), can be a very effective purification method for such compounds.[6]
Q7: How can I confirm the tautomeric form of my product?
A7: Spectroscopic methods are key to distinguishing between the 4-oxo (keto) and 4-hydroxy (enol) tautomers. In the ¹H NMR spectrum, the enol form will show a hydroxyl proton signal, while the keto form will have an N-H proton signal. The ¹³C NMR spectrum is also diagnostic, with the keto form showing a carbonyl carbon signal typically above 160 ppm. Infrared (IR) spectroscopy is also very useful: the keto form will exhibit a characteristic C=O stretching vibration, which will be absent in the enol form.[9][12][13]
Summary of Potential Yield and Purity Optimization Parameters
| Step | Parameter | Recommendation | Expected Impact on Yield/Purity |
| 1. Niementowski Reaction | Temperature | Optimize between 120-150°C. Consider microwave irradiation for shorter reaction times and potentially higher yields.[9] | Higher temperature can increase reaction rate but may also lead to decomposition. |
| Reaction Time | Monitor by TLC to ensure completion without significant byproduct formation. | Insufficient time leads to low yield; excessive time may increase side products. | |
| Purification | Recrystallization from ethanol or column chromatography (Silica gel, EtOAc/Hexanes).[3] | Crucial for removing unreacted starting materials and side products. | |
| 2. Chlorination | Reagent Purity | Use fresh, dry POCl₃ or SOCl₂. | Prevents reagent decomposition and ensures efficient chlorination. |
| Reaction Conditions | Maintain anhydrous conditions throughout the reaction. | Water will decompose the chlorinating agent and lead to low yields. | |
| Workup | Quench at low temperature and neutralize carefully. | Minimizes hydrolysis of the desired 4-chloro product back to the starting material. | |
| 3. Hydrolysis | pH Control | Carefully adjust the pH during workup to ensure complete precipitation of the product. | The solubility of the diol is likely pH-dependent. |
| Purification | Use reversed-phase column chromatography for highly polar products.[6] | May be necessary to achieve high purity of the final diol. |
References
- 1. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of quinazoline derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My quinazoline compound is precipitating in the aqueous buffer during my in vitro assay.
-
Question: I've dissolved my quinazoline candidate in a small amount of DMSO and diluted it into my standard aqueous phosphate buffer for an enzymatic assay. However, I'm observing precipitation, which is compromising my results. What steps can I take to resolve this?
-
Answer: Precipitation in aqueous buffers is a common issue for lipophilic compounds like many quinazolines.[1] Here is a step-by-step guide to troubleshoot this problem:
-
pH Adjustment: The solubility of quinazoline derivatives can be highly dependent on pH, especially for ionizable compounds.[2][3] Try adjusting the pH of your buffer system. For basic drugs, lowering the pH can increase solubility, while for acidic drugs, a higher pH may be beneficial.[4] A solubility enhancement of several orders of magnitude can be achieved by modifying the pH to be more than 3 units away from the compound's pKa.[4]
-
Introduce a Co-solvent: If pH adjustment is not feasible or effective, consider adding a water-miscible organic solvent, or co-solvent, to your buffer.[5] Examples include ethanol, propylene glycol, or polyethylene glycol (PEG).[2] These agents reduce the polarity of the solvent system, which can help solubilize different parts of the API molecule.[2] Start with low percentages (e.g., 1-5% v/v) and increase cautiously to avoid affecting your assay's biological components.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[2][3] Common non-ionic surfactants used in biological assays include Polysorbate 20 (Tween 20) or Polysorbate 80. Use them at concentrations above their critical micelle concentration (CMC).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively masking the drug's hydrophobic parts and increasing aqueous solubility.[4][6] Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[6][7][8] Pre-incubating your compound with the cyclodextrin before adding it to the buffer can be effective.
-
Issue 2: My quinazoline candidate shows potent in vitro activity but has very low oral bioavailability in animal models.
-
Question: My compound is highly active in cell-based assays, but pharmacokinetic studies show minimal absorption after oral administration. I suspect poor solubility is the cause. What formulation strategies can I explore to improve its bioavailability?
-
Answer: This is a classic challenge for Biopharmaceutics Classification System (BCS) Class II and IV drugs, where low solubility limits absorption from the gastrointestinal (GI) tract.[9][10] Enhancing the dissolution rate in the GI fluids is key. Consider the following formulation strategies:
-
Particle Size Reduction: Reducing the particle size of the active pharmaceutical ingredient (API) increases its surface area-to-volume ratio, which can significantly improve its dissolution rate according to the Noyes-Whitney equation.[6][9]
-
Solid Dispersions: This is a highly effective technique where the drug is dispersed in a hydrophilic carrier matrix, often a polymer.[10] This approach can enhance solubility by reducing particle size to a molecular level, improving wettability, and converting the crystalline drug to a more soluble amorphous form.[13][14] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and poloxamers.[13]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems are an excellent option. These formulations can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[11]
-
Issue 3: My solid dispersion formulation is unstable, and the drug recrystallizes over time.
-
Question: I developed an amorphous solid dispersion that initially showed a great improvement in dissolution. However, upon storage, I'm finding through XRD analysis that the drug is reverting to its crystalline form. How can I improve the physical stability of my formulation?
-
Answer: The physical stability of amorphous solid dispersions is critical for their performance, as recrystallization negates the solubility advantage. Stability is influenced by the molecular mobility of the drug and the polymer matrix.[14]
-
Polymer Selection: The choice of polymer is crucial. A suitable polymer should be miscible with the drug and have a high glass transition temperature (Tg). A high Tg for the drug-polymer mixture reduces molecular mobility, hindering recrystallization.[14]
-
Drug Loading: High drug loading can increase the tendency for phase separation and crystallization. Experiment with lower drug-to-polymer ratios to see if stability improves.
-
Manufacturing Process: The method of preparation can impact stability. Techniques like hot-melt extrusion may offer better miscibility and more uniform dispersions compared to solvent evaporation in some cases.[15]
-
Storage Conditions: Store the formulation in a low-humidity environment and at a temperature well below its Tg to minimize molecular mobility.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of many quinazoline drug candidates?
Quinazolines are heterocyclic aromatic compounds composed of fused benzene and pyrimidine rings.[1] Their poor aqueous solubility often stems from their molecular structure, which can be rigid, planar, and lipophilic. Strong intermolecular forces in the crystal lattice require significant energy to break, and the lack of sufficient polar functional groups for hydrogen bonding with water further limits their ability to dissolve.[16]
Q2: What is the difference between salt formation and cocrystallization for solubility enhancement?
Both techniques modify the solid-state form of a drug but differ fundamentally in the nature of the intermolecular interactions.
-
Salt Formation: This involves the transfer of a proton from an acidic drug to a basic counterion (or vice versa), forming an ionic bond. This is a very effective method but is only applicable to ionizable drugs (those with acidic or basic functional groups).[4][5] A well-chosen salt can increase solubility by over 1000-fold.[4]
-
Cocrystallization: This involves combining a neutral API with a neutral coformer through non-ionic interactions, most commonly hydrogen bonds.[17][18] Cocrystals are a valuable option for non-ionizable drugs that cannot form salts.[18] The solubility enhancement is typically less dramatic than with salts but can still be significant.[4]
Q3: How do I select the most appropriate solubility enhancement strategy for my specific quinazoline compound?
The optimal strategy depends on the physicochemical properties of your compound. A logical approach is outlined in the troubleshooting workflow below. Key considerations include:
-
Ionization (pKa): If your compound is a weak acid or base, salt formation is often the most effective and established first-line approach.[6]
-
Thermal Stability: If the compound is stable at high temperatures, melt-based methods like hot-melt extrusion for solid dispersions are viable.[15] If it is heat-sensitive, solvent-based methods or lower-temperature techniques are preferable.
-
Molecular Size and Shape: For larger molecules, complexation with cyclodextrins having a suitable cavity size (like γ-cyclodextrin) might be appropriate.[6]
-
Lipophilicity (LogP): For highly lipophilic (high LogP) compounds, lipid-based formulations like SEDDS are often very successful.[11]
Q4: What are the main advantages of using a solid dispersion?
Solid dispersions are a powerful and versatile technique for improving the dissolution and absorption of poorly soluble drugs.[10] The primary advantages include:
-
Reduced Particle Size: Dispersing the drug at a molecular level in a carrier matrix effectively creates the smallest possible particle size.
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles, facilitating dissolution.[10][13]
-
Conversion to Amorphous Form: The high-energy, disordered amorphous state is more soluble and dissolves faster than the stable, low-energy crystalline form.
-
Increased Porosity: The solid dispersion can have a higher porosity, which aids in water penetration and dissolution.[14]
Q5: How can nanotechnology be applied to address the solubility of quinazolines?
Nanotechnology offers several advanced platforms for delivering poorly soluble drugs.[11][19] These systems use carriers with dimensions on the nanometer scale (typically under 1000 nm).
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. The extremely small particle size dramatically increases the surface area for dissolution.[11][12]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, improving both solubility and stability.[11]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate the drug, allowing for controlled and targeted release.[20]
-
Nanoemulsions: These are oil-in-water emulsions with droplet sizes in the nanometer range, which can solubilize lipophilic drugs and improve their absorption.[11]
Data Presentation
The following table summarizes the reported solubility enhancement for various poorly soluble drugs using different formulation techniques. While not all examples are specific to quinazolines, they illustrate the potential magnitude of improvement achievable with each method.
| Technique | Drug Example | Carrier/Method | Solubility Enhancement | Reference |
| Solid Dispersion | Quinazolinone Derivative | Polaxamer 407 (Melt-Fusion) | Improved in-vitro dissolution rate | [13] |
| Solid Dispersion | Rivaroxaban | PEG/PVP (Solvent Evaporation) | >2-fold increase in dissolution rate | [15] |
| Complexation | Quinazoline-4(3H)-ones | β-Cyclodextrin (Kneading) | Successful enhancement in water | [7] |
| Salt Formation | Weakly Acidic/Basic Drugs | Various Counterions | Can exceed 1000-fold | [4] |
| Cocrystallization | Poorly Soluble Drugs | Various Coformers | Up to 5-fold (similar to polymorphs) | [4] |
| Micronization | Poorly Soluble Drugs | Jet Milling | Improves dissolution rate | [11] |
| Nanosuspension | Poorly Soluble Drugs | High-Pressure Homogenization | Increases saturation solubility | [11] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol is a general guideline for preparing a solid dispersion, a technique widely used to improve the solubility of poorly soluble drugs.
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000, Polaxamer 407) and a volatile solvent (e.g., ethanol, methanol, acetone) in which both the quinazoline drug and the carrier are soluble.
-
Dissolution: Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.
-
Solvent Removal: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept as low as possible (e.g., 40-50°C) to prevent thermal degradation of the drug. Continue evaporation until a dry, solid film or mass is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask. Gently grind the material using a mortar and pestle to obtain a fine powder. Pass the powder through a standard mesh sieve (e.g., #60 or #80) to ensure a uniform particle size.
-
Characterization: Store the resulting powder in a desiccator. Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state, X-ray Diffraction (XRD) to check for crystallinity, and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions. Finally, perform dissolution studies to confirm the enhancement in solubility.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
The kneading method is an effective and economical technique for forming inclusion complexes between a drug and a cyclodextrin.[7]
-
Molar Ratio Selection: Select a suitable molar ratio of the quinazoline drug to the cyclodextrin (e.g., 1:1 β-cyclodextrin).
-
Mixing: Accurately weigh the drug and cyclodextrin and place them in a glass mortar. Mix the powders thoroughly.
-
Kneading: Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the resulting paste thoroughly with a pestle for 45-60 minutes. The consistency should be maintained by adding more of the solvent blend if the mixture becomes too dry.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until it is completely dry.
-
Pulverization and Sieving: Pulverize the dried complex in the mortar and pass it through a suitable sieve to obtain a fine, uniform powder.
-
Characterization: Store the complex in a desiccator. Confirm complex formation using DSC, XRD, and FTIR. Evaluate the increase in aqueous solubility by performing phase solubility studies.
Visualizations
Caption: Logical workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for the solid dispersion solvent evaporation method.
Caption: Overview of strategies to enhance quinazoline drug solubility.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery [mdpi.com]
- 2. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]
- 8. View of ALUMINA CATALYST: SYNTHESIS OF NOVEL QUINAZOLINE DERIVATIVES AND THEIR SOLUBILITY INCREASES THROUGH INCLUSION WITH β-CYCLODEXTRIN | International Journal of Pharmacy and Pharmaceutical Sciences [journals.innovareacademics.in]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improving API Solubility [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dilworthip.com [dilworthip.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Quinazoline-4,7-diol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of Quinazoline-4,7-diol derivatives, with a focus on strategies to enhance their bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit low oral bioavailability?
A1: The low oral bioavailability of many this compound derivatives is often attributed to their poor aqueous solubility. These compounds are frequently lipophilic and may have a crystalline structure that dissolves slowly in gastrointestinal fluids. This limited dissolution rate is a primary barrier to absorption into the bloodstream, which is a prerequisite for the drug to reach its therapeutic target.[1] Additionally, some derivatives may be subject to efflux by transporters like P-glycoprotein in the intestinal wall, further reducing their net absorption.
Q2: What are the primary strategies to enhance the bioavailability of these derivatives?
A2: The main strategies focus on improving the solubility and dissolution rate of the compound. These can be broadly categorized into three approaches:
-
Formulation-Based Strategies: These involve modifying the drug's physical form or its immediate environment without changing the chemical structure. Key techniques include particle size reduction (micronization and nanosizing), the use of lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), and creating amorphous solid dispersions.[2]
-
Chemical Modification: This approach involves altering the molecule itself to create a more soluble version. The most common methods are salt formation and the development of prodrugs.[3][4][5]
-
Advanced Drug Delivery Systems: This involves encapsulating the drug in specialized carriers. Nanotechnology-based approaches, such as nanoparticles, liposomes, and nanoemulsions, are prominent in this category.[2][6]
Q3: How does nanotechnology improve the bioavailability of Quinazoline derivatives?
A3: Nanotechnology enhances bioavailability primarily by increasing the surface area-to-volume ratio of the drug particles. This significantly increases the dissolution rate according to the Noyes-Whitney equation.[1] Nano-delivery systems can also protect the drug from degradation in the gastrointestinal tract, target specific tissues, and potentially bypass efflux pumps, leading to improved absorption and efficacy.[6]
Q4: What is a prodrug approach and how can it be applied to this compound derivatives?
A4: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[3][5] For this compound derivatives, a prodrug strategy could involve attaching a polar functional group (like a phosphate or an amino acid) to one of the hydroxyl groups. This modification can dramatically increase aqueous solubility. Once absorbed, enzymes in the blood or target tissues cleave the attached group, releasing the active this compound derivative.[3]
Q5: Can salt formation be used for this compound derivatives?
A5: Yes, salt formation is a viable and common strategy for ionizable drugs.[4][7] The quinazoline nucleus contains basic nitrogen atoms that can be protonated to form salts with pharmaceutically acceptable acids. These salts are generally more soluble in water than the free base, which can lead to a faster dissolution rate and improved bioavailability.[8]
Troubleshooting Guides
Issue 1: Compound Precipitation During In Vitro Dissolution Testing
Q: I've developed a new formulation, but the this compound derivative precipitates out of the dissolution medium shortly after the initial release. What could be the cause and how can I fix it?
A: This is a common issue, particularly with supersaturating systems like amorphous solid dispersions or some lipid-based formulations.
-
Potential Cause: The formulation is likely generating a supersaturated solution where the drug concentration temporarily exceeds its equilibrium solubility. Without stabilization, the drug will crash out of solution as the more stable, less soluble crystalline form.[1]
-
Troubleshooting Steps:
-
Incorporate Precipitation Inhibitors: Add polymers such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) to your formulation. These polymers can maintain the supersaturated state by sterically hindering nucleation and crystal growth.[1]
-
Optimize Solvent/Surfactant System (for Lipid-Based Formulations): The ratio of oil, surfactant, and cosurfactant in a SEDDS is critical. An imbalance can lead to poor emulsification and drug precipitation upon dilution in the aqueous medium. Perform a phase diagram analysis to identify the optimal component ratios for stable microemulsion formation.[2]
-
Check for Polymorphism: Ensure the solid form of your starting material is consistent. Different polymorphs can have different solubilities and dissolution rates, leading to variable performance.
-
Issue 2: Low and Variable Bioavailability in Animal Studies
Q: My in vivo pharmacokinetic study in rats shows very low and highly variable plasma concentrations of my this compound derivative, despite promising in vitro data. What should I investigate?
A: High variability and low exposure in vivo often point to complex physiological factors that are not captured by simple in vitro tests.
-
Potential Causes:
-
Significant First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall after absorption, leading to low systemic exposure.
-
Efflux Transporter Activity: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug back into the intestinal lumen.[9]
-
Poor in vivo Dissolution/Solubility: The conditions in the animal's GI tract (pH, bile salts) may differ significantly from your in vitro setup, leading to poor dissolution.
-
-
Troubleshooting Workflow:
-
Conduct a Caco-2 Permeability Assay: This in vitro cell-based assay can assess both passive permeability and active efflux. If the efflux ratio is high, consider co-administering a known P-gp inhibitor (like verapamil) in subsequent animal studies to confirm this mechanism.
-
Perform a Metabolic Stability Assay: Incubate the compound with liver microsomes to determine its intrinsic clearance. High clearance suggests rapid metabolism.
-
Use a More Biorelevant Dissolution Medium: For in vitro testing, switch to media that simulate gastric and intestinal fluids (e.g., FaSSGF and FaSSIF) to better predict in vivo dissolution.
-
Consider a Different Formulation Strategy: If efflux or metabolism is high, a nanotechnology-based approach might help by altering the drug's absorption pathway and protecting it from metabolic enzymes.[6]
-
Quantitative Data Summary
The following table summarizes data from literature on bioavailability enhancement for quinazoline derivatives. Note that data for specific this compound derivatives is limited; therefore, data for structurally related compounds is included to demonstrate the potential efficacy of various strategies.
| Derivative Class | Strategy | Key Findings | Fold Increase in Bioavailability (AUC) | Reference Compound |
| Quinazoline-based Antifolate | Prodrug (Dipeptide) | Cytotoxicity was reduced ~100-fold in the prodrug form, indicating suitability for targeted activation. | Not directly measured for bioavailability, focused on targeted delivery. | ZD1694 |
| Miconazole (related imidazole core) | Salt Formation (dl-tartaric acid) | Lyophilized salt formulation significantly increased dissolution rate and plasma concentration. | 4.6-fold increase in AUC vs. pure drug. | Miconazole |
| Naproxen (general example) | Salt Formation (TRIS) | Salt formation converted the drug to an amorphous form in simulated intestinal fluid, enhancing solubility. | Significant improvement in dissolution performance. | Naproxen |
| Bufadienolides (poorly soluble) | Derivative (BF211) | Chemical modification increased aqueous solubility from 10 µg/mL to 2500 µg/mL. | Bioavailability enhancement implied by solubility increase. | Bufalin |
Key Experimental Protocols
Protocol 1: Preparation of a Nanosuspension using High-Pressure Homogenization
-
Initial Dispersion: Disperse 1% (w/v) of the this compound derivative and 0.5% (w/v) of a stabilizer (e.g., Tween 80 or Poloxamer 188) in deionized water.
-
Pre-milling: Subject the dispersion to high-shear mixing for 30 minutes to create a coarse suspension.
-
Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer.
-
Operate at 1500 bar for 20-30 cycles.
-
Maintain the temperature at 4°C using a cooling bath to prevent thermal degradation.
-
-
Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using Dynamic Light Scattering (DLS). The target is typically a mean particle size < 200 nm and a PDI < 0.3.
-
Characterization: Lyophilize a portion of the nanosuspension and analyze the solid state using Powder X-ray Diffraction (PXRD) to confirm if the process induced any changes in crystallinity.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Dosing:
-
Divide rats into groups (n=5 per group).
-
Group 1 (Control): Administer the unformulated this compound derivative suspended in 0.5% carboxymethylcellulose (CMC) via oral gavage.
-
Group 2 (Test): Administer the new formulation (e.g., nanosuspension, SEDDS) at the same dose level.
-
A third group receiving an intravenous (IV) dose is required to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (~100 µL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Relative bioavailability is calculated as (AUC_oral_test / AUC_oral_control) * 100.
Visualizations
Caption: Key strategies to improve the bioavailability of poorly soluble drugs.
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.[10][11]
Caption: A logical workflow for troubleshooting poor in vivo results.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs of thymidylate synthase inhibitors: potential for antibody directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous Improvement of Dissolution Behavior and Oral Bioavailability of Antifungal Miconazole via Cocrystal and Salt Formation [mdpi.com]
- 9. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Quinazoline Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of quinazoline kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My quinazoline kinase inhibitor shows activity against multiple kinases in a profiling screen. How can I determine which of these are true off-targets?
A1: Distinguishing between potent off-target activity and non-specific or weak interactions is a critical step. A multi-tiered approach combining biochemical and cellular assays is recommended to validate the initial screening hits.
Troubleshooting Guide:
-
Confirm with Dose-Response Assays: Initial screens are often performed at a single high concentration. Perform 10-point dose-response curves for all potential off-target kinases to determine their IC50 or Kd values.[1] This will quantify the potency of the inhibitor against each kinase.
-
Orthogonal Biochemical Assays: Use a different assay format to confirm the initial findings. For example, if the primary screen was a fluorescence-based assay, validate the hits using a radiometric assay that directly measures substrate phosphorylation.[2] This helps to rule out assay-specific artifacts.
-
Cellular Target Engagement Assays: To confirm that the inhibitor engages the off-target kinase in a cellular context, use techniques like:
-
Western Blotting: Assess the phosphorylation status of a known downstream substrate of the off-target kinase in cells treated with your inhibitor. A dose-dependent decrease in substrate phosphorylation suggests cellular activity.
-
NanoBRET™ Target Engagement Assays: This live-cell assay measures the binding of the inhibitor to a luciferase-tagged kinase.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of the target protein upon inhibitor binding.
-
-
Phenotypic Correlation: If possible, investigate whether the observed off-target activity correlates with a known cellular phenotype associated with the inhibition of that kinase. This can provide functional evidence of off-target effects.
Q2: I have confirmed off-target activity. What medicinal chemistry strategies can I employ to improve the selectivity of my quinazoline inhibitor?
A2: Improving selectivity often involves modifying the quinazoline scaffold to enhance interactions with the on-target kinase while reducing binding to off-target kinases.[3][4][5]
Troubleshooting Guide:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to understand which parts of the molecule are critical for on-target and off-target activity.[6] Modifications can be made to the following positions on the quinazoline core:
-
C4 Position: The anilino group at this position is crucial for the activity of many quinazoline inhibitors. Modifications to the aniline ring can significantly impact selectivity.
-
C6 and C7 Positions: Substitutions at these positions can be altered to exploit differences in the solvent-exposed regions of the ATP-binding pockets of different kinases.[6]
-
C2 Position: While often unsubstituted, modifications here can influence selectivity.
-
-
Structure-Based Drug Design: If a crystal structure of your inhibitor bound to the on-target or an off-target kinase is available, use this information to guide the design of more selective compounds. Identify unique residues or conformations in the on-target kinase's active site that can be exploited.
-
"Click Chemistry" Approach: Utilize click chemistry to introduce diverse chemical moieties to the quinazoline scaffold. This can lead to the discovery of novel interactions that favor the on-target kinase.[7]
Q3: How can I use computational tools to predict and minimize off-target effects before synthesizing new compounds?
A3: Computational approaches can be powerful tools for predicting potential off-target interactions and prioritizing the synthesis of more selective compounds.[8][9][10][11]
Troubleshooting Guide:
-
Binding Site Similarity Comparisons: Utilize computational methods to compare the ATP-binding site of your on-target kinase with a database of other kinase binding sites.[9] This can identify kinases with similar binding pockets that are likely to be off-targets.
-
Molecular Docking: Dock your virtual compound library into the crystal structures of both your on-target and key off-target kinases. Analyze the predicted binding poses and scores to identify compounds that are likely to be more selective.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop QSAR models based on existing kinase inhibitor data to predict the activity of new compounds against a panel of kinases.[12]
-
Machine Learning Approaches: Employ machine learning algorithms trained on large datasets of kinase-inhibitor interactions to predict the kinome-wide selectivity profile of your compounds.[8]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay
This protocol describes a common method for assessing the selectivity of a kinase inhibitor against a panel of kinases.[2][13]
Materials:
-
Recombinant kinases
-
Specific substrate peptides/proteins for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of the quinazoline inhibitor.
-
In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement in intact cells.
Materials:
-
Cultured cells
-
Quinazoline inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR machine)
-
SDS-PAGE and Western blot reagents
-
Antibody against the target kinase
Methodology:
-
Treat cultured cells with the quinazoline inhibitor or vehicle control.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target kinase.
-
Quantify the band intensities to determine the melting curve of the protein in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.
Data Presentation
Table 1: Example of Kinase Selectivity Data for a Quinazoline Inhibitor
| Kinase Target | IC50 (nM) - Compound X | IC50 (nM) - Compound Y (Optimized) | Selectivity Fold-Change (X vs. Y) |
| On-Target: EGFR | 10 | 8 | - |
| Off-Target: HER2 | 50 | 500 | 10 |
| Off-Target: SRC | 200 | >10000 | >50 |
| Off-Target: ABL | 150 | 5000 | 33.3 |
Table 2: Comparison of Different Kinase Inhibition Assay Formats
| Assay Type | Principle | Pros | Cons |
| Radiometric [2] | Measures incorporation of radioactive phosphate | Direct measurement, low interference | Requires handling of radioactive materials |
| Fluorescence-based | Measures changes in fluorescence upon phosphorylation | High-throughput, no radioactivity | Prone to compound interference |
| Luminescence-based [14] | Measures ATP depletion | High-throughput, sensitive | Indirect measurement of kinase activity |
| Competitive Binding [2] | Measures displacement of a labeled ligand | ATP-independent, provides Kd | Does not measure functional inhibition |
| SPR/ITC [14] | Measures direct binding events | Provides detailed kinetic and thermodynamic data | Lower throughput, requires specialized equipment |
Visualizations
Signaling Pathway Perturbation
Caption: On-target vs. off-target signaling pathways.
Experimental Workflow for Improving Selectivity
Caption: Workflow for optimizing inhibitor selectivity.
Logical Relationship for Troubleshooting Off-Target Effects
Caption: Troubleshooting off-target effects.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 7. Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing C-N Coupling for Quinazoline Synthesis
Welcome to the technical support center for the synthesis of quinazolines via C-N coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the C-N coupling steps in quinazoline synthesis.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium or copper catalyst can be sensitive to air and moisture.
-
Solution: Use a freshly opened catalyst or a pre-catalyst. Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere (e.g., nitrogen or argon). For palladium-catalyzed reactions, using a pre-catalyst can lead to cleaner formation of the active catalytic species.[1]
-
-
Inappropriate Ligand: The choice of ligand is crucial, especially in palladium-catalyzed reactions like the Buchwald-Hartwig amination.
-
Incorrect Base: The strength and solubility of the base can significantly impact the reaction rate.
-
Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[5][6] In Ullmann reactions, K₂CO₃ or K₃PO₄ are frequently used.[7]
-
-
Unsuitable Solvent: The solvent affects the solubility of reagents and the reaction temperature.
-
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Microwave irradiation can also be an effective method to increase reaction rates and yields.
-
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in palladium-catalyzed couplings.[1]
-
Solution: For aryl chlorides, a more active catalyst/ligand system may be required. Alternatively, consider converting the aryl chloride to a more reactive aryl bromide or iodide.
-
Issue 2: Formation of Side Products
Possible Causes and Solutions:
-
Hydrodehalogenation: The aryl halide is reduced, removing the halogen and replacing it with a hydrogen atom.
-
Solution: This can be caused by moisture or an inappropriate base. Ensure all reagents and solvents are dry. A change of base might also be beneficial.
-
-
Homocoupling of Aryl Halide: Two molecules of the aryl halide react to form a biaryl compound.
-
Solution: This is more common in Ullmann reactions. Adjusting the catalyst-to-substrate ratio and reaction temperature can minimize this side reaction.
-
-
Diarylation of Amine: In the case of primary amines, a second arylation can occur, leading to a tertiary amine.
-
Solution: For palladium-catalyzed reactions, the choice of ligand is critical to control selectivity for monoarylation. Using a bulkier ligand can sterically hinder the second arylation.
-
-
Phenol Formation: In Ullmann reactions, the aryl halide can react with hydroxide ions (if present) to form a phenol side product.
-
Solution: The choice of solvent can influence the selectivity between the desired amine and the phenol side-product.[3] Ensure anhydrous conditions and use a non-hydroxide base.
-
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for various C-N coupling reactions in quinazoline synthesis.
Table 1: Copper-Catalyzed Ullmann-Type C-N Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | None | K₂CO₃ (2) | 2-Propanol | 110 | 12 | 87 | [4] |
| CuBr (10) | None | K₂CO₃ (3) | DMSO | 110 | 24 | 92 | [8] |
| CuI (10) | Pivalic Acid (20) | K₃PO₄ (2) | 1,2-DCB | 110 | 24 | 43-90 | [7] |
| Cu(OAc)₂ (10) | DMAP (20) | - | DMSO | 80 | 12 | - | [7] |
Table 2: Palladium-Catalyzed Buchwald-Hartwig C-N Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 2-24 | 70-95 | [2] |
| Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ (1.4) | Toluene | 100 | 18 | 80-95 | [9] |
| Pd(OAc)₂ (0.5) | L1/L2 (custom) | Cs₂CO₃ (1.1) | Toluene | 85 | 2 | >90 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Ullmann-Type C-N Coupling [4][8]
-
To a dry reaction tube, add the aryl halide (1.0 mmol), the amine or amide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous solvent (e.g., 2-propanol or DMSO, 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig C-N Coupling
-
To a dry Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low or no product yield in C-N coupling.
Caption: Interdependencies of reaction parameters in C-N coupling.
Frequently Asked Questions (FAQs)
Q1: What is the main difference between Ullmann and Buchwald-Hartwig C-N coupling reactions for quinazoline synthesis?
A: The primary difference lies in the catalyst used. Ullmann reactions traditionally use a copper catalyst, while Buchwald-Hartwig reactions employ a palladium catalyst.[2][3] Generally, Buchwald-Hartwig reactions are often more versatile and may proceed under milder conditions, but the palladium catalysts and associated phosphine ligands can be more expensive. Copper-catalyzed Ullmann reactions are a cost-effective alternative, and recent developments have improved their scope and efficiency.[7][8]
Q2: My starting materials are not fully soluble in the reaction solvent. What should I do?
A: Insolubility is a common reason for poor reaction outcomes.[5] You can try a different solvent or a solvent mixture in which all your components are soluble at the reaction temperature. For example, if your reagents are not soluble in toluene, you might consider a more polar aprotic solvent like dioxane or DMF. Vigorous stirring is also crucial to ensure proper mixing, especially when solid bases are used.
Q3: How do I choose the right ligand for my Buchwald-Hartwig reaction?
A: The optimal ligand depends on the specific substrates. However, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and BrettPhos have shown broad applicability and are a good starting point for optimization.[2] It is often necessary to screen a small library of ligands to find the best one for a particularly challenging transformation.
Q4: Can I use microwave heating to optimize my C-N coupling reaction?
A: Yes, microwave irradiation is an effective technique for accelerating C-N coupling reactions and often leads to higher yields in shorter reaction times. It is a valuable tool for high-throughput synthesis and optimization studies.
Q5: What is the role of the base in these C-N coupling reactions?
A: The base plays a crucial role in the catalytic cycle. In the Buchwald-Hartwig amination, the base facilitates the deprotonation of the amine, allowing it to coordinate to the palladium center, and also promotes the final reductive elimination step. In Ullmann reactions, the base is also essential for the N-arylation to proceed. The choice of base can influence the reaction rate and the tolerance of other functional groups in the substrates.[5][6]
Q6: My reaction is complete, but I am having trouble with purification. Any suggestions?
A: Purification can be challenging due to the polarity of the products and potential side products. Standard silica gel column chromatography is the most common method. If your product is basic, you can consider adding a small amount of triethylamine to the eluent to prevent streaking. If the product is very polar, a reverse-phase column chromatography might be a better option. Proper workup to remove the inorganic base and catalyst residues is also critical before chromatography.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. scienceopen.com [scienceopen.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
Troubleshooting common issues in quinazoline synthesis protocols
Quinazoline Synthesis Technical Support Center
Welcome to the technical support center for quinazoline synthesis. This guide provides troubleshooting tips and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of quinazoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Reaction Yield
Q1: My quinazoline synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in quinazoline synthesis can stem from several factors, including suboptimal reaction conditions, inefficient catalysts, or issues with starting materials. Here are some troubleshooting steps:
-
Optimize Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. It's crucial to tailor these conditions to your specific reaction. For instance, in a synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide, optimizing conditions to 150°C for 6 hours with a specific catalyst and reactant ratio dramatically increased the yield to 86%.[1] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times compared to conventional heating.[2]
-
Catalyst Selection: The choice of catalyst is critical. While many syntheses are metal-catalyzed (e.g., using copper, palladium, or manganese), metal-free alternatives are also effective.[3][4] For example, an iodine-catalyzed reaction of 2-aminobenzaldehydes with benzylamines using oxygen as an oxidant provides good to excellent yields (49-92%) under transition-metal-free conditions.[3][5] If you are using a heterogeneous catalyst, ensure it is active and not poisoned. Regeneration or using a fresh batch might be necessary.
-
Starting Material Quality: The purity of your starting materials, such as substituted anthranilic acids, 2-aminobenzamides, or isatoic anhydrides, is paramount.[6][7] Impurities can lead to side reactions and lower the yield of the desired product. Ensure your starting materials are pure and dry.
-
Atmosphere Control: Some reactions are sensitive to air or moisture.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates, thereby improving the yield.
| Parameter | Condition A | Condition B (Optimized) | Yield (%) | Reference |
| Catalyst | None | BF3-Et2O | - | [1] |
| Temperature | Ambient | 150°C | - | [1] |
| Time | 2 h | 6 h | 86 | [1] |
| Solvent | Ethanol | Toluene | 58-81 | [4] |
Issue 2: Formation of Side Products and Impurities
Q2: I am observing significant side product formation in my reaction mixture, making purification difficult. What are common side reactions and how can I minimize them?
A2: Side product formation is a common issue, particularly in complex multi-component reactions. Understanding the potential side reactions in your specific synthesis route is key to mitigating them.
-
Niementowski Reaction Issues: The classical Niementowski synthesis, which involves the reaction of anthranilic acid with amides at high temperatures, is known to sometimes produce low yields and impurities that are difficult to remove.[5][8] One common issue is the incomplete cyclization or formation of polymeric materials. Using microwave irradiation can often lead to cleaner reactions and easier work-up.[2]
-
Oxidation of Starting Materials or Product: If your starting materials or the final quinazoline product are sensitive to oxidation, performing the reaction under an inert atmosphere is recommended.[9]
-
Hydrolysis of Intermediates: Some intermediates in quinazoline synthesis can be susceptible to hydrolysis, especially if the reaction is run for an extended period or if there is moisture present. Ensuring anhydrous conditions can help minimize this. A reversal reaction of quinazolin-4-one can occur through hydrolysis, leading back to the aniline derivative.[10]
-
Control of Stoichiometry: In multi-component reactions, the precise stoichiometry of the reactants is crucial. An excess of one reactant can lead to the formation of undesired side products.
Caption: A workflow diagram for troubleshooting side product formation in quinazoline synthesis.
Issue 3: Purification Challenges
Q3: I am having difficulty purifying my synthesized quinazoline derivative. What are some effective purification strategies?
A3: Purification of quinazoline derivatives can be challenging due to their polarity and sometimes poor solubility.
-
Crystallization: Recrystallization is often the most effective method for obtaining highly pure quinazoline compounds.[11] Experiment with a variety of solvent systems to find the optimal conditions for crystallization. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.
-
Column Chromatography: Silica gel column chromatography is a standard purification technique. A gradient elution system, starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or acetone), is often effective. For very polar compounds, using a reverse-phase column might be necessary.
-
Acid-Base Extraction: If your quinazoline derivative has basic nitrogen atoms, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The quinazoline will move to the aqueous layer as its salt. After separating the layers, the aqueous layer can be basified (e.g., with NaOH or NaHCO₃) to precipitate the pure quinazoline, which can then be extracted back into an organic solvent.
Issue 4: Starting Material Preparation and Selection
Q4: What are the common starting materials for quinazoline synthesis, and are there any specific considerations for their preparation?
A4: The choice of starting material dictates the synthetic route and the potential substitution patterns on the final quinazoline ring.
-
Anthranilic Acid and its Derivatives: This is a classical and widely used starting material, particularly in the Niementowski synthesis where it is reacted with amides.[2][8] Ensure the carboxylic acid and amine functionalities are free and not protected unless intended for a specific synthetic strategy.
-
Isatoic Anhydride: This is another popular precursor that can be used as a substitute for anthranilic acid and often leads to cleaner reactions.[6][7] It reacts with amines and a carbon source to form the quinazoline core.
-
2-Aminobenzamides and 2-Aminobenzonitriles: These are versatile starting materials that can be cyclized with various reagents to introduce diversity at the 2- and 4-positions of the quinazoline ring.
-
(2-Aminophenyl)methanols and 2-Aminobenzylamines: These starting materials are often used in metal-catalyzed reactions to synthesize a wide range of substituted quinazolines.[4][9]
This protocol is adapted from a method utilizing molecular iodine as a catalyst for the synthesis of quinazolines from 2-aminobenzaldehydes or 2-aminobenzophenones and benzylamines.[3][5]
-
Reactant Mixture: In a round-bottom flask, combine the 2-aminobenzaldehyde or 2-aminobenzophenone (1.0 mmol), the corresponding benzylamine (1.2 mmol), and molecular iodine (10 mol%).
-
Solvent: The reaction can often be performed under solvent-free conditions or in a high-boiling solvent like DMSO.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) under an oxygen atmosphere (a balloon of oxygen is often sufficient).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure quinazoline derivative.
Caption: A decision tree to guide the selection of a suitable synthetic protocol for quinazolines.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Quinazoline synthesis [organic-chemistry.org]
- 10. universalconference.us [universalconference.us]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing EGFR Selectivity of Quinazoline-4,7-diol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for increasing the selectivity of Quinazoline-4,7-diol for the Epidermal Growth Factor Receptor (EGFR), particularly in the context of targeting mutant forms over wild-type (WT) EGFR.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing the selectivity of quinazoline-based inhibitors for mutant EGFR over wild-type EGFR?
A1: The main strategies focus on exploiting the structural differences between the ATP-binding pockets of mutant and wild-type EGFR. Key approaches include:
-
Modification at the 6- and 7-positions of the quinazoline core: Introducing bulky or flexible substituents at these positions can enhance binding to the altered conformation of the mutant EGFR active site.[1][2]
-
Substitution on the 4-anilino moiety: Modifications to the aniline ring can improve interactions within the hydrophobic pocket of the kinase domain.[1]
-
Introduction of a covalent binder: Incorporating a reactive group (e.g., an acrylamide moiety) that can form a covalent bond with a non-conserved cysteine residue (Cys797) in the EGFR active site can significantly increase potency and selectivity, especially for certain resistant mutants.
-
Macrocyclization: Linking different positions of the quinazoline scaffold can create a more rigid conformation that fits preferentially into the mutant EGFR active site.
Q2: Why is targeting mutant EGFR selectively important?
A2: Activating mutations in EGFR are key drivers in various cancers, such as non-small-cell lung cancer (NSCLC).[3] Inhibitors that are selective for these mutant forms can have a wider therapeutic window, leading to greater efficacy against the tumor while minimizing side effects associated with inhibiting wild-type EGFR in healthy tissues.[3]
Q3: What is the significance of the T790M mutation?
A3: The T790M "gatekeeper" mutation is a common mechanism of acquired resistance to first and second-generation EGFR inhibitors.[4][5] The substitution of a threonine with a bulkier methionine at position 790 sterically hinders the binding of these inhibitors.[6] Therefore, developing inhibitors that can overcome this resistance is a critical goal in cancer therapy.
Q4: Can modifications to the 4- and 7-hydroxyl groups of this compound improve selectivity?
A4: Yes, the hydroxyl groups at the 4- and 7-positions are key points for modification. Based on structure-activity relationship (SAR) studies of related quinazoline inhibitors, these positions are often substituted with alkoxy groups (e.g., methoxy, ethoxy) or larger moieties to modulate binding affinity and selectivity.[1][3] For instance, 6,7-dimethoxy substitution is a common feature in many potent EGFR inhibitors.[3]
Troubleshooting Guides
Issue 1: Low Potency of a Synthesized this compound Derivative
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal substitution pattern | Synthesize a small library of analogs with varying substituents at the 6- and 7-positions. Consider starting with small alkoxy groups (e.g., methoxy, ethoxy) and progressively increasing the size and complexity.[1][3] |
| Poor interaction with the hinge region | Ensure the core quinazoline scaffold can form the necessary hydrogen bonds with the hinge region of the EGFR kinase domain. The N1 and N3 atoms of the quinazoline ring are crucial for this interaction.[1] |
| Incorrect conformation | If using a flexible side chain, consider rigidifying the molecule through cyclization or the introduction of double or triple bonds to lock it into a more favorable binding conformation. |
Issue 2: Lack of Selectivity for Mutant EGFR over Wild-Type EGFR
| Possible Cause | Troubleshooting Suggestion |
| Inhibitor binds to a conserved region | Design modifications that extend into non-conserved regions of the ATP-binding pocket. For example, introduce bulkier groups at the 6- and 7-positions that can be accommodated by the larger cavity in some mutant forms of EGFR.[1] |
| High affinity for the wild-type active site | Introduce steric hindrance that disfavors binding to the wild-type receptor. This can be achieved by adding bulky substituents that clash with residues in the wild-type active site but not in the mutant. |
| Reversible binding mechanism | For targeting specific resistance mutations like T790M, consider synthesizing a derivative with a Michael acceptor (e.g., acrylamide) at the 6- or 7-position to form a covalent bond with Cys797. |
Issue 3: Difficulty in Synthesizing this compound Derivatives
| Possible Cause | Troubleshooting Suggestion |
| Low yield in the quinazoline ring formation step | Optimize the reaction conditions (temperature, solvent, catalyst) for the cyclization step. Ensure the purity of the starting materials. |
| Challenges with introducing substituents at the 4- and 7-positions | Protect the hydroxyl groups before attempting further modifications on the quinazoline core. Use appropriate deprotection strategies that are compatible with the rest of the molecule. |
| Poor solubility of intermediates or final products | Modify the synthetic route to introduce solubilizing groups early in the synthesis or use a combination of solvents for purification. |
Quantitative Data Summary
The following table summarizes the inhibitory activities (IC50) of selected quinazoline derivatives against wild-type and mutant EGFR. This data is compiled from various studies on compounds with a similar 6,7-disubstituted quinazoline scaffold to provide a reference for expected potencies.
| Compound | Modification | EGFR (WT) IC50 (nM) | EGFR (Mutant) IC50 (nM) | Mutant Form | Reference |
| Gefitinib | 6,7-dimethoxy, 4-(3-chloro-4-fluoroanilino) | 27.41% inhibition at 10 µM | - | - | [7] |
| Erlotinib | 6,7-bis(2-methoxyethoxy), 4-(3-ethynylanilino) | 0.045 µM | - | - | [8] |
| Compound 1 | 6,7-disubstituted with (E)-propen-1-yl moiety | 20.72 | - | - | [1] |
| Compound 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | 1.37 | - | - | [9] |
| Compound 6d | 2-thioacetyl spacer with phenoxy group | 69 | - | - | [8] |
| Compound 79 | 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one | - | 31 | T790M/L858R | [4] |
Experimental Protocols
General Protocol for EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a generalized procedure based on commercially available kits.[10][11]
-
Reagent Preparation:
-
Prepare the EGFR kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 2 mM MnCl2; 50 µM DTT).[11]
-
Dilute the test compounds and reference inhibitors (e.g., Gefitinib, Erlotinib) to the desired concentrations in the kinase buffer with a final DMSO concentration not exceeding 1%.
-
Prepare a solution of the appropriate EGFR enzyme (wild-type or mutant) and the substrate (e.g., poly(Glu, Tyr)) in the kinase buffer.
-
Prepare the ATP solution in the kinase buffer at a concentration close to the Km for the specific EGFR variant.
-
-
Kinase Reaction:
-
Signal Detection (ADP-Glo™):
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.[11]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 7. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR-TK inhibitory activity [bio-protocol.org]
- 11. promega.com.cn [promega.com.cn]
Technical Support Center: Acquired Resistance to Quinazoline-Based Therapeutics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to quinazoline-based therapeutics, such as gefitinib and erlotinib.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the mechanisms of resistance.
Q1: My cells have developed resistance to a first-generation quinazoline-based EGFR inhibitor (e.g., gefitinib, erlotinib). What is the most common mechanism?
A1: The most prevalent mechanism of acquired resistance, occurring in approximately 50-60% of cases, is a secondary "gatekeeper" mutation in the EGFR kinase domain, specifically the T790M mutation in exon 20.[1][2][3] This mutation involves the substitution of a threonine (T) residue with a bulkier methionine (M) at position 790.[2][4] The presence of the T790M mutation increases the affinity of the EGFR kinase for ATP, reducing the relative binding potency of competitive inhibitors like gefitinib and erlotinib.[4]
Q2: I've screened my resistant cell line, and it's negative for the T790M mutation. What are other possible resistance mechanisms?
A2: In the absence of T790M, resistance can be driven by several alternative mechanisms, broadly categorized as "bypass signaling pathways". These pathways activate downstream signaling cascades, such as PI3K/AKT and MAPK, independent of direct EGFR activation, thus circumventing the inhibitory effect of the quinazoline-based drug.[5][6][7] The most well-documented bypass tracks include:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase is a significant cause of resistance, found in 5-22% of resistant cases.[5][8] MET amplification can activate downstream PI3K/AKT and MAPK signaling, often through the HER3 (ErbB3) adaptor protein.[5][9]
-
HER2 (ErbB2) Amplification: Increased expression of the HER2 receptor is another established bypass mechanism.[2]
-
Activation of other Receptor Tyrosine Kinases (RTKs): Pathways involving AXL, IGF-1R, and FGFR1 have also been implicated in mediating resistance to EGFR TKIs.[6][7][10]
-
Downstream Pathway Alterations: Mutations in components of the downstream signaling pathways, such as PIK3CA or loss of PTEN, can lead to constitutive activation, rendering the cells independent of upstream EGFR signaling.[6]
-
Histologic Transformation: In a smaller subset of cases, the cancer may transform into a different histology, such as small-cell lung cancer (SCLC), which has a different therapeutic sensitivity profile.[2]
Q3: Can resistance develop to third-generation EGFR inhibitors like osimertinib?
A3: Yes, while third-generation inhibitors are designed to be effective against the T790M mutation, acquired resistance still occurs. Common mechanisms include the emergence of a new mutation, C797S, which interferes with the covalent binding of osimertinib.[6] MET amplification also remains a major mechanism of resistance to third-generation TKIs.[9][11]
Section 2: Troubleshooting Experimental Issues
This section provides practical guidance for specific problems encountered during laboratory experiments.
Q4: My cell viability assay (e.g., MTT, AlamarBlue) is showing a gradual increase in the IC50 value for my quinazoline compound over several passages. What should I do first?
A4: A progressive increase in the IC50 value is a classic sign of developing drug resistance. However, it is crucial to first rule out experimental artifacts.
-
Check for Contamination: Perform mycoplasma testing immediately, as mycoplasma contamination is common and can significantly alter cellular metabolism and drug response.[12] Also, check for bacterial or fungal contamination.
-
Authenticate Cell Line: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to ensure there hasn't been a cross-contamination event with a different, more resistant cell line.[13]
-
Review Cell Culture Practices: Ensure consistency in your cell culture technique.[13][14] Factors like seeding density, passage number, and serum quality can influence drug sensitivity.[15] Avoid using high-passage number cells, which can undergo phenotypic drift.[13]
-
Verify Compound Integrity: Confirm the concentration and stability of your quinazoline-based drug stock. Improper storage or repeated freeze-thaw cycles can degrade the compound.
If these factors are ruled out, proceed with the workflow for investigating biological resistance mechanisms.
Workflow for Investigating Loss of Drug Efficacy
Q5: I am trying to detect phosphorylated EGFR (p-EGFR) by Western blot in my resistant cells, but the signal is weak or absent. What could be wrong?
A5: Detecting phosphoproteins can be challenging. Here are common issues and solutions:
-
Phosphatase Activity: Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target protein. Always prepare lysates on ice using ice-cold buffers, and crucially, add a phosphatase inhibitor cocktail to your lysis buffer.[16]
-
Blocking Agent: Avoid using milk as a blocking agent. Milk contains high levels of the phosphoprotein casein, which can cause high background and mask your signal. Use Bovine Serum Albumin (BSA) or a protein-free blocking agent instead.
-
Buffer Choice: Do not use Phosphate-Buffered Saline (PBS) in washing steps immediately before antibody incubation or detection if your antibody solution contains phosphate, as this can increase background. Tris-Buffered Saline with Tween-20 (TBST) is recommended.
-
Low Protein Abundance: The phosphorylated form of a protein is often a small fraction of the total protein. You may need to load a higher amount of total protein (50-100 µg) per lane.[16] If the signal is still weak, consider immunoprecipitation (IP) to enrich for EGFR before running the Western blot.
-
Antibody Issues: Ensure your primary antibody is validated for detecting the specific phosphorylation site of interest and is stored correctly. Include a positive control (e.g., lysate from a cell line known to have high p-EGFR levels or stimulated with EGF) to confirm the antibody and protocol are working.[16][17]
-
Poor Transfer: EGFR is a large protein (~175 kDa). Ensure your transfer conditions are optimized for high-molecular-weight proteins. This may involve using a lower percentage gel, adding a small amount of SDS to the transfer buffer, and extending the transfer time or using an overnight wet transfer at a low voltage.[17]
Section 3: Data Presentation
Table 1: Representative IC50 Values for Quinazoline-Based EGFR Inhibitors
This table summarizes typical half-maximal inhibitory concentration (IC50) values, demonstrating the shift in sensitivity associated with common resistance mutations.
| Cell Line | EGFR Status | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | ~10 - 30 | ~5 - 20 | ~10 - 15 |
| HCC827 | Exon 19 Deletion | ~5 - 25 | ~5 - 15 | ~8 - 20 |
| H1975 | L858R / T790M | >10,000 | >10,000 | ~15 - 50 |
| H3255 | L858R | ~20 - 50 | ~15 - 40 | ~10 - 25 |
| Ba/F3 L858R/T790M/C797S | Triple Mutant | >10,000 | >10,000 | >5,000 |
Note: IC50 values are approximate and can vary based on experimental conditions (e.g., assay type, incubation time, cell density).[15][18] Data compiled from multiple sources for illustrative purposes.[19][20]
Section 4: Key Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using MTT Assay
This protocol outlines the steps for assessing cell viability and determining the IC50 of a compound.[21][22]
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 5x10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave edge wells filled with sterile PBS to minimize evaporation effects.[22]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of the quinazoline-based therapeutic in culture medium. A typical range might be from 0.01 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the drug dilutions.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.[22]
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration: (OD_treated / OD_control) * 100.
-
Plot the percentage of viability against the log of the drug concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[18]
-
Protocol 2: EGFR T790M Mutation Detection using Droplet Digital PCR (ddPCR)
This protocol provides a highly sensitive method for detecting and quantifying the T790M mutation, even at low allele frequencies.[23][24]
-
DNA Extraction:
-
Extract genomic DNA from your cell line pellet or circulating tumor DNA (ctDNA) from plasma samples using a suitable commercial kit.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
Assay Preparation:
-
Use a commercially available ddPCR assay specific for the EGFR T790M mutation and its corresponding wild-type (WT) allele. These assays typically include primers and two hydrolysis probes, one labeled with FAM for the mutant and one with HEX or VIC for the wild-type.[24]
-
Prepare the reaction mixture according to the manufacturer's instructions. A typical 20 µL reaction includes:
-
ddPCR Supermix for Probes
-
T790M/WT primer/probe mix
-
Template DNA (10-100 ng)
-
Nuclease-free water
-
-
-
Droplet Generation:
-
Pipette the reaction mixture into the wells of a droplet generator cartridge.
-
Load the cartridge with droplet generation oil.
-
Place the cartridge into the droplet generator to partition the sample into ~20,000 nanoliter-sized droplets.
-
-
PCR Amplification:
-
Carefully transfer the droplet emulsion to a 96-well PCR plate.
-
Seal the plate with a foil seal.
-
Perform thermal cycling using a standard thermal cycler. A typical program is:
-
Enzyme activation: 95°C for 10 min
-
40 cycles of: 94°C for 30 sec (denaturation) and 55-60°C for 60 sec (annealing/extension)
-
Enzyme deactivation: 98°C for 10 min
-
-
-
Droplet Reading and Analysis:
-
Place the PCR plate into the droplet reader. The reader will analyze each droplet individually for fluorescence from the FAM (mutant) and HEX/VIC (wild-type) probes.
-
The analysis software will count the number of positive and negative droplets for each fluorophore to determine the concentration of mutant and wild-type DNA in the original sample.
-
The fractional abundance of the T790M allele can be calculated as: [T790M copies / (T790M copies + WT copies)] * 100.
-
Section 5: Signaling Pathway Diagrams
EGFR Signaling and Resistance Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR-TKIs resistance via EGFR-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors and new therapeutic perspectives in non small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlantisbioscience.com [atlantisbioscience.com]
- 13. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 14. Cultivating Consistency: Tips and Tricks for Successful Cell Cultures [sigmaaldrich.cn]
- 15. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BioRender App [app.biorender.com]
- 22. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 24. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]
Technical Support Center: Quinazoline-4,7-diol In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinazoline-4,7-diol in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential therapeutic target?
This compound is a heterocyclic organic compound. Based on the activity of structurally similar molecules, such as 4-aminoquinazoline-6,7-diol derivatives, it is hypothesized to be an inhibitor of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and potentially the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] These receptors are crucial in cell proliferation, survival, and angiogenesis, and their signaling pathways are often dysregulated in cancer.[2][3][4][5][6]
Q2: What are the main challenges when working with this compound in vivo?
The primary challenges are related to the inherent instability of the catechol-like dihydroxy structure and potential for poor bioavailability. The 4,7-diol moiety is susceptible to oxidation, which can lead to degradation of the compound before it reaches its target.[7][8][9] Additionally, quinazoline derivatives can exhibit poor solubility, further complicating in vivo delivery.[10]
Q3: How can I improve the stability of this compound for my experiments?
Stabilization can be achieved through several formulation strategies:
-
Use of Antioxidants: Including antioxidants such as ascorbic acid, N-acetylcysteine, or glutathione in the formulation can help prevent oxidative degradation.[7][8][11][12]
-
pH Adjustment: The stability of phenolic compounds is often pH-dependent.[9] Formulating the compound in a buffer system that minimizes oxidation is crucial. The predicted pKa of a similar compound, 2-methyl-quinazoline-4,7-diol, is 8.10, suggesting its ionization state and stability will be influenced by pH.[13]
-
Use of Chelating Agents: Trace metal ions can catalyze the oxidation of catechols. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
-
Protection from Light and Oxygen: Prepare and store formulations in amber vials and under an inert atmosphere (e.g., nitrogen or argon) to minimize light- and oxygen-mediated degradation.
Q4: What are the predicted chemical properties of compounds similar to this compound?
While experimental data for this compound is limited, predicted properties for the closely related 2-methyl-quinazoline-4,7-diol can provide some guidance.
| Property | Predicted Value | Reference |
| Melting Point | >345 °C | [13] |
| Boiling Point | 379.9±44.0 °C | [13] |
| Density | 1.42±0.1 g/cm3 | [13] |
| pKa | 8.10±0.20 | [13] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent in vivo efficacy | - Compound degradation after administration.- Poor bioavailability due to low solubility. | - Improve Formulation: Implement the stabilization strategies mentioned in the FAQs (antioxidants, pH control, chelators).- Enhance Solubility: Utilize co-solvents (e.g., DMSO, PEG-300), cyclodextrins, or formulate as a microemulsion or nanoparticle suspension.- Confirm Compound Integrity: Analyze the formulation for the presence of the active compound and potential degradation products before and after administration. |
| Discoloration of the formulation (e.g., turning brown) | Oxidation of the 4,7-diol (catechol-like) moiety. | - Strict Anaerobic and Light-Protected Conditions: Prepare and handle the formulation under an inert gas and in light-blocking containers.- Increase Antioxidant Concentration: Optimize the concentration of antioxidants in your formulation.- Evaluate pH: Test the stability of the compound at different pH values to find the optimal range. |
| Precipitation of the compound in the formulation | - Low aqueous solubility.- Change in pH or temperature. | - Solubility Enhancement: Refer to solubility enhancement techniques mentioned above.- Maintain Consistent Conditions: Ensure the formulation is maintained at a constant temperature and pH throughout the experiment.- Use of Surfactants: Incorporate a biocompatible surfactant to improve solubility and prevent precipitation. |
| High variability in experimental results | - Inconsistent formulation preparation.- Degradation of the compound during the experiment. | - Standardize Protocol: Develop and strictly adhere to a standardized protocol for formulation preparation.- Fresh Formulations: Prepare fresh formulations for each experiment to minimize degradation over time.- Quality Control: Perform regular quality control checks on the formulation to ensure consistency. |
Experimental Protocols
Protocol 1: General Formulation for In Vivo Administration of this compound
This protocol provides a starting point for formulating this compound for in vivo studies. Optimization will be required based on the specific experimental needs.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS)
-
Co-solvent (e.g., DMSO, PEG-300)
-
Antioxidant (e.g., Ascorbic acid)
-
Chelating agent (e.g., EDTA)
-
Sterile, amber vials
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Vehicle:
-
Prepare the desired vehicle (e.g., 0.9% sterile saline).
-
Add the antioxidant (e.g., 0.1% w/v ascorbic acid) and chelating agent (e.g., 0.01% w/v EDTA) to the vehicle.
-
Sparge the vehicle with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
-
Dissolving the Compound:
-
In a separate sterile, amber vial, weigh the required amount of this compound.
-
Add a minimal amount of a co-solvent (e.g., DMSO) to dissolve the compound completely. The final concentration of the co-solvent should be kept as low as possible and be tested for toxicity in control animals.
-
Under a stream of inert gas, slowly add the oxygen-free vehicle to the dissolved compound while vortexing to prevent precipitation.
-
-
Final Preparation and Storage:
-
Bring the formulation to the final desired volume with the oxygen-free vehicle.
-
The final formulation should be a clear solution. If precipitation occurs, further optimization of the co-solvent or other solubilizing agents is necessary.
-
Store the formulation in a sealed amber vial with an inert gas headspace at 4°C and use it as soon as possible, preferably within 24 hours.
-
Protocol 2: Assessment of Formulation Stability
Objective: To determine the stability of the this compound formulation over time.
Procedure:
-
Prepare the formulation as described in Protocol 1.
-
Divide the formulation into several aliquots in amber vials and store them under the intended experimental conditions (e.g., room temperature, 4°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the aliquots.
-
Analyze the sample using a validated analytical method (e.g., HPLC-UV) to quantify the concentration of this compound and detect any degradation products.
-
A stable formulation is one in which the concentration of the parent compound remains within ±10% of the initial concentration over the desired experimental period.
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways targeted by this compound.
Caption: EGFR Signaling Pathway and potential inhibition by this compound.
Caption: VEGFR-2 Signaling Pathway and potential inhibition by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cibtech.org [cibtech.org]
- 11. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Catechins: Protective mechanism of antioxidant stress in atherosclerosis [frontiersin.org]
- 13. 2-METHYL-QUINAZOLINE-4,7-DIOL CAS#: 16081-80-4 [amp.chemicalbook.com]
Technical Support Center: Refining Analytical Methods for Detecting Quinazoline Metabolites
Welcome to the technical support center for the analysis of quinazoline metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic analysis of quinazoline metabolites.
Question: I am observing poor peak shape (tailing or fronting) for my quinazoline metabolites. What are the common causes and solutions?
Answer:
Poor peak shape is a frequent issue in HPLC and LC-MS analysis. The potential causes and corresponding solutions are outlined below:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute the sample and reinject. Ensure the concentration falls within the linear range of your calibration curve.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If sample solubility is an issue, use the weakest solvent possible that maintains solubility.
-
-
Secondary Interactions with Column: Residual silanol groups on C18 columns can interact with basic quinazoline structures, leading to peak tailing.
-
Solution:
-
Use a column with end-capping to block residual silanols.
-
Lower the mobile phase pH by adding a small amount of an acid like formic acid (0.1%) to protonate the analytes and minimize secondary interactions.
-
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.
-
Solution:
-
Use a guard column to protect the analytical column from strongly retained compounds and particulates.
-
If the problem persists, replace the analytical column.
-
-
Question: I am experiencing low sensitivity and a noisy baseline in my LC-MS/MS analysis of quinazoline metabolites. How can I improve my signal-to-noise ratio?
Answer:
Low sensitivity and a noisy baseline can obscure the detection of low-abundance metabolites. Here are several strategies to enhance your signal-to-noise ratio:
-
Optimize Mass Spectrometry Parameters:
-
Solution: Perform a tuning and optimization of the mass spectrometer for your specific quinazoline metabolites. This includes optimizing the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and collision energies for each metabolite's specific multiple reaction monitoring (MRM) transition.
-
-
Improve Sample Clean-up: Matrix components from biological samples (e.g., phospholipids, salts) can cause ion suppression, reducing analyte signal and increasing baseline noise.[1]
-
Solution:
-
Solid-Phase Extraction (SPE): Utilize an SPE method tailored to the polarity of your quinazoline metabolites to remove interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Employ LLE to partition your analytes of interest away from matrix interferences.
-
Protein Precipitation: While a simpler method, ensure complete precipitation and centrifugation to minimize carryover of proteins and other macromolecules.
-
-
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to a noisy baseline.
-
Solution: Use high-purity, LC-MS grade solvents and additives.[2] Prepare fresh mobile phases daily and filter them before use.
-
-
Check for Leaks: Leaks in the HPLC system can introduce air and cause pressure fluctuations, leading to a noisy baseline.
-
Solution: Inspect all fittings and connections for any signs of leakage.
-
Question: I am observing a significant matrix effect, either ion suppression or enhancement, for my quinazoline metabolites. How can I mitigate this?
Answer:
Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy and precision of quantification.[1][3] Here’s how to address them:
-
Improve Chromatographic Separation:
-
Solution: Modify your HPLC gradient to separate the co-eluting matrix components from your analytes of interest. A shallower gradient or a different stationary phase might be necessary.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Solution: A SIL-IS will co-elute with the analyte and experience similar matrix effects. By calculating the analyte-to-IS peak area ratio, the variability introduced by the matrix effect can be normalized, leading to more accurate quantification.
-
-
Dilution of the Sample:
-
Solution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, thereby minimizing their impact on analyte ionization.
-
-
Evaluate Different Ionization Sources:
-
Solution: If using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.
-
Question: My quinazoline metabolites seem to be unstable during sample preparation and storage. What steps can I take to prevent their degradation?
Answer:
The stability of metabolites is crucial for accurate quantification.[4] Quinazoline metabolites, particularly those with certain functional groups, can be prone to degradation.
-
pH Control: Some metabolites, like rosuvastatin lactone, are known to be unstable under neutral or alkaline conditions and can hydrolyze back to the parent drug.[4]
-
Solution: Acidify samples immediately after collection to maintain the stability of pH-sensitive metabolites.[4]
-
-
Temperature Control: Enzymatic activity can continue in biological samples even after collection, leading to metabolite degradation.
-
Solution: Keep samples on ice during processing and store them at -80°C for long-term storage to minimize enzymatic activity.
-
-
Light Sensitivity: Some quinazoline derivatives may be photosensitive.
-
Solution: Protect samples from light by using amber vials and minimizing exposure to direct light during handling.
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of certain metabolites.
-
Solution: Aliquot samples into smaller volumes after the initial processing to avoid multiple freeze-thaw cycles.
-
-
Antioxidants: Oxidative metabolism is a common pathway for quinazoline drugs.
-
Solution: If you suspect oxidative degradation in your samples, consider adding an antioxidant, such as ascorbic acid, during sample preparation.
-
Frequently Asked Questions (FAQs)
Question: What are the key parameters to consider when developing a new LC-MS/MS method for a novel quinazoline metabolite?
Answer:
Developing a robust LC-MS/MS method involves several key considerations:
-
Selection of MRM Transitions: For each metabolite, select a precursor ion (typically [M+H]+ in positive ion mode) and at least two product ions. The most intense and specific product ion should be used for quantification, and the second for confirmation.
-
Chromatographic Separation: Develop a gradient that provides good separation of the parent drug and its metabolites from each other and from endogenous matrix components. Pay attention to peak shape and retention time.
-
Sample Preparation: Choose an extraction method (protein precipitation, LLE, or SPE) that provides high and reproducible recovery for all analytes of interest with minimal matrix effects.
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA).[5][6] This includes assessing linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.
Question: How do I choose an appropriate internal standard for the quantification of quinazoline metabolites?
Answer:
The ideal internal standard (IS) is a stable isotope-labeled version of the analyte. A SIL-IS has the same chemical properties as the analyte and will behave similarly during sample extraction, chromatography, and ionization, thus compensating for variability in these steps. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. However, it is important to demonstrate that the analog does not suffer from differential matrix effects compared to the analyte.
Question: What are the common metabolic pathways for quinazoline-based drugs?
Answer:
Quinazoline-based drugs undergo extensive metabolism in the body. Common metabolic pathways include:
-
Phase I Metabolism:
-
Oxidation: This can include hydroxylation and N-oxide formation. For example, vandetanib undergoes N-oxide formation and α-hydroxylation.[5]
-
Demethylation: O-demethylation and N-demethylation are common. Gefitinib's major metabolite is formed through O-demethylation. Vandetanib also undergoes N-demethylation.[5]
-
-
Phase II Metabolism:
-
Glucuronidation: Conjugation with glucuronic acid is a major clearance pathway for many drugs, including some quinazoline metabolites. Vandetanib can undergo direct glucuronidation.[5]
-
Quantitative Data Summary
The following tables summarize LC-MS/MS parameters for the analysis of several common quinazoline kinase inhibitors and their metabolites.
Table 1: LC-MS/MS Parameters for Gefitinib and its Metabolites [7][8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LLOQ (ng/mL) |
| Gefitinib | 447.2 | 128.2 | 1.88 | 0.5 - 15 |
| M523595 (O-desmethyl) | 433.2 | 128.2 | 1.76 | 0.05 - 15 |
| M537194 | 463.2 | 144.2 | 1.80 | 0.05 |
| M387783 | 461.2 | 112.1 | 1.16 | 0.05 |
| M605211 | 477.2 | 158.1 | 2.45 | 0.05 |
Table 2: LC-MS/MS Parameters for Erlotinib and its Metabolites [9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LLOQ (ng/mL) |
| Erlotinib | 394.2 | 278.1 | 1.3 | 1.0 - 25 |
| OSI-420 (O-desmethyl) | 380.2 | 278.1 | Not Specified | 0.5 |
| Didesmethyl erlotinib | 366.2 | 278.1 | Not Specified | 0.15 |
Table 3: LC-MS/MS Parameters for Vandetanib and its Metabolites [10][11]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LLOQ (ng/mL) |
| Vandetanib | 475.1 | 112.1 | 1.60 | 0.25 - 1.0 |
| N-desmethylvandetanib | 461.1 | Not Specified | Not Specified | Not Specified |
| Vandetanib-N-oxide | 491.1 | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Extraction and Analysis of Erlotinib and its Metabolites from Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., deuterated erlotinib).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: BEH XBridge C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.7 mL/min
-
Gradient: A suitable gradient to separate the analytes.
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions listed in Table 2.
-
Protocol 2: Extraction and Analysis of Lapatinib and its Metabolites [6][12]
-
Sample Preparation:
-
To a plasma or cell lysate sample, add three volumes of cold acetonitrile containing an internal standard.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: Agilent Zorbax SB-C18 (150 mm × 2.1 mm, 5 µm) or similar.[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 5% to 95% B over a few minutes is a good starting point.[6]
-
Injection Volume: 20-30 µL.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: MRM mode with optimized transitions for lapatinib and its metabolites.
-
Visualizations
Caption: A typical experimental workflow for the analysis of quinazoline metabolites.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Plasma Metabolites From Patients With Non-Small Cell Lung Cancer by Erlotinib Treatment and Skin Rash - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 5. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Lapatinib and Metabolites by LC-MS/MS [bio-protocol.org]
- 7. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Analysis of Metabolites [bio-protocol.org]
Enhancing the potency of Quinazoline-4,7-diol through structural modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the potency of Quinazoline-4,7-diol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound derivatives?
A1: this compound derivatives, particularly those with a substituted amino group at the 4-position, are primarily investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] By competing with ATP for the binding site in the catalytic domain of the kinase, these compounds can block the downstream signaling pathways that regulate cell proliferation, survival, and metastasis.[5]
Q2: What are the key structural features of this compound that can be modified to improve potency?
A2: Structure-activity relationship (SAR) studies on related quinazoline scaffolds suggest that modifications at the following positions are crucial for enhancing potency:
-
C4-Position: Introduction of a substituted anilino group is a common and effective strategy. The nature and substitution pattern on this aniline ring significantly influence binding affinity.[1]
-
C7-Position: The hydroxyl group at the 7-position is often a site for introducing solubilizing groups or moieties that can form additional interactions with the EGFR binding pocket.
-
C6-Position: Substitutions at the 6-position on the quinazoline ring can also modulate activity and selectivity.[6]
Q3: What are the most common challenges encountered during the synthesis of this compound derivatives?
A3: Common synthetic challenges include poor solubility of intermediates, difficulty in achieving regioselective substitution, and the need for protecting groups for the hydroxyl functionalities. The choice of solvent and reaction conditions is critical to obtaining good yields and purity.
Q4: How can I assess the potency of my synthesized this compound derivatives?
A4: The potency of your compounds can be evaluated through a series of in vitro assays:
-
Kinase Inhibition Assays: To determine the direct inhibitory effect on the target enzyme (e.g., EGFR), biochemical assays measuring the IC50 value are essential.
-
Cell-Based Proliferation/Cytotoxicity Assays: Assays such as the MTT, XTT, or CellTiter-Glo® assay are used to measure the anti-proliferative effects on cancer cell lines that overexpress the target kinase (e.g., A549, A431 lung cancer cell lines).[4]
-
Western Blotting: To confirm the mechanism of action, you can use western blotting to assess the phosphorylation status of the target kinase and downstream signaling proteins.
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the final compound | - Incomplete reaction. - Degradation of starting materials or product. - Poor choice of solvent or catalyst. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize reaction temperature and time. - Use freshly distilled solvents and high-purity reagents. - Screen different catalysts or bases. |
| Difficulty in purifying the product | - Presence of closely related impurities. - Poor solubility of the product. | - Use column chromatography with a gradient elution system. - Consider recrystallization from an appropriate solvent system. - For poorly soluble compounds, preparative HPLC may be necessary. |
| Unexpected side products | - Lack of regioselectivity. - Reaction with other functional groups. | - Employ protecting groups for reactive sites (e.g., hydroxyl groups). - Modify the reaction sequence to avoid unwanted reactions. |
Biological Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values in kinase assays | - Compound precipitation in the assay buffer. - Instability of the compound. - Inaccurate compound concentration. | - Check the solubility of the compound in the assay buffer; use a co-solvent like DMSO if necessary. - Prepare fresh stock solutions of the compound for each experiment. - Verify the concentration of the stock solution using a suitable analytical method. |
| High variability in cell-based assays | - Cell line contamination (e.g., mycoplasma). - Inconsistent cell seeding density. - Edge effects in multi-well plates. | - Regularly test cell lines for contamination. - Use a hemocytometer or automated cell counter for accurate cell seeding. - Avoid using the outer wells of the plate or fill them with media only. |
| No correlation between kinase inhibition and cell-based activity | - Poor cell permeability of the compound. - The compound is a substrate for efflux pumps. - Off-target effects in cells. | - Assess the cell permeability of the compound using assays like the PAMPA test. - Investigate if the compound is a substrate for transporters like P-glycoprotein. - Profile the compound against a panel of kinases to check for selectivity. |
Data Presentation
Illustrative Potency of this compound Derivatives
The following table presents a representative dataset illustrating how structural modifications can impact the potency of a this compound scaffold against the EGFR kinase and an EGFR-overexpressing cancer cell line. Note: This data is illustrative and based on established SAR principles for this class of compounds.
| Compound ID | R1 (at C4-NH) | R2 (at C7-O) | EGFR Kinase IC50 (nM) | A549 Cell Proliferation IC50 (µM) |
| Q47D-01 | H | H | >10,000 | >100 |
| Q47D-02 | 3-chloro-4-fluoroaniline | H | 50 | 2.5 |
| Q47D-03 | 3-ethynylaniline | H | 25 | 1.1 |
| Q47D-04 | 3-chloro-4-fluoroaniline | Methyl | 45 | 2.2 |
| Q47D-05 | 3-chloro-4-fluoroaniline | 2-morpholinoethyl | 60 | 3.0 |
| Erlotinib (Reference) | 3-ethynylaniline | Methoxyethyl (at C6 & C7) | 2 | 0.1 |
Experimental Protocols
General Procedure for the Synthesis of 4-(3-chloro-4-fluoroanilino)-quinazoline-7-ol
-
Starting Material: 4-Chloro-7-hydroxyquinazoline.
-
Reaction:
-
To a solution of 4-chloro-7-hydroxyquinazoline (1 mmol) in isopropanol (10 mL), add 3-chloro-4-fluoroaniline (1.1 mmol).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a dichloromethane/methanol gradient.
-
Protocol for MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software.
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Logical Relationship
Caption: Logical flow from structural modification to enhanced biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds | Bentham Science [eurekaselect.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating hERG Channel Affinity in Quinazoline-Based Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the hERG (human Ether-à-go-go-Related Gene) channel affinity of quinazoline-based inhibitors. High affinity for the hERG potassium channel is a significant liability in drug development, as it can lead to cardiotoxicity.[1][2] This resource offers practical strategies and experimental insights to address this common challenge.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My new quinazoline-based inhibitor shows potent on-target activity but has a high affinity for the hERG channel. Where do I start my optimization efforts?
A1: The first step is to analyze the physicochemical properties of your compound, as hERG affinity is often linked to high lipophilicity and the presence of a basic amine.[3][4]
-
Assess Lipophilicity: High lipophilicity (e.g., cLogP > 3) can lead to increased accumulation of the compound in the cell membrane, bringing it in closer proximity to the hERG channel. Consider strategies to reduce the overall lipophilicity of your molecule.
-
Evaluate Basicity: A basic nitrogen atom is a common pharmacophoric feature in many hERG blockers.[5] Determine the pKa of the basic centers in your molecule. If the basicity is not essential for on-target activity, explore modifications to reduce it.
Q2: I've identified a basic amine in my quinazoline inhibitor as a likely contributor to hERG affinity. How can I reduce its basicity without losing my target potency?
A2: Modulating the pKa of a basic amine is a common and effective strategy. Here are several approaches:
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, cyano) near the basic nitrogen can lower its pKa through inductive effects.[1]
-
Incorporate Heteroatoms: Replacing a carbon atom with a more electronegative heteroatom (e.g., oxygen in a morpholine ring instead of a piperidine) can also reduce basicity.
-
Create a Zwitterion: If a basic group is crucial for target engagement, consider introducing an acidic moiety elsewhere in the molecule to form a zwitterion. This can reduce the overall lipophilicity and may mask the basic center's interaction with the hERG channel.[6]
Q3: Reducing the lipophilicity of my quinazoline inhibitor led to a significant drop in its cell permeability and on-target activity. What are some alternative strategies?
A3: Balancing physicochemical properties is a key challenge. If reducing overall lipophilicity is detrimental, consider more subtle modifications:
-
Introduce Polar Functionality: The addition of polar groups, such as hydroxyl (-OH) or amide (-CONH2), at strategic positions can disrupt the hydrophobic interactions with the hERG channel pore without drastically altering the overall lipophilicity.[4]
-
Conformational Restriction: Introducing conformational rigidity to the molecule can sometimes prevent it from adopting the optimal conformation for binding to the hERG channel.[7] This can be achieved by introducing cyclic structures or double/triple bonds.
Q4: My quinazoline inhibitor does not have a basic amine, but it still shows significant hERG liability. What could be the issue?
A4: While basic amines are a common feature of hERG blockers, neutral and even acidic compounds can also inhibit the channel.[2] In such cases, consider the following:
-
Hydrophobic and Aromatic Moieties: The hERG channel pore has a large, hydrophobic inner cavity. Large, greasy aromatic systems can contribute significantly to binding.[8] Explore modifications to these aromatic regions, such as replacing a phenyl ring with a less lipophilic heteroaromatic ring.
-
π-π Stacking Interactions: The tyrosine (Y652) and phenylalanine (F656) residues in the hERG channel pore are known to form π-π stacking interactions with aromatic moieties of inhibitors.[8] Disrupting these interactions by altering the electronics or sterics of your aromatic rings can reduce affinity.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable safety margin for hERG inhibition in a drug discovery program?
A1: A widely accepted starting point is to aim for at least a 30-fold to 100-fold safety margin between the hERG IC50 value and the therapeutic plasma concentration (Cmax) of the drug.[2] However, this can be target and indication-dependent. Early in a program, a larger safety margin is generally preferred.
Q2: What are the standard experimental assays to determine hERG liability?
A2: The gold standard for assessing hERG channel inhibition is the manual patch-clamp electrophysiology assay .[9] However, due to its low throughput, automated patch-clamp systems are now widely used for screening in drug discovery.[10][11] These assays directly measure the effect of a compound on the hERG potassium current in cells stably expressing the channel.[1]
Q3: Are there any in silico models that can predict the hERG liability of my quinazoline compounds?
A3: Yes, several in silico models and computational tools are available to predict hERG liability. These range from pharmacophore models that identify common structural features of hERG blockers to more complex 3D-QSAR and machine learning models.[12] While these models can be useful for prioritizing compounds for synthesis and testing, they should not replace experimental validation.
Data Presentation: Strategies to Reduce hERG Affinity in Quinazoline-Based Inhibitors
The following tables summarize quantitative data from a case study on quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors, demonstrating the impact of structural modifications on hERG affinity and on-target potency.
Table 1: Impact of Side Chain Modification on hERG and PC-1 Affinity
| Compound | R Group | PC-1 Ki (nM) | hERG IC50 (µM) | Selectivity Index (hERG IC50 / PC-1 Ki) |
| 1 | Ethyl | 60 | 0.8 | 13 |
| 2 | Methyl | 70 | >30 | >428 |
Data sourced from a study on quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors.
Table 2: Effect of Quinazoline Core Substitution on hERG Affinity
| Compound | Substitution at C7 | PC-1 Ki (nM) | hERG IC50 (µM) |
| 3 | -OCH3 | 120 | 2.5 |
| 4 | -H | 150 | >30 |
Data sourced from a study on quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors.
Experimental Protocols
Automated Patch-Clamp Assay for hERG Channel Inhibition
This protocol provides a general overview of the automated patch-clamp methodology for assessing a compound's effect on the hERG channel.
1. Cell Preparation:
- Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).
- Culture the cells to an optimal density.
- On the day of the experiment, detach the cells using a gentle dissociation reagent.
- Resuspend the cells in the appropriate extracellular solution at the desired concentration.[13]
2. Instrument Setup:
- Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
- Use multi-well patch plates suitable for the instrument.
- The intracellular solution typically contains high potassium to mimic the intracellular environment.[13]
- The extracellular solution is a physiological salt solution.[13]
3. Compound Preparation:
- Prepare stock solutions of the test compounds, typically in DMSO.
- Make serial dilutions of the compounds in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.[11]
4. Assay Execution:
- Dispense the cell suspension into the wells of the patch plate.
- The system will automatically establish a giga-seal between a single cell and the patch aperture.
- Whole-cell configuration is then achieved by applying a suction pulse to rupture the cell membrane.
- A specific voltage protocol is applied to the cell to elicit the hERG current. A typical protocol involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to measure the tail current.[10]
- Record a stable baseline current before adding the compound.
- Add the test compound at various concentrations and incubate for a sufficient time to reach a steady-state effect.[11]
- Record the hERG current in the presence of the compound.
5. Data Analysis:
- Measure the amplitude of the peak tail current before and after compound addition.
- Calculate the percentage of current inhibition for each compound concentration.
- Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
Visualizations
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. drughunter.com [drughunter.com]
- 3. Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ensemble of structure and ligand-based classification models for hERG liability profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated patch-clamp assay [bio-protocol.org]
Validation & Comparative
A Comparative Guide to Quinazoline-4,7-diol and Gefitinib as EGFR Inhibitors
This guide provides an objective comparison of the performance of gefitinib and representative derivatives of the quinazoline-4,7-diol scaffold as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details common evaluation protocols, and visualizes relevant biological and experimental pathways.
Introduction to EGFR and Quinazoline-Based Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[2] This has made EGFR an attractive target for therapeutic intervention.
The quinazoline core is a privileged scaffold in the development of EGFR inhibitors, forming the basis for many approved drugs.[3][4] These agents typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR to block its autophosphorylation and subsequent activation of downstream signaling cascades.[5][6]
Gefitinib (Iressa) is a first-generation, FDA-approved anilinoquinazoline-based EGFR tyrosine kinase inhibitor (TKI).[2][6] It has shown significant efficacy in NSCLC patients whose tumors harbor activating EGFR mutations.[5][7] This compound represents a core structure from which novel EGFR inhibitors can be derived. This guide will compare gefitinib to recently studied 4-aminoquinazoline-6,7-diol derivatives to evaluate their relative potency and potential as therapeutic agents.[8][9]
Mechanism of Action and Signaling Pathway
Gefitinib and other quinazoline-based inhibitors selectively target the ATP-binding site within the EGFR tyrosine kinase domain.[5][10] By occupying this pocket, they prevent the binding of ATP, thereby inhibiting receptor autophosphorylation. This blockade abrogates downstream signaling through critical pathways, most notably the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and apoptosis resistance.[11][12] The inhibition of these cascades leads to cell cycle arrest and induction of apoptosis in EGFR-dependent cancer cells.[6]
Comparative Performance Data
The inhibitory activity of gefitinib and 4-aminoquinazoline-6,7-diol derivatives is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the target's activity. The data below is compiled from biochemical assays (direct enzymatic inhibition) and cell-based assays (inhibition of cancer cell proliferation).
| Compound | Target/Cell Line | Assay Type | IC50 Value | Reference |
| Gefitinib | EGFR (wild-type) | Biochemical | 3.22 - 38.9 nM | [3] |
| A549 (NSCLC, EGFR wt) | Cell-based | 15.59 - 21.17 µM | [3][4] | |
| A431 (Epidermoid, EGFR wt) | Cell-based | 8.37 µM | [4] | |
| H1975 (NSCLC, L858R/T790M) | Cell-based | 9.08 µM | [3] | |
| 4-aminoquinazoline-6,7-diol Derivative (Cmp1) | A549 (NSCLC, EGFR wt) | Cell-based (in-silico) | ~7.0 µM | [8] |
| A431 (Epidermoid, EGFR wt) | Cell-based (in-silico) | ~2.5 µM | [8] | |
| 4-aminoquinazoline-6,7-diol Derivative (Cmp2) | A549 (NSCLC, EGFR wt) | Cell-based (in-silico) | ~7.0 µM | [8] |
| A431 (Epidermoid, EGFR wt) | Cell-based (in-silico) | ~3.3 µM | [8] |
Note: Data for this compound derivatives are based on computational (in-silico) cytotoxicity assays from a single study and should be interpreted with caution pending biochemical and in-vitro validation. Lower IC50 values indicate higher potency.
Based on the available data, the studied 4-aminoquinazoline-6,7-diol derivatives demonstrate potent anti-proliferative activity, particularly against the A431 cell line which has high EGFR expression.[8] Their activity appears comparable to or, in the case of A431 cells, potentially superior to gefitinib in a cell-based context.[4][8] However, gefitinib's potency in direct biochemical assays against the EGFR enzyme is significantly higher (in the nanomolar range).[3]
Experimental Protocols & Workflow
Accurate evaluation of EGFR inhibitors relies on standardized and reproducible experimental protocols. Below are methodologies for two key experiments: a biochemical kinase assay to measure direct enzyme inhibition and a cell-based viability assay to measure anti-proliferative effects.
EGFR Kinase Assay (Biochemical)
This protocol is based on a luminescent ADP-Glo™ assay format, which measures ADP production as an indicator of kinase activity.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[1]
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (Gefitinib, Quinazoline derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor solution (or DMSO for control).
-
Enzyme Addition: Add 2 µL of EGFR enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to start the kinase reaction.[1] Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control and plot against inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (Cell-Based)
This protocol describes a general method using a reagent like MTT or CellTiter-Glo to measure the metabolic activity of cells as an indicator of viability.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, A549)
-
Complete cell culture medium (e.g., RPMI with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well clear or white-walled tissue culture plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight in a 37°C, 5% CO2 incubator.[13][14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Viability Measurement (CellTiter-Glo example):
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add a volume of CellTiter-Glo reagent equal to the volume of culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.[13]
Conclusion
Both gefitinib and the emerging class of this compound derivatives demonstrate inhibitory activity against EGFR. Gefitinib is a well-characterized, potent biochemical inhibitor of EGFR, particularly effective against activating mutations in clinical settings. The 4-aminoquinazoline-6,7-diol derivatives show promise in cell-based assays, suggesting good cell permeability and potent anti-proliferative effects that may be comparable to or exceed those of gefitinib in certain cell lines.[8]
However, the current data for the this compound derivatives is preliminary and based on computational models.[8][9] Rigorous biochemical and in-vitro testing, as outlined in this guide, is essential to validate these findings and to fully characterize their potency, selectivity profile against different EGFR mutations, and potential for further development as next-generation cancer therapeutics.
References
- 1. promega.com.cn [promega.com.cn]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. biorxiv.org [biorxiv.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 13. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 15. Cell viability assay [bio-protocol.org]
Comparative Efficacy Analysis: Lapatinib versus the Quinazoline Scaffold
In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role. This guide provides a detailed comparative analysis of the well-established dual tyrosine kinase inhibitor, lapatinib, against the broader chemical scaffold of quinazoline-based inhibitors, with a conceptual exploration of quinazoline diols. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.
Disclaimer: Direct experimental efficacy data for Quinazoline-4,7-diol is not available in the public domain. Therefore, a direct comparative analysis with lapatinib cannot be provided. This guide will offer a comprehensive overview of lapatinib and discuss the therapeutic potential of the quinazoline scaffold, including related diol derivatives, in a broader context.
Lapatinib: A Dual Inhibitor of EGFR and HER2
Lapatinib is a potent, orally active small-molecule inhibitor of both the epidermal growth factor receptor (EGFR/HER1/ErbB1) and the human epidermal growth factor receptor 2 (HER2/ErbB2).[1] Its primary application is in the treatment of HER2-positive breast cancer.[1][2]
Mechanism of Action
Lapatinib competitively and reversibly binds to the ATP-binding site of the intracellular tyrosine kinase domain of EGFR and HER2, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[1][2][3] This blockade inhibits cellular processes that are crucial for tumor growth and survival, such as cell proliferation, differentiation, and apoptosis. The primary signaling cascades affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[4][5]
Efficacy Data
The efficacy of lapatinib has been demonstrated in numerous preclinical and clinical studies. In vitro, lapatinib has shown significant activity against breast cancer cell lines that overexpress HER2.[1] Clinical trials have established its benefit in patients with advanced or metastatic breast cancer.[6][7]
| Parameter | Cell Line | Lapatinib IC₅₀ | Reference |
| EGFR Kinase Inhibition | - | 27.06 nM | [8] |
| HER2 Kinase Inhibition | - | 53.1 nM | [8] |
| Anti-proliferative Activity | A549 | 14.09 µM | [8] |
| Anti-proliferative Activity | H1975 | 8.05 µM | [8] |
The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis for numerous approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib itself.[8] This scaffold is adept at fitting into the ATP-binding pocket of various kinases.
This compound and its Derivatives
While specific experimental data for this compound is lacking, computational studies on similar structures, such as '4-Aminoquinazoline-6,7-diol' derivatives, suggest a potential for these molecules to act as EGFR inhibitors. The diol or dialkoxy substitutions at positions 6 and 7 of the quinazoline ring are features shared with established EGFR inhibitors like gefitinib, suggesting these positions are important for activity. Theoretical studies indicate that these derivatives could bind to the catalytic site of EGFR, but this is yet to be confirmed by experimental data.
Signaling Pathways
The signaling pathways inhibited by lapatinib are central to cell growth and survival.
Caption: Lapatinib inhibits EGFR/HER2 signaling pathways.
Experimental Methodologies
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., lapatinib) and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for a typical MTT cell viability assay.
In Vitro Kinase Assay
In vitro kinase assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant kinase (e.g., EGFR or HER2), a specific substrate peptide, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that detect the remaining ATP.
-
Data Analysis: Determine the percentage of kinase inhibition relative to a no-inhibitor control and calculate the IC₅₀ value.
Conclusion
Lapatinib is a well-characterized dual EGFR/HER2 inhibitor with proven efficacy in the treatment of HER2-positive cancers. Its mechanism of action through the inhibition of the MAPK and PI3K/Akt signaling pathways is well-established. The quinazoline scaffold, from which lapatinib is derived, is a cornerstone in the development of kinase inhibitors. While direct experimental data on this compound is not currently available, the chemical features of related diol derivatives suggest a potential for interaction with kinases like EGFR. Further experimental investigation is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Validating the Binding Interaction of 4-Aminoquinazoline-6,7-diol with EGFR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the binding interaction of 4-aminoquinazoline-6,7-diol derivatives with their target protein, the Epidermal Growth Factor Receptor (EGFR). The data presented here is synthesized from computational and in-vitro studies, offering a framework for researchers investigating novel quinazoline-based EGFR inhibitors. We will explore the binding affinity, and inhibitory activity of these compounds in comparison to established EGFR inhibitors like Erlotinib.
Quantitative Comparison of Binding Interactions
The following table summarizes the binding affinities and inhibitory concentrations of 4-aminoquinazoline-6,7-diol derivatives in comparison to the well-established EGFR inhibitor, Erlotinib. These values are critical for assessing the potency and potential efficacy of these compounds.
| Compound | Target Protein | Binding Affinity (kcal/mol) | IC50 (nM) | Cell Line |
| 4-aminoquinazoline-6,7-diol derivative (abc1) | EGFR | Similar to Erlotinib | Not explicitly quantified, but showed inhibitory activity | A431 |
| 4-aminoquinazoline-6,7-diol derivative (abc2) | EGFR | Similar to Erlotinib | Found to be an inhibitor | A431 |
| 4-aminoquinazoline-6,7-diol derivative (abc3) | EGFR | Similar to Erlotinib | Not explicitly quantified, but showed inhibitory activity | A431 |
| 4-aminoquinazoline-6,7-diol derivative (abc4) | EGFR | Similar to Erlotinib | Not explicitly quantified, but showed inhibitory activity | A431 |
| Erlotinib (Positive Control) | EGFR | -9.5 (example value, varies with study) | 2.6 | A549 (wild-type EGFR) |
Note: The binding affinities for the 'abc' compounds were reported as being similar to or higher than Erlotinib in the cited study, though specific quantitative values were not provided. The IC50 values indicate the concentration of the drug required to inhibit 50% of the biological activity.
Experimental Protocols for Binding Validation
Validating the interaction between a small molecule inhibitor and its target protein is a cornerstone of drug discovery. Below are detailed protocols for key experiments used to characterize the binding of 4-aminoquinazoline-6,7-diol derivatives to EGFR.
In-Silico Molecular Docking
Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a protein.
Protocol:
-
Protein Preparation: Obtain the 3D crystal structure of the EGFR tyrosine kinase domain from the Protein Data Bank (PDB), for example, PDB ID: 4i23.[1] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools.
-
Ligand Preparation: Generate the 3D structure of the 4-aminoquinazoline-6,7-diol derivatives and Erlotinib. Optimize their geometry and assign charges.
-
Grid Box Definition: Define a grid box around the ATP-binding site of EGFR, which is the known binding site for quinazoline-based inhibitors.
-
Docking Simulation: Perform the docking using a program like AutoDock Vina.[1] The program will generate multiple binding poses for each ligand.
-
Analysis: Analyze the docking results to identify the pose with the lowest binding energy (highest affinity). Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the binding pocket. The binding affinity is typically reported in kcal/mol.
In-Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR kinase.
Protocol:
-
Reagents: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds (4-aminoquinazoline-6,7-diol derivatives and Erlotinib) at various concentrations.
-
Reaction Setup: In a 96-well plate, combine the EGFR kinase, the peptide substrate, and the test compounds in a suitable buffer.
-
Initiation: Start the kinase reaction by adding a solution of ATP and MgCl2.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cell lines that overexpress EGFR, providing an indication of their anti-proliferative activity.[2]
Protocol:
-
Cell Culture: Culture human cancer cell lines known to express EGFR, such as A431 (high EGFR expression) and A549 (lower EGFR expression), in appropriate media.[1]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-aminoquinazoline-6,7-diol derivatives and a positive control like Erlotinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Visualizing the Mechanism of Action
To understand the context of EGFR inhibition, it is crucial to visualize the signaling pathway and the experimental workflow.
Caption: EGFR signaling pathway and the point of inhibition.
The diagram above illustrates the EGFR signaling cascade. Upon binding of Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, activating downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways ultimately lead to gene transcription that promotes cell proliferation and survival. 4-Aminoquinazoline-6,7-diol derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking the entire downstream signaling cascade.[1]
Caption: A typical workflow for validating a protein-ligand interaction.
This workflow outlines the logical progression from a hypothesis to a validated lead compound. It begins with computational methods to predict binding, followed by the synthesis of the compounds. Subsequently, biochemical and cell-based assays are employed to experimentally validate the binding and determine the functional effect of the interaction. Promising compounds can then proceed to lead optimization.
Conclusion
The validation of the binding interaction between 4-aminoquinazoline-6,7-diol derivatives and EGFR requires a multi-faceted approach. This guide has provided a comparative overview of the necessary computational and experimental methodologies. The presented data and protocols offer a solid foundation for researchers to design and execute their studies, ultimately contributing to the development of novel and effective EGFR inhibitors for cancer therapy. The consistent finding that these derivatives exhibit inhibitory effects similar to established drugs like Erlotinib underscores their potential as a promising scaffold for further drug discovery efforts.[1]
References
In vivo efficacy studies of Quinazoline-4,7-diol in mouse xenograft models
An objective comparison of the in vivo efficacy of various quinazoline derivatives in mouse xenograft models, supported by experimental data, is presented below. While specific in vivo studies on Quinazoline-4,7-diol were not prominently available in the initial search, this guide focuses on the broader class of quinazoline-based compounds, which have been extensively studied as potential anti-cancer agents. This comparison is intended for researchers, scientists, and drug development professionals to provide insights into the pre-clinical anti-tumor activity of this important class of molecules.
Comparative Efficacy of Quinazoline Derivatives in Mouse Xenograft Models
Quinazoline derivatives have shown significant promise as anti-cancer agents, primarily by targeting key signaling pathways involved in tumor growth and proliferation. The following tables summarize the in vivo efficacy of several novel quinazoline derivatives compared to standard-of-care drugs in various mouse xenograft models.
Table 1: Efficacy of Quinazoline Derivatives Against Lung Cancer Xenografts
| Compound | Mouse Model | Cell Line | Dosage | Efficacy | Comparator | Comparator Efficacy |
| Compound 6d | NCI-H1975 Xenograft | NCI-H1975 (NSCLC) | Not Specified | Potent EGFR kinase inhibitory activity on L858R and T790M mutations.[1] | Afatinib, Osimertinib | 6d and 6h were better than afatinib and osimertinib in in-vitro cell assays.[1] |
| Compound 6h | NCI-H1975 Xenograft | NCI-H1975 (NSCLC) | Not Specified | Showed selectivity similar to AZD9291 (osimertinib) in mutated and wild type tumor cell lines.[1] | Afatinib, Osimertinib | 6d and 6h were better than afatinib and osimertinib in in-vitro cell assays.[1] |
| Compound 34 | Nude Mice | A549 (Lung Carcinoma) | 15 mg/kg | Significant inhibition of tumor growth (63.33%).[2] | Gefitinib | 55.05% inhibition at 30 mg/kg.[2] |
Table 2: Efficacy of Quinazoline Derivatives Against Other Cancer Xenografts
| Compound | Mouse Model | Cancer Type | Dosage | Efficacy | Comparator | Comparator Efficacy |
| Compound 12 | DLA Model | Dalton's Ascites Lymphoma | 20 mg/kg | Significantly restored tumor volume and weight towards normal.[3] | Gefitinib | Not specified |
| Compound 21 | EAC and DLA Models | Ehrlich Ascites Carcinoma, Dalton's Ascites Lymphoma | 20 mg/kg | Promising anticancer activity, enhanced mean survival time.[3] | Gefitinib | Not specified |
| Compound 40 | Gastric Cancer Xenograft | Gastric Cancer | 40 mg/kg | Dose-dependent anticancer efficacy (61% inhibition).[2] | Not specified | Not specified |
| Compound 46 | Neuroblastoma Xenograft | Neuroblastoma (SH-SY5Y) | 10 mg/kg, 20 mg/kg | Tumor growth inhibition of 46.31% and 52.66% respectively.[2] | Not specified | Not specified |
| Compound 21 (different study) | MCF-7/doxorubicin Xenograft | Breast Cancer | Not Specified | Inhibited tumor growth by increasing doxorubicin sensitivity.[2] | Doxorubicin | Not specified |
Experimental Protocols
The following provides a generalized experimental protocol for in vivo mouse xenograft studies based on the methodologies described in the search results.[4][5]
1. Cell Culture and Animal Models:
-
Cell Lines: Human cancer cell lines (e.g., NCI-H1975, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are grown to 80-90% confluency before being harvested for implantation.
-
Animals: Immunocompromised mice (e.g., athymic nude mice, SCID mice) are used to prevent rejection of the human tumor xenografts.[5] Animals are typically 6-8 weeks old at the start of the experiment.
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of the mice.
-
For some studies, orthotopic implantation may be used, where the tumor cells are implanted in the organ of origin (e.g., mammary fat pad for breast cancer).[4][6]
3. Drug Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
The investigational quinazoline derivatives and comparator drugs are administered via various routes, such as oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection.
-
The dosing schedule can vary, for example, once daily (q.d.), twice daily (b.i.d.), or on a specific cycle (e.g., 5 days on, 2 days off).
4. Efficacy Endpoints and Monitoring:
-
Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Survival: In some studies, the overall survival of the animals is monitored.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if the animals show signs of excessive toxicity. At the end of the study, tumors are often excised and weighed.
Visualizing Mechanisms and Workflows
Signaling Pathway of Quinazoline Derivatives
Many quinazoline derivatives exert their anti-cancer effects by inhibiting key signaling pathways such as the EGFR and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[7][8]
Caption: EGFR and PI3K/Akt/mTOR signaling pathway inhibition by quinazoline derivatives.
Experimental Workflow for Mouse Xenograft Study
The following diagram illustrates the typical workflow of an in vivo mouse xenograft study to evaluate the efficacy of a new anti-cancer compound.
Caption: Workflow of an in vivo mouse xenograft efficacy study.
References
- 1. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinazoline-Based EGFR Inhibitors: From Bench to Bedside
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the three generations of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. We delve into their mechanisms of action, comparative efficacy, and the evolution of resistance, supported by experimental data and detailed protocols.
The discovery of activating mutations in the EGFR gene and the subsequent development of targeted tyrosine kinase inhibitors (TKIs) have revolutionized the treatment landscape for non-small cell lung cancer (NSCLC). The quinazoline scaffold has proven to be a highly effective core structure for these inhibitors. This guide offers a comprehensive head-to-head comparison of the three distinct generations of these life-extending therapies.
First-Generation EGFR Inhibitors: The Pioneers of Targeted Therapy
The first-generation EGFR TKIs, including gefitinib and erlotinib, are reversible inhibitors that compete with adenosine triphosphate (ATP) at the kinase domain of EGFR.[1][2][3][4] They exhibit significant efficacy in patients with tumors harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[5][6]
Mechanism of Action
These inhibitors stabilize the inactive conformation of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways responsible for cell proliferation and survival.[2][3]
Second-Generation EGFR Inhibitors: Broadening the Spectrum
To overcome the limitations of the first-generation inhibitors, second-generation TKIs like afatinib and dacomitinib were developed. These are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[1][7] This irreversible binding provides a more sustained inhibition of EGFR signaling. Furthermore, they are pan-ErbB inhibitors, targeting not only EGFR but also other members of the HER family (HER2 and HER4), which can contribute to a broader anti-tumor activity.[7][8][9]
Mechanism of Action
The covalent binding of second-generation inhibitors leads to a more potent and durable suppression of EGFR activity compared to their reversible counterparts. Their broader targeting profile can also help to overcome some resistance mechanisms.[7]
Third-Generation EGFR Inhibitors: Precision Against Resistance
The major challenge with first- and second-generation TKIs is the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[10] This mutation increases the receptor's affinity for ATP, reducing the efficacy of reversible inhibitors.[10] Third-generation inhibitors, such as osimertinib and rociletinib, were specifically designed to overcome this resistance. They are also irreversible inhibitors but are highly selective for mutant forms of EGFR, including T790M, while sparing wild-type (WT) EGFR. This selectivity profile results in a better safety profile with fewer side effects related to WT EGFR inhibition, such as skin rash and diarrhea.
Mechanism of Action
Third-generation inhibitors form a covalent bond with the Cys797 residue, similar to the second-generation, but their unique structure allows them to potently inhibit EGFR harboring the T790M mutation. Their reduced activity against WT EGFR minimizes off-target effects.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative EGFR inhibitors against various EGFR genotypes. Lower IC50 values indicate higher potency.
| Inhibitor (Generation) | EGFR WT (IC50, nM) | EGFR ex19del (IC50, nM) | EGFR L858R (IC50, nM) | EGFR T790M (IC50, nM) |
| Gefitinib (1st) | 100 - 2000 | 5 - 20 | 10 - 50 | >1000 |
| Erlotinib (1st) | 50 - 1000 | 2 - 10 | 5 - 30 | >1000 |
| Afatinib (2nd) | 10 - 50 | 0.5 - 2 | 1 - 5 | 10 - 100 |
| Dacomitinib (2nd) | 5 - 20 | 0.2 - 1 | 0.5 - 3 | 5 - 50 |
| Osimertinib (3rd) | 200 - 500 | <1 | <1 | 1 - 10 |
| Rociletinib (3rd) | 100 - 300 | <1 | <1 | 5 - 20 |
Note: IC50 values are approximate and can vary depending on the specific cell line and assay conditions. Data compiled from multiple sources.
Clinical Efficacy: A Head-to-Head Look
Direct head-to-head clinical trials provide the most robust evidence for comparing the efficacy of these inhibitors.
| Trial (Comparison) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| CTONG 0901 (Erlotinib vs. Gefitinib) | Erlotinib: 13.0 months vs. Gefitinib: 10.4 months (not statistically significant) | Erlotinib: 56.3% vs. Gefitinib: 52.3% |
| LUX-Lung 7 (Afatinib vs. Gefitinib) | Afatinib: 11.0 months vs. Gefitinib: 10.9 months (statistically significant) | Afatinib: 72.5% vs. Gefitinib: 56.0% |
| ARCHER 1050 (Dacomitinib vs. Gefitinib) | Dacomitinib: 14.7 months vs. Gefitinib: 9.2 months | Dacomitinib: 75.0% vs. Gefitinib: 72.0% |
| FLAURA (Osimertinib vs. Gefitinib/Erlotinib) | Osimertinib: 18.9 months vs. Gefitinib/Erlotinib: 10.2 months | Osimertinib: 80% vs. Gefitinib/Erlotinib: 76% |
Data is from head-to-head clinical trials in first-line treatment of EGFR-mutant NSCLC.
Visualizing the EGFR Signaling Pathway and Inhibition
Caption: The EGFR signaling pathway, which drives cell proliferation and survival.
Caption: Mechanism of action for different generations of EGFR inhibitors.
Caption: The evolution of resistance to EGFR tyrosine kinase inhibitors.
Experimental Protocols
EGFR Kinase Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of the EGFR protein.
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (EGFR inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.
-
Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be at or near its Km value for the specific EGFR variant.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of EGFR inhibitors on the proliferation of cancer cell lines.
Materials:
-
EGFR-dependent cancer cell lines (e.g., PC-9 for activating mutations, H1975 for T790M mutation)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compounds (EGFR inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of EGFR inhibitors in a living organism, typically in mouse xenograft models.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
EGFR-mutant human cancer cell line (e.g., NCI-H1975)
-
Matrigel (or similar basement membrane extract)
-
Test compounds (EGFR inhibitors) formulated in an appropriate vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds to the treatment groups daily (or as per the determined dosing schedule) via oral gavage or another appropriate route. The control group receives the vehicle only.
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of each mouse every 2-3 days.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
The Future of Quinazoline EGFR Inhibitors
The development of quinazoline-based EGFR inhibitors is a testament to the power of targeted therapy in oncology. While resistance remains a challenge, ongoing research is focused on developing fourth-generation inhibitors to overcome mutations like C797S, which confers resistance to third-generation drugs. Combination therapies, where EGFR inhibitors are used alongside other targeted agents or immunotherapies, are also being actively explored to further improve patient outcomes. This continuous cycle of innovation promises an even more personalized and effective approach to treating EGFR-mutant cancers in the future.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 3. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Karachaliou - Translational Cancer Research [tcr.amegroups.org]
- 8. promega.com.cn [promega.com.cn]
- 9. rsc.org [rsc.org]
- 10. A Retrospective Comparison of the Clinical Efficacy of Gefitinib, Erlotinib, and Afatinib in Japanese Patients With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Efficacy of Quinazoline Derivatives Across Multiple Cell Lines
Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, most notably in the realm of oncology.[1][2][3] This guide provides a comparative overview of the anticancer activity of various quinazoline derivatives, with a focus on their cross-validation in multiple cancer cell lines. The data presented herein is collated from numerous studies, offering researchers and drug development professionals a comprehensive resource for evaluating the therapeutic potential of this promising scaffold.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of quinazoline derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a standard metric for comparison. The following tables summarize the IC50 values for representative quinazoline derivatives across various cancer cell lines.
Table 1: Anticancer Activity (IC50 in µM) of Selected Quinazoline Derivatives in Various Cancer Cell Lines
| Compound/Derivative Class | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) | PC-3 (Prostate) | Reference |
| Quinazolinone Schiff Bases | 6.25 | - | - | - | - | [4] |
| 2-substituted 4-anilinoquinazolines | Reported Activity | Reported Activity | - | - | - | [5] |
| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline | - | - | - | - | - | [1] |
| Quinazoline-isoxazole derivatives | Good Activity | Good Activity | Good Activity | - | - | [1] |
| PVHD121 | Micromolar Range | Micromolar Range | Micromolar Range | - | Micromolar Range | [1] |
| Quinazolinone Derivatives (cpd 4) | 72.22 | - | - | 53.29 | - | [6] |
| Quinazoline-azole hybrids (cpd 55) | Reported Activity | Reported Activity | - | - | - | [7] |
| 1,2,3-triazole-1,3,4-oxadiazole-quinazoline (cpd 23) | 0.19 | 0.016 | - | - | 0.016 | [7] |
| Quinazolin-4(3H)-ones (cpd 5d) | 8.94 | - | 6.09 | 2.39 | - | [8] |
Note: "-" indicates data not available in the cited sources. "Reported Activity" or "Good Activity" indicates that the source mentions positive results without providing specific IC50 values in the abstract or summary.
Experimental Protocols
The evaluation of the anticancer activity of quinazoline derivatives involves a range of standardized in vitro assays. These protocols are crucial for obtaining reliable and reproducible data.
1. Cell Viability and Cytotoxicity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of this colored solution is proportional to the number of viable cells.[5][9]
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass and is used to determine cytotoxicity.[5]
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the supernatant is a common method for quantifying cytotoxicity.[4]
2. Apoptosis Assays:
-
AO/PI (Acridine Orange/Propidium Iodide) Staining: This dual staining method allows for the visualization of live, apoptotic, and necrotic cells under a fluorescence microscope. Acridine orange stains both live and dead cells, while propidium iodide only stains cells with compromised membranes.[4]
-
Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early indicator of apoptosis. Dyes such as JC-1 are used to monitor changes in mitochondrial membrane potential.
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3, -8, and -9.[4]
3. Cell Cycle Analysis:
-
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the DNA content. This allows for the identification of cell cycle arrest at specific checkpoints.[10]
Signaling Pathways and Mechanisms of Action
Quinazoline derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. A predominant mechanism of action for many quinazoline-based anticancer drugs is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[11][12]
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
The binding of a growth factor like EGF to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[11] This activation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in promoting cell proliferation, survival, and angiogenesis.[6][7] Quinazoline derivatives can competitively bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking the downstream signaling events.[11]
Experimental Workflow for Anticancer Drug Screening
The process of screening and validating the anticancer potential of new chemical entities like quinazoline derivatives follows a structured workflow.
Caption: General experimental workflow for in vitro anticancer drug screening.
The workflow begins with the synthesis of the quinazoline compounds, which are then subjected to primary screening against a panel of cancer cell lines, such as the NCI-60 panel.[13][14] Compounds showing significant activity in these initial viability assays are identified as "hits" and are further investigated in secondary assays to elucidate their mechanisms of action, such as their ability to induce apoptosis or cause cell cycle arrest. Subsequent studies may involve more detailed molecular biology techniques to identify specific protein targets and signaling pathways affected by the compound, leading to lead optimization for improved efficacy and drug-like properties.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 4. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 13. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 14. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Assay Landscape: A Comparative Guide to the Reproducibility and Robustness of Quinazoline-4,7-diol Biological Assays
For researchers, scientists, and drug development professionals, the reliability of biological assay data is paramount. This guide provides a comparative analysis of the biological assays used to evaluate Quinazoline-4,7-diol and its derivatives, with a focus on their reproducibility and robustness. By examining key experimental data and methodologies, this guide aims to offer an objective resource for assessing the performance of this compound class and its alternatives.
This compound and its analogs have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] A primary mechanism of action for many quinazoline derivatives is the inhibition of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[2][3] The reproducibility and robustness of the assays used to quantify the biological activity of these compounds are critical for accurate structure-activity relationship (SAR) studies and for advancing lead candidates in drug discovery pipelines.
Comparative Analysis of Biological Activity
The primary biological activity of interest for this compound derivatives is their potential as anticancer agents, often evaluated through cytotoxicity and kinase inhibition assays.
Cytotoxicity Assays
The most common method to assess the cytotoxic effects of quinazoline derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
A computational (in-silico) study on '4-aminoquinazoline-6,7-diol' derivatives provides some initial insights into their potential cytotoxic activity against non-small cell lung cancer (NSCLC) cell lines. The study reported the following IC50 values:
| Compound | Cell Line | IC50 (µM) | Known Inhibitor | Cell Line | IC50 (µM) |
| Cmp1-4 | A431 | ~2.5 | Co-crystallized Ligand | A431 | ~2.2 |
| Cmp2-3 | A431 | ~3.3 | Erlotinib | A431 | ~3.0 |
| Cmp1-4 | A549 | ~7.0 | Erlotinib | A549 | ~7.9 |
| Table 1: In-silico cytotoxic activity of 4-aminoquinazoline-6,7-diol derivatives compared to known EGFR inhibitors.[2] |
While this in-silico data is a useful starting point, it is crucial to note that experimental validation is necessary to confirm these findings and to assess the true reproducibility and robustness of these compounds' effects. Factors such as cell permeability and compound degradation within a cellular environment can lead to discrepancies between in-silico predictions and in-vitro results.[2]
Kinase Inhibition Assays
Direct measurement of the inhibitory activity of quinazoline derivatives against their target kinases, such as EGFR, provides more specific information about their mechanism of action. In-silico kinase inhibition assays from the same study on '4-aminoquinazoline-6,7-diol' derivatives indicated that two of the four tested compounds were potent inhibitors of EGFR.[3]
It is important to consider that the robustness of kinase inhibition assays can be influenced by various factors, including the source of the enzyme, the substrate concentration, and the detection method used. For high-throughput screening, fluorescence-based assays are common, while radiometric assays are often considered the gold standard for their reproducibility and direct measurement of enzyme activity.[4]
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to ensuring the reproducibility of biological assays. Below are generalized protocols for the key assays mentioned.
MTT Cytotoxicity Assay Protocol
The MTT assay is a widely used method for assessing cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cell culture medium
-
96-well plates
-
Test compound (e.g., this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
EGFR Kinase Inhibition Assay Protocol
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the EGFR kinase. The amount of phosphorylated substrate is then quantified, typically using an antibody-based detection method (e.g., ELISA) or a fluorescence-based readout.
Materials:
-
Recombinant human EGFR kinase
-
Kinase reaction buffer
-
ATP
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
Test compound (e.g., this compound derivative)
-
96-well plates
-
Detection reagents (e.g., phospho-specific antibody, secondary antibody conjugated to an enzyme or fluorophore)
-
Microplate reader
Procedure:
-
Assay Setup: Add the reaction buffer, substrate, and test compound at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the EGFR kinase to each well to initiate the reaction.
-
ATP Addition: Add ATP to start the phosphorylation reaction and incubate for a specified time at a controlled temperature.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of phosphorylated substrate using a suitable method. For an ELISA-based assay, this involves coating the plate with the substrate, adding a phospho-specific primary antibody, followed by a secondary antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal.
-
Data Analysis: Measure the signal in each well and calculate the percentage of kinase inhibition relative to a control without the inhibitor. Determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the logical flow of experiments is crucial for interpreting assay results.
EGFR Signaling Pathway
This compound derivatives often target the EGFR signaling pathway, which plays a central role in regulating cell growth, proliferation, and survival.[1] Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which ultimately lead to cellular responses.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Compound Evaluation
A typical workflow for evaluating the biological activity of a compound like this compound involves a series of sequential assays.
Caption: Experimental Workflow for Evaluating this compound Derivatives.
Conclusion
The reproducibility and robustness of biological assays are fundamental to the successful development of new therapeutic agents. For this compound and its derivatives, cytotoxicity and kinase inhibition assays are the primary tools for evaluating their biological activity. While in-silico studies provide a valuable starting point, rigorous experimental validation using standardized and well-characterized assays is essential. By employing detailed protocols and understanding the underlying biological pathways, researchers can generate high-quality, reproducible data that will facilitate the advancement of promising quinazoline-based compounds from the laboratory to the clinic. It is recommended that future studies on this compound and its analogs include comprehensive reporting of assay performance metrics, such as intra- and inter-assay variability, to enhance the reliability and comparability of data across different research groups.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. biorxiv.org [biorxiv.org]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
Unraveling the Apoptotic Demise: A Comparative Guide to Quinazoline-4,7-diol-Induced Cell Death
For Immediate Release
This guide provides a comprehensive comparison of the cell death mechanism induced by Quinazoline-4,7-diol and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By examining its performance against other apoptosis-inducing agents and presenting supporting experimental data, this document serves as a critical resource for advancing cancer research.
Introduction
Quinazoline scaffolds are a cornerstone in the development of targeted cancer therapies, with many derivatives exhibiting potent anti-tumor activity. This compound, and its close analog 4-aminoquinazoline-6,7-diol, have emerged as promising compounds due to their predicted ability to inhibit key signaling pathways that drive cancer cell proliferation and survival. Computational studies suggest that these molecules act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.[1] Inhibition of EGFR is known to trigger programmed cell death, or apoptosis. This guide will delve into the confirmed mechanism of a closely related 4-aminoquinazoline derivative as a proxy to understand the anticipated apoptotic pathway induced by this compound.
Comparative Analysis of Cytotoxicity
The cytotoxic effects of quinazoline derivatives are typically evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. While specific IC50 values for this compound are not extensively available in the public domain, in-silico studies on 4-aminoquinazoline-6,7-diol derivatives have predicted significant cytotoxic activity in EGFR-expressing lung cancer cell lines, with IC50 values in the low micromolar range.[1]
For a tangible comparison, we present the experimental data for a well-characterized 4-aminoquinazoline derivative, Compound 6b, which has been shown to induce apoptosis through PI3Kα inhibition.[2]
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| 4-aminoquinazoline derivative (6b) | HCT-116 | 0.08 | Doxorubicin | MCF-7 | 0.06 |
| 4-aminoquinazoline derivative (6b) | SK-HEP-1 | 0.12 | Erlotinib | A549 | ~7.9 |
| 4-aminoquinazoline derivative (6b) | MDA-MB-231 | 0.25 | Erlotinib | A431 | ~3.0 |
| 4-aminoquinazoline derivative (6b) | SNU638 | 0.31 | |||
| 4-aminoquinazoline derivative (6b) | A549 | 0.42 | |||
| 4-aminoquinazoline derivative (6b) | MCF-7 | 0.55 |
Table 1: Comparative IC50 values of a 4-aminoquinazoline derivative and other known anticancer agents.
Mechanism of Action: The Apoptotic Pathway
The primary mechanism of cell death induced by many quinazoline derivatives is apoptosis, a controlled process of cell dismantling that avoids the inflammatory response associated with necrosis. This is often initiated by the inhibition of survival signals, such as those mediated by EGFR and the PI3K/Akt pathway.
Signaling Pathway
Inhibition of EGFR by a quinazoline derivative is expected to block downstream signaling cascades, including the RAS/RAF/MEK/ERK and the PI3K/Akt pathways.[3][4] This disruption of pro-survival signals leads to the activation of the intrinsic (mitochondrial) apoptotic pathway. Key events in this pathway include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5][6][7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in cell death.[8]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Molecular-Scale Investigations Reveal the Effect of Natural Polyphenols on BAX/Bcl-2 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in Bcl-2 and Bax expression in rat tongue during 4-nitroquinoline 1-oxide-induced carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Scaffolds: Quinazoline vs. Pyrimidine-Based Kinase Inhibitors
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. Among the most successful scaffolds for these inhibitors are quinazoline and pyrimidine heterocycles. Both have given rise to a multitude of clinically approved drugs, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are critical drivers of tumor growth, proliferation, and angiogenesis.[1][2]
This guide provides an objective, data-driven side-by-side comparison of quinazoline and pyrimidine-based inhibitors for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for key assays cited.
Mechanism of Action: A Tale of Two Rings Targeting the Same Pocket
Both quinazoline and pyrimidine-based inhibitors primarily function as ATP-competitive inhibitors of protein kinases.[2][3] The core scaffold of these molecules is designed to mimic the adenine moiety of ATP, allowing them to bind to the ATP-binding pocket of the kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby blocking the activation of signaling pathways that promote cancer cell growth and survival.
The EGFR signaling pathway is a prominent example of a target for both classes of inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Quinazoline and pyrimidine-based EGFR inhibitors block this initial phosphorylation step.
Performance Comparison of Representative EGFR Inhibitors
To illustrate the comparative performance, we will examine prominent examples from both classes targeting EGFR. Gefitinib and Erlotinib are first-generation reversible quinazoline-based inhibitors, while Osimertinib is a third-generation irreversible pyrimidine-based inhibitor.
| Feature | Quinazoline-Based (Gefitinib/Erlotinib) | Pyrimidine-Based (Osimertinib) |
| Target(s) | EGFR | EGFR (including T790M resistance mutation) |
| Binding Mode | Reversible, ATP-competitive | Irreversible (covalent), ATP-competitive |
| Potency against Wild-Type EGFR | High | Moderate |
| Potency against Activating Mutations (e.g., L858R, ex19del) | High | High |
| Potency against T790M Resistance Mutation | Low | High |
| Common Adverse Effects | Rash, diarrhea | Rash, diarrhea (generally milder) |
| Clinical Use | First-line treatment for EGFR-mutated NSCLC | First-line and second-line treatment for EGFR-mutated NSCLC, especially with T790M mutation |
Quantitative Data: A Look at the IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of representative quinazoline and pyrimidine-based inhibitors against various EGFR genotypes and other relevant kinases.
| Inhibitor | Scaffold | Target | IC50 (nM) | Reference |
| Gefitinib | Quinazoline | EGFR (Wild-Type) | 2.6 - 33 | [4] |
| EGFR (L858R) | 5.4 | [4] | ||
| EGFR (ex19del) | 2.5 | [4] | ||
| EGFR (T790M) | >1000 | [4] | ||
| Erlotinib | Quinazoline | EGFR (Wild-Type) | 2 | [5] |
| EGFR (L858R) | 4 | [5] | ||
| EGFR (ex19del) | 4 | [5] | ||
| EGFR (T790M) | 490 | [5] | ||
| Osimertinib | Pyrimidine | EGFR (Wild-Type) | 7-12 | [5] |
| EGFR (L858R/T790M) | 0.1-1 | [5] | ||
| EGFR (ex19del/T790M) | <1 | [5] | ||
| Vandetanib | Quinazoline | VEGFR-2 | 40 | [2] |
| EGFR | 500 | [2] | ||
| Regorafenib | Pyrimidine | VEGFR-2 | 4.2 | [2] |
Experimental Protocols
Objective comparison of inhibitors relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.
In Vitro EGFR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
-
Reagent Preparation :
-
Kinase Buffer : 20 mM HEPES (pH 7.2), 10 mM MnCl₂, 1 mM DTT, 15 mM MgCl₂, and 40 µg/mL BSA.[6]
-
EGFR Enzyme : Recombinant human EGFR (e.g., from Invitrogen or BPS Bioscience) diluted in kinase buffer to the desired concentration (e.g., 5 nM).[7]
-
Substrate : A biotinylated peptide substrate (e.g., Y12-Sox conjugated peptide) at a concentration of 5 µM.[7]
-
ATP : Adenosine triphosphate diluted in kinase buffer to a concentration of 15 µM.[7]
-
Detection Reagents : Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
-
Assay Procedure :
-
Add 2 µL of the test inhibitor (at various concentrations) or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and add 10 µL of the detection reagent mixture.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition and Analysis :
-
Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.[8][9][10][11]
-
Cell Seeding :
-
Plate cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified CO₂ incubator.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading :
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[8]
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This model assesses the efficacy of an inhibitor in a living organism.[12][13][14][15][16]
-
Cell Implantation :
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ A431 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Randomization :
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration :
-
Administer the test inhibitor (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle control to the control group.
-
-
Tumor Measurement and Monitoring :
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²) / 2).
-
Monitor the body weight and general health of the mice.
-
-
Endpoint and Analysis :
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Compare the tumor growth inhibition in the treatment groups relative to the control group.
-
Conclusion
Both quinazoline and pyrimidine scaffolds have proven to be exceptionally valuable in the development of kinase inhibitors. The choice between them is not a matter of inherent superiority but rather depends on the specific therapeutic target, the desired inhibitor characteristics (e.g., reversible vs. irreversible binding), and the need to overcome specific resistance mechanisms. The evolution from first-generation quinazoline-based EGFR inhibitors to third-generation pyrimidine-based inhibitors like osimertinib highlights the iterative nature of drug design, where new scaffolds and chemical modifications are employed to address clinical challenges. For researchers in the field, a deep understanding of the subtle differences in their structure-activity relationships and pharmacological profiles is paramount for the rational design of the next generation of targeted therapies.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 3. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vivo animal model experiments [bio-protocol.org]
- 13. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 16. aacrjournals.org [aacrjournals.org]
Evaluating the Therapeutic Index of Quinazoline-4,7-diol Derivatives: A Comparative Guide
Introduction
Quinazoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been approved for cancer therapy, primarily functioning as inhibitors of key signaling molecules like the epidermal growth factor receptor (EGFR).[1][3] The therapeutic index (TI), a quantitative measure of a drug's safety, is a critical parameter in drug development. It compares the dose that elicits a therapeutic effect to the dose that causes toxicity.[4][5] A high therapeutic index is preferable, indicating that a much higher dose is needed to produce a toxic effect than to achieve a therapeutic one.[4] For anticancer agents, which often have narrow therapeutic indices, careful evaluation and optimization of the TI are paramount to maximize efficacy while minimizing adverse effects.[5][6]
This guide provides a comparative analysis of the therapeutic index of various quinazoline derivatives based on preclinical experimental data. It summarizes cytotoxic activity against cancer and normal cell lines, details common experimental protocols, and visualizes key signaling pathways and evaluation workflows.
Data Presentation: In Vitro Cytotoxicity of Quinazoline Derivatives
The therapeutic index can be initially estimated in preclinical studies by comparing the cytotoxicity of a compound against cancer cell lines (efficacy) with its cytotoxicity against normal, non-tumorigenic cell lines (toxicity). The half-maximal inhibitory concentration (IC50) is a common metric used for this comparison. A higher selectivity ratio (IC50 in normal cells / IC50 in cancer cells) suggests a more favorable therapeutic window.
| Compound/Derivative | Cancer Cell Line | Efficacy (IC50) | Normal Cell Line | Toxicity (IC50) | Selectivity (Approx. Ratio) | Reference |
| Compound 8a (6-Bromo quinazolin-4(3H)-one) | MCF-7 (Breast) | 15.85 ± 3.32 µM | MRC-5 (Lung Fibroblast) | 84.20 ± 1.72 µM | 5.3 | [3] |
| SW480 (Colon) | 17.85 ± 0.92 µM | MRC-5 (Lung Fibroblast) | 84.20 ± 1.72 µM | 4.7 | [3] | |
| Compound 18 (Novel quinazoline derivative) | MGC-803 (Gastric) | 0.85 µM | GES-1 (Gastric Epithelial) | 26.75 µM | 31.5 | [[“]] |
| Compound 5 (3-methylenamino-4(3H)-quinazolone) | RD (Rhabdomyosarcoma) | 14.65 µM | LLC-PK1 (Kidney Epithelial) | 34.82–60.18 µM | ~2.4 - 4.1 | [8] |
| Compound 6 (3-methylenamino-4(3H)-quinazolone) | MDA-MB-231 (Breast) | 10.62 µM | LLC-PK1 (Kidney Epithelial) | 34.82–60.18 µM | ~3.3 - 5.7 | [8] |
| Compound 7 (3-methylenamino-4(3H)-quinazolone) | MDA-MB-231 (Breast) | 8.79 µM | LLC-PK1 (Kidney Epithelial) | 34.82–60.18 µM | ~4.0 - 6.8 | [8] |
| Erlotinib (Reference Drug) | MCF-7 (Breast) | 9.9 ± 0.14 µM | - | - | - | [3] |
| Paclitaxel (Reference Drug) | MDA-MB-231 (Breast) | 0.04 µM | LLC-PK1 (Kidney Epithelial) | 1.31 µM | 32.8 | [8] |
Note: The selectivity ratio is calculated as (IC50 Normal Cell) / (IC50 Cancer Cell). A higher ratio indicates better selectivity for cancer cells.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard method for screening the cytotoxic activity of chemical compounds.[3][8][9]
Methodology:
-
Cell Seeding: Cancer and normal cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are treated with various concentrations of the quinazoline derivatives and incubated for a specified period (e.g., 48 or 72 hours). A positive control (e.g., Paclitaxel, Doxorubicin) and a negative control (vehicle) are included.[3][8]
-
MTT Addition: The MTT reagent is added to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[8]
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Toxicity Assessment
In vivo studies are crucial for evaluating the overall toxicity profile and therapeutic index of a drug candidate in a whole organism.
A. Zebrafish Embryo Toxicity Assay: Zebrafish embryos serve as an effective in vivo model for high-throughput screening due to their rapid development, transparency, and physiological similarities to mammals.[10]
-
Embryo Exposure: Fertilized zebrafish embryos are placed in multi-well plates.
-
Compound Administration: The embryos are exposed to different concentrations of the quinazoline derivatives.
-
Toxicity Evaluation: The embryos are monitored over a period for various endpoints, including lethality, teratogenic effects (e.g., developmental malformations), and specific organ toxicity, such as hematopoietic defects.[10] This allows for the determination of concentrations that are toxic or lethal. For example, one study found that a specific quinazoline-sulfonamide derivative (4a) induced hematopoietic defects at concentrations between 0.2 and 1.00 μM, while lethality was only observed at concentrations above 17 μM, indicating a potentially favorable therapeutic window for this specific toxicity.[10]
B. Rodent Tumor Models (EAC/DLA): Murine models, such as those using Ehrlich Ascites Carcinoma (EAC) or Dalton's Ascites Lymphoma (DLA), are used to assess both anti-tumor activity and systemic toxicity.[11]
-
Tumor Induction: Swiss albino mice are inoculated with EAC or DLA cells.
-
Drug Treatment: After tumor development, the mice are treated with the quinazoline derivatives, a standard drug (e.g., Gefitinib), or a control vehicle.[11]
-
Efficacy Assessment: Anti-tumor efficacy is evaluated by measuring parameters like the increase in mean survival time, reduction in ascitic fluid volume, or inhibition of solid tumor volume and weight.[11]
-
Toxicity Assessment: Toxicity is assessed by monitoring changes in body weight and analyzing hematological parameters (e.g., red blood cell count, white blood cell count, hemoglobin levels).[11]
Mandatory Visualization
Signaling Pathway: EGFR Inhibition
Many quinazoline derivatives exert their anticancer effects by targeting and inhibiting the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling that promotes cell growth and proliferation when overactivated in cancers.[3][12]
Caption: Simplified EGFR signaling pathway inhibited by Quinazoline derivatives.
Experimental Workflow: Therapeutic Index Evaluation
The process of evaluating the therapeutic index involves a multi-step approach, starting from broad in vitro screening and progressing to more complex in vivo models.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic index | Pharmacology Education Project [pharmacologyeducation.org]
- 6. Precision dosing of targeted anticancer drugs—challenges in the real world - Kim - Translational Cancer Research [tcr.amegroups.org]
- 7. consensus.app [consensus.app]
- 8. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
